3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Description
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Properties
IUPAC Name |
5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHLIISYGVVOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639916 | |
| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-19-8 | |
| Record name | 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the structural and physicochemical properties of the molecule, outlines a detailed synthetic protocol, and discusses methods for its characterization. Furthermore, it explores the potential pharmacological significance of this compound by examining the established biological activities of its core components—the piperidine ring and the 1,2,4-oxadiazole moiety. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly those targeting the central nervous system and other pathways where piperidine and oxadiazole scaffolds have demonstrated utility.
Introduction and Nomenclature
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Similarly, the 1,2,4-oxadiazole ring is a valued heterocycle in drug design, often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The conjugation of these two moieties in this compound results in a molecule with significant potential for novel pharmacological activity.
IUPAC Name: this compound
The naming follows the standard IUPAC rules for heterocyclic compounds, where the piperidine ring is the parent hydride, and the 1,2,4-oxadiazolyl group is a substituent at the 3-position.
Physicochemical and Structural Properties
Predicting the physicochemical properties of a novel compound is a critical step in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not widely available, we can infer its likely properties based on its constituent parts and related known compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₀H₁₇N₃O | Based on chemical structure. |
| Molecular Weight | 195.26 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Colorless to pale yellow oil or low melting solid | Inferred from similar piperidine derivatives.[5] |
| pKa (of piperidine N) | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this range, slightly influenced by the electron-withdrawing nature of the oxadiazole ring.[6] |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | The isopropyl and piperidine groups contribute to lipophilicity, while the nitrogen and oxygen atoms of the heterocycles add some polarity. This value suggests good membrane permeability.[7] |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). The hydrochloride salt would be water-soluble. | Typical for small organic molecules of this nature. |
Structural Diagram:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methodologies for 1,2,4-oxadiazole synthesis.
Step 1: Synthesis of N-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add a coupling agent such as HATU (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture for 15-20 minutes to activate the carboxylic acid.
-
Add isobutyramidine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting residue can be triturated with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
For the free base, the salt can be dissolved in water, the pH adjusted to >10 with a base (e.g., NaOH or K₂CO₃), and the product extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic extracts are then dried, filtered, and concentrated to yield the final product.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the range of 1.5-2.2 ppm and 2.8-3.5 ppm corresponding to the piperidine ring protons. [8][9] - A septet around 3.0-3.3 ppm for the isopropyl CH. - A doublet around 1.2-1.4 ppm for the isopropyl CH₃ groups. - A broad singlet for the piperidine N-H proton. |
| ¹³C NMR | - Resonances for the piperidine carbons typically between 25-55 ppm. [10] - Resonances for the isopropyl carbons (CH and CH₃). - Two distinct signals for the oxadiazole ring carbons, typically in the aromatic region (>160 ppm). |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 196.14. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations for aliphatic groups around 2850-3000 cm⁻¹. - C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. |
Potential Pharmacological Applications and Future Directions
While no specific biological data for this compound has been reported in the public domain, the pharmacological activities of its constituent moieties suggest several potential therapeutic applications.
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are well-represented in drugs targeting CNS disorders, including antipsychotics, antidepressants, and analgesics. [2][11]The physicochemical properties of the title compound suggest it may have the potential to cross the blood-brain barrier.
-
Anticancer Activity: Both piperidine and oxadiazole derivatives have been investigated as potential anticancer agents. [7][12]Some piperidine-containing compounds have been shown to act as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction. [12]* Antimicrobial Properties: The oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal activities. [13] Logical Framework for Future Research:
Caption: A logical progression for the investigation of the therapeutic potential of this compound.
Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities in relevant in vitro and in vivo models. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical scaffold for specific therapeutic targets.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a promising, yet underexplored, chemical entity at the intersection of two pharmacologically significant scaffolds. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications. The outlined synthetic strategy is robust and based on established chemical principles, and the predicted physicochemical properties suggest that this compound is a viable candidate for drug discovery programs. Further empirical investigation is warranted to fully elucidate the biological activity and therapeutic potential of this and related molecules.
References
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- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Weiss, F. T., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 9(1), 70-80.
- Carreira, E. M., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(1), 101-109.
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- Kumar, A., & Singh, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-12.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). AIMS Microbiology, 10(3), 503-524.
- Ding, K., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979-5983.
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A Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this particular isomer is not prominently documented, this guide offers a detailed exploration of its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from structurally related compounds. We will delve into plausible synthetic routes, essential analytical techniques for structural elucidation and purity assessment, and the pharmacological rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and neurology.
Introduction: The Scientific Rationale
The convergence of the piperidine and 1,2,4-oxadiazole moieties in a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for interacting with biological targets.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is known for its metabolic stability and its capacity to participate in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.[3]
The specific substitution pattern of an isopropyl group on the oxadiazole and the linkage at the 3-position of the piperidine ring are critical determinants of the molecule's three-dimensional structure and, consequently, its biological activity. This guide will explore the scientific underpinnings of why this particular arrangement is of interest to medicinal chemists and drug development professionals.
Strategic Synthesis of this compound
The synthesis of the target compound can be approached through a convergent strategy, involving the preparation of the substituted piperidine and the isopropyl-amidoxime precursors, followed by their coupling and cyclization to form the 1,2,4-oxadiazole ring.
Synthesis of the 3-Substituted Piperidine Precursor
A robust method for obtaining the 3-substituted piperidine core involves the asymmetric synthesis from pyridine derivatives. This approach offers excellent control over stereochemistry, which is often crucial for biological activity. A rhodium-catalyzed asymmetric reductive Heck reaction of a boronic acid with a pyridine derivative can yield 3-substituted tetrahydropyridines with high enantioselectivity.[1][2] Subsequent reduction affords the desired 3-substituted piperidine.
An alternative, one-pot tandem oxidation-cyclization-oxidation process can also be employed to generate 3-substituted 4-piperidinones from unsaturated alcohol precursors.[4] These piperidinones can then be further functionalized to introduce the desired substituent at the 3-position.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is typically constructed by the cyclization of an O-acyl amidoxime intermediate. A common and efficient method involves the one-pot reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized.[5][6]
In the context of our target molecule, isobutyronitrile would be the starting material to generate the corresponding isopropyl-amidoxime. This intermediate is then reacted with a suitable 3-piperidinecarboxylic acid derivative.
Proposed Synthetic Protocol
The following is a proposed, logical synthetic pathway for this compound:
Step 1: Synthesis of N-Boc-piperidine-3-carboxylic acid. This can be achieved through various established methods, including the functionalization of commercially available piperidine derivatives.
Step 2: Synthesis of Isopropylamidoxime. Isobutyronitrile is reacted with hydroxylamine in the presence of a base to yield isopropylamidoxime.
Step 3: Coupling and Cyclization. N-Boc-piperidine-3-carboxylic acid is activated (e.g., with a carbodiimide) and reacted with isopropylamidoxime to form the O-acyl amidoxime intermediate. This intermediate is then subjected to thermal or base-catalyzed cyclodehydration to afford the N-Boc protected this compound.
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Comprehensive Characterization and Structural Elucidation
The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and spectrometric techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for structural characterization.[7][8]
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the N-H proton.
-
¹³C NMR: Will show the number of different types of carbon atoms in the molecule, including the characteristic signals for the oxadiazole ring carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, especially the attachment of the oxadiazole ring to the 3-position of the piperidine.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable information about the different structural components of the molecule, such as the loss of the isopropyl group or fragmentation of the piperidine ring.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the presence of specific functional groups.[11][12][13] Characteristic absorption bands would be expected for the C=N and C-O bonds of the oxadiazole ring and the N-H bond of the piperidine.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals for isopropyl, piperidine, and N-H protons with characteristic splitting patterns. | Structural confirmation and proton environment analysis. |
| ¹³C NMR | Resonances for all unique carbons, including those of the oxadiazole ring. | Carbon skeleton confirmation. |
| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₁₇N₃O. | Elemental composition confirmation. |
| FTIR | Absorption bands for C=N, C-O (oxadiazole), and N-H (piperidine). | Functional group identification. |
| Purity Analysis (HPLC) | A single major peak. | Assessment of compound purity. |
Potential Therapeutic Applications and Pharmacological Insights
The structural features of this compound suggest its potential as a modulator of various biological targets.
Muscarinic Receptor Agonism
Derivatives of 1,2,4-oxadiazole have been extensively investigated as potent and efficacious muscarinic receptor agonists.[14][15][16] The oxadiazole ring acts as a bioisosteric replacement for the ester group in acetylcholine, while the piperidine provides the cationic head group necessary for receptor binding.[14] The 3-substitution pattern on the piperidine ring could influence the selectivity for different muscarinic receptor subtypes (M1-M5), which is a key aspect in designing drugs with improved side-effect profiles for conditions such as Alzheimer's disease and schizophrenia.
Caption: Proposed mechanism of action as a muscarinic receptor agonist.
Tubulin Polymerization Inhibition
The piperidine scaffold is also present in a number of tubulin polymerization inhibitors, which are a class of anticancer agents.[17][18][19] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The combination of the piperidine ring with the 1,2,4-oxadiazole moiety could lead to novel tubulin inhibitors with a unique binding mode or improved pharmacological properties.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide has outlined a rational and feasible approach to its synthesis and comprehensive characterization. The structural analogy to known muscarinic agonists and tubulin inhibitors provides a strong rationale for its investigation in neurodegenerative disorders and oncology.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro and in vivo pharmacological evaluation to validate its predicted biological activities. Elucidation of its structure-activity relationship through the synthesis of related analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.
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Naidu, B. N., & Sorenson, M. E. (2005). Facile one-pot synthesis of 2, 3, 5-substituted 1, 2, 4-oxadiazolines from nitriles in aqueous solution. Organic letters, 7(7), 1391-1393. [Link]
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Sharma, S., & Singh, P. (2022). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Reddy, P. V. G., & Reddy, Y. T. (2013). A new one-pot synthesis of 1, 2, 4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
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Asiri, A. M., & Khan, S. A. (2011). Table 3. IR-spectral data of 2, 5-disubstituted 1, 3, 4-oxadiazoles. ResearchGate. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine (VU0467319)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, a compound also identified as VU0467319. Developed as a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), VU0467319 represents a significant advancement in the pursuit of cognitive enhancement therapies. This document delves into the molecular pharmacology, downstream signaling pathways, and key experimental data that define its unique profile. With a focus on scientific integrity, this guide offers detailed experimental protocols and in-depth analysis to support researchers and drug development professionals in the field of neuropharmacology.
Introduction: The Rationale for a Selective M1 PAM
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cerebral cortex.[1] For decades, activation of the M1 receptor has been a therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia.[2] However, early efforts with orthosteric agonists were hampered by a lack of subtype selectivity, leading to dose-limiting cholinergic side effects (e.g., salivation, lacrimation, urination, diaphoresis, gastrointestinal distress, and emesis, collectively known as SLUDGE) due to the activation of peripheral M2 and M3 receptors.[3]
The development of positive allosteric modulators (PAMs) offers a more refined approach. PAMs bind to a topographically distinct site from the endogenous ligand (acetylcholine, ACh), potentiating the receptor's response to ACh without directly activating it. This mechanism preserves the temporal and spatial fidelity of endogenous cholinergic signaling. This compound (VU0467319) has emerged as a clinical candidate from this strategy, demonstrating a promising profile of pro-cognitive efficacy with a notable absence of cholinergic adverse effects in preclinical and early clinical studies.[4][5] A key feature of VU0467319 is its minimal intrinsic agonist activity, which is believed to be crucial for its favorable safety profile.[3]
Molecular Mechanism of Action
VU0467319 functions as a selective M1 positive allosteric modulator. Its mechanism is characterized by an enhancement of the M1 receptor's affinity for acetylcholine, thereby amplifying the downstream signaling cascade in response to endogenous neurotransmitter release.[4]
Allosteric Binding and Cooperativity
VU0467319 binds to an allosteric site on the M1 receptor, distinct from the orthosteric site where acetylcholine binds. This is evidenced by competitive radioligand binding assays where VU0467319 does not displace the binding of orthosteric antagonists like [3H]N-methylscopolamine (NMS).[3] Instead, it exhibits positive cooperativity with acetylcholine, meaning its binding increases the affinity of acetylcholine for the receptor. This was demonstrated in experiments where increasing concentrations of VU0467319 caused a leftward shift in the acetylcholine displacement curve, with a calculated cooperativity factor (α) of 59.[4] This indicates that a significant part of its potentiation mechanism is through enhancing the binding of the endogenous agonist.
Downstream Signaling Pathway
The M1 receptor is canonically coupled to the Gq/11 family of G-proteins.[6] The potentiation of acetylcholine's action by VU0467319 leads to a more robust activation of this signaling cascade.
The sequence of events is as follows:
-
Acetylcholine Binding and Receptor Activation: Acetylcholine binds to the orthosteric site of the M1 receptor.
-
Allosteric Modulation by VU0467319: The binding of VU0467319 to its allosteric site enhances the affinity of acetylcholine, leading to a more pronounced conformational change in the receptor.
-
Gq Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[2][7]
-
Second Messenger Generation: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][7]
-
Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7]
-
Protein Kinase C (PKC) Activation: The increased intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC).[3]
-
Cellular Responses: The activation of PKC and other calcium-dependent proteins leads to a cascade of downstream cellular responses that are fundamental to neuronal excitability, synaptic plasticity, and cognitive processes.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Pharmacological Profile
The pharmacological profile of VU0467319 is defined by its moderate potency, high selectivity, and minimal agonist activity, which collectively contribute to its therapeutic potential and favorable safety profile.
Potency and Efficacy
In vitro functional assays, such as calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing the human M1 receptor, have been instrumental in characterizing the potency of VU0467319.
| Species | Assay | Parameter | Value |
| Human | M1 PAM | EC50 | 492 ± 2.9 nM[4] |
| Human | M1 PAM | % ACh Max | 71.3 ± 9.9%[4] |
| Rat | M1 PAM | EC50 | 398 ± 195 nM[3] |
| Mouse | M1 PAM | EC50 | 728 ± 184 nM[3] |
| Cynomolgus Monkey | M1 PAM | EC50 | 374 nM[3] |
| Human | M1 Agonism | EC50 | > 30 µM[4] |
Table 1: In Vitro Potency and Efficacy of VU0467319.
Selectivity
A critical feature of VU0467319 is its high selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5). This selectivity is the primary reason for the absence of peripherally mediated cholinergic side effects.
| Receptor Subtype | Human (EC50) | Rat (EC50) |
| M1 | 492 nM | 398 nM |
| M2 | > 30 µM | > 30 µM |
| M3 | > 30 µM | > 30 µM |
| M4 | > 30 µM | > 30 µM |
| M5 | > 30 µM | > 30 µM |
Table 2: Selectivity Profile of VU0467319 across Human and Rat Muscarinic Receptor Subtypes.[3]
Experimental Protocols
The characterization of VU0467319 relies on a suite of in vitro and in vivo assays. The following are detailed protocols for key experiments.
Calcium Mobilization Assay for M1 PAM Activity
This assay measures the potentiation of acetylcholine-induced intracellular calcium release in cells expressing the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (optional, to prevent dye extrusion).
-
Acetylcholine (ACh).
-
VU0467319.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed CHO-M1 cells into the microplates at an appropriate density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0467319 in assay buffer.
-
Prepare a solution of acetylcholine at a concentration that elicits an approximately 20% maximal response (EC20).
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Add the VU0467319 dilutions to the wells and incubate for a short period (e.g., 2 minutes).
-
Add the acetylcholine EC20 solution to the wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the increase in fluorescence in response to acetylcholine in the presence of different concentrations of VU0467319.
-
Normalize the data to the maximal response of acetylcholine alone.
-
Plot the concentration-response curve for VU0467319 and calculate the EC50 value.
-
Caption: Calcium Mobilization Assay Workflow.
Radioligand Binding Assay for Allosteric Cooperativity
This assay determines the effect of VU0467319 on the binding affinity of an orthosteric ligand.
Materials:
-
Cell membranes prepared from CHO cells expressing the M1 receptor.
-
[3H]N-methylscopolamine ([3H]NMS) as the radiolabeled orthosteric antagonist.
-
Acetylcholine (ACh) as the competing orthosteric agonist.
-
VU0467319.
-
Atropine for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Filter mats (e.g., GF/B).
-
Scintillation cocktail and counter.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]NMS, and increasing concentrations of acetylcholine.
-
Perform this in the absence and presence of a fixed concentration of VU0467319.
-
Include wells with an excess of atropine to determine non-specific binding.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of acetylcholine concentration in the absence and presence of VU0467319.
-
Analyze the data using non-linear regression to determine the shift in the IC50 of acetylcholine, from which the cooperativity factor (α) can be calculated.
-
Preclinical and Clinical Evidence
Preclinical Cognitive Enhancement
The pro-cognitive effects of VU0467319 have been demonstrated in various preclinical models. A key study utilized the novel object recognition (NOR) task in rats, a model of recognition memory.[4] In this study, oral administration of VU0467319 dose-dependently increased the recognition index, with a minimum effective dose (MED) of 1 mg/kg.[4] This demonstrated that a moderately potent M1 PAM with high CNS penetration can be efficacious at low doses without inducing adverse effects.
Phase I Clinical Trial
VU0467319 successfully completed a Phase I single ascending dose (SAD) clinical trial in healthy volunteers (NCT03220295).[4][8] The study evaluated the safety, tolerability, and pharmacokinetics of single oral doses ranging from 60 mg to 600 mg.[8]
Key Findings:
-
Safety and Tolerability: The drug was well-tolerated across all dose cohorts, with no dose-limiting side effects observed.[8] Crucially, no cholinergic adverse effects (SLUDGE) were reported, confirming the preclinical safety profile.[3][8]
-
Pharmacokinetics: VU0467319 exhibited a pharmacokinetic profile consistent with once-daily dosing.[8] Peak plasma concentrations (Tmax) were observed between 5 and 9.5 hours post-dose.[9] The half-life ranged from 30 to 55 hours.[9] Food was found to increase the absorption of the drug.[8]
-
Target Engagement: Exploratory cognitive and electrophysiological (ERP) testing showed evidence of drug-induced CNS activity at higher doses, suggesting successful target engagement in the brain.[8]
| Dose | Tmax (hours) | Half-life (hours) |
| 60-600 mg | 5 - 9.5 | 30 - 55 |
Table 3: Summary of Pharmacokinetic Parameters from Phase I SAD Trial.[9]
Chemical Synthesis
The synthesis of VU0467319 has been reported through a convergent route. The following diagram illustrates a key synthetic pathway.[4]
Caption: Convergent Synthesis Pathway for VU0467319.
Conclusion
This compound (VU0467319) is a promising clinical candidate for the treatment of cognitive impairments. Its mechanism as a highly selective M1 positive allosteric modulator with minimal intrinsic agonism provides a clear advantage over previous attempts to target the muscarinic system. The potentiation of endogenous acetylcholine signaling in key brain regions, coupled with a favorable safety profile and demonstrated target engagement in humans, underscores its therapeutic potential. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to facilitate further research and development in this important area of neuroscience.
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Poslunsey, M. S., et al. (2025). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Chemical Neuroscience, 16(1), 95-107. [Link]
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Vanderbilt University. (2024). First successful clinical trial of VU319 brings Alzheimer's treatment one step closer. ScienceDaily. [Link]
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Poslunsey, M. S., et al. (2025). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. PubMed Central. [Link]
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Chauhan, S., et al. (2025). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway. ResearchGate. [Link]
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Conley, A. C., et al. (2025). Safety, Tolerability, Pharmacokinetic and Pharmacodynamic Effects of the Muscarinic M1 Positive Allosteric Modulator VU0467319 for Alzheimer's disease: A Single Ascending-Dose Study in Healthy Participants. Research Square. [Link]
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Ma, L., et al. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6442), 775-779. [Link]
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Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]
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Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]
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Lebois, E. P., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology, 43(8), 1763-1771. [Link]
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-
Slideshare. (n.d.). Gq Signaling with respect to Muscarinic Receptorspdf. [Link]
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biological activity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
An In-depth Technical Guide to the Prospective Biological Activity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Foreword: A Prospective Analysis
The intersection of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic interest. The molecule this compound represents such a confluence, merging the well-documented biological relevance of the 1,2,4-oxadiazole ring with the ubiquitous piperidine moiety. As of the current date, specific biological activity data for this precise molecule is not extensively published in peer-reviewed literature. Therefore, this guide adopts a prospective and predictive stance. Leveraging established knowledge of its constituent chemical motifs, we will construct a logical, in-depth framework for its potential biological activities and outline a comprehensive experimental roadmap for its characterization. This document is intended for researchers, scientists, and drug development professionals as a theoretical yet technically grounded whitepaper to guide future investigation.
Chemical and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These properties influence solubility, stability, and synthetic accessibility, all of which are critical for experimental design.
Core Chemical Data
The fundamental chemical identifiers for this compound are summarized below. It is noteworthy that a regioisomer, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, also exists and its properties are included for comparative purposes, as synthetic routes may produce mixtures or require specific strategies to isolate the desired isomer.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 902837-19-8 | [1] |
| Molecular Formula | C₁₀H₁₇N₃O | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Density | 1.049 g/cm³ | [1] |
| Regioisomer CAS | 733748-92-0 (4-substituted) | [2] |
Postulated Synthesis Pathway
While a specific synthesis for the 3-substituted isomer is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for creating 1,2,4-oxadiazoles from nitriles and amidoximes. The piperidine ring can be introduced as a pre-functionalized starting material. The general strategy involves the coupling of a piperidine-containing precursor with a fragment that forms the isopropyl-oxadiazole moiety.
A common method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with an acylating agent, followed by cyclization. In this case, isobutyramide can be converted to isobutyramidoxime. This can then be reacted with a piperidine derivative containing a suitable functional group, such as a carboxylic acid or its activated form (e.g., an acyl chloride), at the 3-position. The piperidine nitrogen would likely need to be protected (e.g., with a Boc group) during this process.
Postulated Biological Activities and Mechanistic Pathways
The chemical architecture of this compound suggests several potential avenues for biological activity. The piperidine ring is a common feature in centrally active agents, while the 1,2,4-oxadiazole is a versatile scaffold found in compounds with a wide range of pharmacological effects.[3]
Central Nervous System (CNS) Activity
The piperidine moiety is a well-known privileged scaffold in CNS drug discovery, present in numerous approved medications.[4] It can interact with a variety of receptors and transporters in the brain.
-
Potential Targets : Histamine H3 receptors and Sigma-1 receptors are plausible targets. Piperidine derivatives have shown high affinity for both.[5] Antagonism at the H3 receptor can promote the release of various neurotransmitters, suggesting potential applications in cognitive disorders. Sigma-1 receptor modulation is implicated in pain, depression, and neuroprotection.
-
Postulated Mechanism : If the compound acts as an H3 receptor antagonist, it would block the autoreceptor's inhibitory effect on histamine release and also enhance the release of other neurotransmitters like acetylcholine and dopamine. This could lead to pro-cognitive and wakefulness-promoting effects.
Anticancer Activity
The 1,2,4-oxadiazole core is present in a number of compounds with demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.[6]
-
Potential Targets : The specific targets for oxadiazole-containing anticancer agents are diverse, but some have been shown to act as inhibitors of enzymes like cyclooxygenase (COX), which can be upregulated in tumors, or as tubulin polymerization inhibitors.[6][7]
-
Postulated Mechanism : If the compound were to inhibit COX-2, it could reduce the production of prostaglandins that promote inflammation and cell proliferation in the tumor microenvironment. This would lead to a decrease in tumor growth and angiogenesis.
Proposed Experimental Roadmap for Biological Characterization
A phased approach, beginning with broad in vitro screening and progressing to more focused in vivo studies, is the most efficient strategy to elucidate the biological activity of a novel compound.
Phase I: In Vitro Profiling
The initial phase aims to identify any significant biological activity through broad screening.
3.1.1. Cytotoxicity Screening
-
Objective : To determine if the compound has a general cytotoxic effect on cancer cells.
-
Methodology : The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[8]
-
Protocol :
-
Cell Plating : Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line.
-
3.1.2. Enzyme Inhibition Assays
-
Objective : To assess the compound's ability to inhibit specific enzymes, such as COX-1 and COX-2.
-
Methodology : Commercially available kits are often used for these assays, which typically measure the production of a specific product (e.g., prostaglandin) via colorimetric or fluorescent methods.[7]
-
General Protocol :
-
The compound is pre-incubated with the purified enzyme (COX-1 or COX-2).
-
The substrate (arachidonic acid) is added to initiate the reaction.
-
The reaction is stopped after a defined period.
-
The amount of product formed is quantified and compared to a control without the inhibitor.
-
IC₅₀ values are determined.
-
3.1.3. Receptor Binding Assays
-
Objective : To determine the affinity of the compound for specific CNS receptors.
-
Methodology : Radioligand displacement assays are the gold standard.[5]
-
General Protocol :
-
Cell membranes expressing the receptor of interest (e.g., histamine H3) are prepared.
-
The membranes are incubated with a known radiolabeled ligand that binds to the receptor.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured.
-
The Ki (inhibition constant) is calculated from the IC₅₀ of displacement.
-
Phase II: In Silico and In Vitro ADME/Tox Profiling
Before considering in vivo studies, it is crucial to predict the compound's drug-like properties.
-
Objective : To assess the absorption, distribution, metabolism, excretion, and potential toxicity (ADME/Tox) profile of the compound.
-
Methodology : A combination of in silico prediction tools and in vitro assays provides a robust preliminary assessment.[9][10]
-
In Silico Prediction : Web-based tools like SwissADME and pkCSM can predict a wide range of properties.[9]
| Parameter | Predicted Property | Importance |
| Lipophilicity (LogP) | Partition coefficient | Affects absorption and distribution |
| Solubility (LogS) | Aqueous solubility | Crucial for formulation and absorption |
| GI Absorption | Human intestinal absorption | Predicts oral bioavailability |
| CYP Inhibition | Inhibition of key metabolic enzymes | Predicts drug-drug interactions |
| hERG Inhibition | Blockade of a key cardiac ion channel | Predicts cardiotoxicity risk |
| Lipinski's Rule of 5 | Drug-likeness | General filter for oral bioavailability |
-
In Vitro Metabolism : Incubating the compound with human liver microsomes or hepatocytes and measuring its disappearance over time provides a direct measure of its metabolic stability.[11]
Phase III: In Vivo Proof-of-Concept Studies
If the in vitro data is promising and the ADME/Tox profile is acceptable, targeted in vivo studies can be designed.
-
Objective : To determine if the in vitro activity translates to a therapeutic effect in a living organism.
-
Model Selection : The choice of model is dictated by the in vitro results.
-
Analgesic Activity : If the compound shows affinity for receptors involved in pain (e.g., sigma receptors), a model like the hot plate test in mice can be used to assess its ability to increase pain tolerance.[12]
-
Anticancer Efficacy : If the compound demonstrates potent cytotoxicity against a specific cancer cell line, a mouse xenograft model can be employed. This involves implanting human tumor cells into immunocompromised mice and treating them with the compound to measure its effect on tumor growth.[6]
-
-
Experimental Design :
-
Dose-Ranging Study : First, a maximum tolerated dose (MTD) study is performed to establish a safe dose range.[13]
-
Efficacy Study : Animals are randomized into vehicle control and treatment groups. The compound is administered on a defined schedule, and the relevant endpoint (e.g., tumor volume, pain latency) is measured over time.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Blood and tissue samples can be collected to correlate drug exposure with the observed biological effect.
-
Conclusion
While the biological activity of this compound remains to be experimentally defined, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a CNS-active piperidine scaffold and a pharmacologically versatile 1,2,4-oxadiazole ring suggests promising avenues in areas such as neuropharmacology and oncology. The experimental roadmap detailed in this guide offers a systematic and logical progression from broad in vitro screening to targeted in vivo validation. The successful execution of these studies will be crucial in uncovering the true therapeutic potential of this intriguing molecule.
References
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Saeed, A., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. Available from: [Link]
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Domínguez-Villa, M. D., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
- Kumar, R., et al. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies.
- Ahmad, S., et al. (2025). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of Pharmacy and Bioallied Sciences.
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ResearchGate. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Available from: [Link]
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Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available from: [Link]
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Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
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Kaur, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available from: [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available from: [Link]
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Wang, X., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel heterocyclic compound, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. Moving beyond a simple recitation of analytical techniques, this document outlines a logical, field-proven workflow designed for unambiguous molecular characterization. We will delve into the causality behind experimental choices, presenting each analytical step as part of a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust and replicable methodology for the structural confirmation of complex small molecules. All protocols and mechanistic claims are supported by authoritative references from peer-reviewed literature.
Introduction: The Significance of Structural Integrity
The compound this compound is a heterocyclic molecule featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety.[1][2][3][4][5] The precise connectivity and stereochemistry of such molecules are critical determinants of their pharmacological and toxicological profiles. In drug discovery and development, an unequivocal structural assignment is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. The presence of two distinct heterocyclic systems, the piperidine and the oxadiazole, necessitates a multi-pronged analytical approach to ensure every atomic connection is definitively established.[6]
This guide will present a systematic approach to the structural elucidation of this target molecule, beginning with foundational mass spectrometry to establish molecular formula and progressing through a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to map the intricate proton and carbon framework.
Key Molecular Features:
-
Core Scaffolds: A saturated piperidine ring and an aromatic 1,2,4-oxadiazole ring.
The Elucidation Workflow: A Strategic Overview
The structure elucidation of a novel compound is a deductive process. Each experiment builds upon the last, progressively refining our understanding of the molecular architecture. The workflow presented here is designed to be both efficient and exhaustive, ensuring a high degree of confidence in the final structural assignment.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Establishing the Elemental Composition
The initial and most critical step is to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is the technique of choice for this purpose due to its ability to provide highly accurate mass measurements.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: Positive ion mode is selected due to the presence of the basic nitrogen atom in the piperidine ring, which is readily protonated to form [M+H]⁺.[9]
-
Data Acquisition:
-
Perform a full scan over a mass range of m/z 100-500 to identify the protonated molecular ion.
-
The instrument's software will calculate the elemental composition based on the accurate mass of the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS):
Predicted Data and Interpretation
| Parameter | Predicted Value | Rationale |
| [M+H]⁺ (Calculated) | 196.1445 | For C₁₀H₁₈N₃O⁺ |
| [M+H]⁺ (Observed) | ~196.1447 (within 5 ppm) | High-resolution mass spectrometry provides highly accurate mass measurements. |
| Key MS/MS Fragments | * Loss of isopropyl group | Characteristic fragmentation of the side chain. |
| * Cleavage of the piperidine ring | α-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidines.[9] | |
| * Fragmentation of the oxadiazole ring | Provides information about the substituents on the oxadiazole ring. |
The observation of the [M+H]⁺ ion at m/z 196.1445 (with high accuracy) will confirm the elemental formula C₁₀H₁₇N₃O. The fragmentation pattern will provide initial evidence for the presence of the isopropyl and piperidine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D NMR experiments will be employed to unambiguously assign every proton and carbon atom in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Caption: Interconnectivity of NMR experiments for comprehensive structure elucidation.
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5-3.7 | m | 1H | H on C3 of piperidine | Deshielded by the oxadiazole ring and adjacent nitrogen. |
| ~3.2-3.4 | m | 1H | Methine H of isopropyl | Coupled to six methyl protons. |
| ~3.0-3.2 | m | 2H | Axial H's on C2 & C6 of piperidine | Deshielded by the nitrogen atom. |
| ~2.7-2.9 | m | 2H | Equatorial H's on C2 & C6 of piperidine | Deshielded by the nitrogen atom. |
| ~2.0-2.2 | m | 2H | Axial H's on C4 & C5 of piperidine | |
| ~1.8-2.0 | m | 2H | Equatorial H's on C4 & C5 of piperidine | |
| ~1.3 | d | 6H | Methyl H's of isopropyl | Doublet due to coupling with the methine proton. |
| ~1.6 (broad) | s | 1H | NH of piperidine | Exchangeable proton, may not always be visible. |
Predicted ¹³C NMR and DEPT-135 Data and Interpretation (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~175-180 | No signal | C5 of oxadiazole | Quaternary carbon in a heteroaromatic ring.[12][13] |
| ~165-170 | No signal | C3 of oxadiazole | Quaternary carbon in a heteroaromatic ring.[12][13] |
| ~45-50 | CH₂ | C2 & C6 of piperidine | Carbons adjacent to the nitrogen atom. |
| ~40-45 | CH | C3 of piperidine | Carbon attached to the oxadiazole ring. |
| ~30-35 | CH | Methine C of isopropyl | |
| ~25-30 | CH₂ | C4 & C5 of piperidine | |
| ~20-25 | CH₃ | Methyl C's of isopropyl |
2D NMR Data Interpretation: Connecting the Pieces
-
COSY: This experiment will reveal the proton-proton coupling networks. We expect to see correlations between the protons on the piperidine ring, confirming their connectivity. A strong correlation will be observed between the isopropyl methine proton and the two methyl groups.
-
HSQC: This experiment directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already interpreted ¹H NMR spectrum.
-
HMBC: This is the key experiment for establishing the overall connectivity of the molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
-
From the piperidine H3 proton to the oxadiazole C5 carbon, definitively linking the two ring systems.
-
From the isopropyl methine proton to the oxadiazole C3 carbon, confirming the position of the isopropyl group.
-
From the piperidine H2/H6 protons to the piperidine C3 and C4/C5 carbons, further confirming the piperidine ring structure.
-
Final Structure Confirmation and Data Archiving
By integrating the data from HRMS and the suite of NMR experiments, the structure of this compound can be elucidated with a high degree of confidence. The combination of an accurate molecular formula, the identification of all spin systems, and the establishment of long-range connectivities provides a self-validating dataset.
It is imperative that all raw and processed analytical data be archived in a secure and accessible manner. This includes the free induction decays (FIDs) for NMR and the raw data files for mass spectrometry. This ensures the traceability and reproducibility of the structural assignment, which is crucial for regulatory submissions and future research.
Conclusion
The structural elucidation of novel chemical entities like this compound demands a rigorous and systematic analytical approach. The workflow detailed in this guide, centered on the synergistic use of high-resolution mass spectrometry and multidimensional NMR spectroscopy, provides a robust framework for achieving an unambiguous structural assignment. By understanding the "why" behind each experimental choice and meticulously interpreting the resulting data, researchers can ensure the scientific integrity of their work and accelerate the drug discovery and development process.
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]
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C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025). ResearchGate. [Link]
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. [Link]
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Full article: 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. (n.d.). Taylor & Francis Online. [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). PubMed Central. [Link]
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13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. [Link]
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Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. (n.d.). Britannica. [Link]
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1 The Structure of Heterocyclic Compounds. (n.d.). Wiley-VCH. [Link]
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Heterocyclic compound. (n.d.). Wikipedia. [Link]
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. [Link]
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Heterocyclic compound. (n.d.). BYJU'S. [Link]
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Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (n.d.). Iraqi National Journal of Chemistry. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). NIH. [Link]
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1,3,4-oxadiazole-2(3H)-thione derivatives. (2021). Semantic Scholar. [Link]
- `Facile synthesis of 3-amino-5-aryl -1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cycliz
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). [No Source Found].
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An In-depth Technical Guide to the Discovery of Piperidine-Based Oxadiazole Compounds
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring and the oxadiazole nucleus stand out as "privileged scaffolds." Piperidine derivatives are integral to numerous pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1] Similarly, oxadiazole isomers, particularly the 1,3,4- and 1,2,4-variants, are bio-isosteric replacements for amide and ester groups, offering improved metabolic stability, solubility, and hydrogen bonding capabilities.[2][3] The strategic combination of these two moieties into a single molecular entity has emerged as a highly productive approach in modern drug discovery, yielding compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and neurological applications.[4][5][6][7]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of piperidine-based oxadiazole compounds. We will delve into the causal logic behind synthetic strategies, explore the diverse biological activities and their underlying mechanisms, analyze structure-activity relationships (SAR) that drive optimization, and provide field-proven experimental protocols to ensure scientific integrity and reproducibility.
Part 1: Synthetic Strategies and Mechanistic Rationale
The synthesis of piperidine-based oxadiazole compounds hinges on the robust and versatile chemistry of both heterocyclic systems. The choice of synthetic route is primarily dictated by the desired oxadiazole isomer (1,3,4- or 1,2,4-) and the specific substitution patterns on each ring. Most synthetic pathways involve the formation of the oxadiazole ring from a piperidine-containing precursor.
A prevalent and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazides.[7][8] This process typically begins with a piperidine carboxylic acid, which is converted to an acid hydrazide. Subsequent reaction with another carboxylic acid or its derivative in the presence of a dehydrating agent, such as phosphoryl oxychloride (POCl₃), yields the target oxadiazole.[7] The causality here is the nucleophilic attack of the hydrazide's terminal nitrogen onto the carbonyl carbon of the second acid, followed by intramolecular cyclization and dehydration to form the stable five-membered aromatic ring.
For the 1,2,4-oxadiazole isomer, a common approach involves the reaction of a piperidine-derived amidoxime with an acyl chloride or carboxylic acid.[9] This heterocyclization pathway offers a reliable method for creating 3,5-disubstituted 1,2,4-oxadiazoles.[9]
Below is a generalized workflow illustrating the key synthetic transformations.
Caption: Generalized synthetic workflow for piperidine-based oxadiazoles.
Exemplary Protocol: Synthesis of a 2-(Piperidin-4-yl)-5-aryl-1,3,4-oxadiazole Derivative
This protocol describes a reliable, multi-step synthesis adapted from established methodologies.[7][8]
Step 1: Synthesis of Piperidine-4-carbohydrazide
-
To a solution of piperidine-4-carboxylic acid ethyl ester (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to obtain the pure carbohydrazide intermediate. Causality: This is a standard nucleophilic acyl substitution where hydrazine displaces the ethoxy group to form the more stable hydrazide.
Step 2: Synthesis of N'-Aroyl-piperidine-4-carbohydrazide
-
Dissolve the piperidine-4-carbohydrazide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0°C.
-
Slowly add the desired aromatic acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the N'-aroyl intermediate. Causality: The basic triethylamine scavenges the HCl byproduct, driving the Schotten-Baumann reaction forward.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Suspend the N'-aroyl-piperidine-4-carbohydrazide (1 equivalent) in phosphoryl oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 100-110°C) for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the final piperidine-based oxadiazole compound. Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization and elimination of water to form the aromatic oxadiazole ring.
Part 2: Biological Evaluation and Therapeutic Applications
The fusion of piperidine and oxadiazole heterocycles has produced compounds with significant activity across diverse therapeutic areas. The specific biological profile is largely determined by the substitution patterns on both rings, which dictate the molecule's overall topology and its ability to interact with specific biological targets.
| Therapeutic Area | Biological Target / Mechanism | Example Compound Class | Potency Range | Reference |
| Oncology | Tubulin Polymerization Inhibition | 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | GI₅₀ = 120 nM | [4] |
| Infectious Disease | Penicillin-Binding Proteins (PBPs) / Cell Wall Synthesis | Phenyl-oxadiazole-piperidines | MIC = 0.5 - 16 µg/mL (MRSA) | [5] |
| Neurology | α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonist | Piperidine-spirooxadiazoles | IC₅₀ = 3.3 - 13.7 µM | [10] |
| Neurology | Monoamine Oxidase A (MAO-A) Inhibition | Piperazine-clubbed oxadiazoles | IC₅₀ = 0.81 - 0.96 µM | [6] |
| Mycology | Antifungal Activity | 1,2,4-Oxadiazoles with cyclic amine moiety | >50% inhibition at 4 mg/L | [11] |
Table 1: Summary of Biological Activities of Piperidine-Based Oxadiazole Compounds.
Focus Area: α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The α7 nAChR, expressed in both the nervous and immune systems, is a key regulator of inflammatory pathways.[10] Its inhibition is a promising strategy for treating inflammatory diseases. The discovery of piperidine-spirooxadiazole derivatives as selective α7 antagonists highlights the potential of this chemical class.[10] These compounds were identified through pharmacophore-based virtual screening and subsequently synthesized and evaluated.[10] Lead compounds demonstrated potent inhibition of the α7 receptor with selectivity over other nAChR subtypes.[10]
Caption: Key SAR insights for the piperidine-oxadiazole scaffold.
Part 4: Key Experimental Protocols
The trustworthiness of discovery research is anchored in reproducible, well-described experimental methods. Below is a detailed protocol for a common in vitro assay used to evaluate compounds targeting ion channels, such as the α7 nAChR.
Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol is essential for characterizing the effects of compounds on ligand-gated ion channels and is a standard in the field. [10] 1. Oocyte Preparation:
-
Harvest oocytes from a mature female Xenopus laevis frog.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL) in a calcium-free solution to defolliculate them.
-
Wash the oocytes thoroughly and store them in Barth's solution at 18°C.
2. cRNA Injection:
-
Linearize the plasmid DNA containing the α7 nAChR subunit and perform in vitro transcription to generate capped cRNA.
-
Inject approximately 50 nL of the cRNA solution (e.g., at 1 µg/µL) into each healthy, stage V-VI oocyte.
-
Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression on the cell surface.
3. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.
-
Establish a baseline recording. Apply the agonist (e.g., acetylcholine) to elicit an inward current, and ensure a stable response.
4. Compound Evaluation (Antagonist Mode):
-
Prepare stock solutions of the piperidine-oxadiazole test compounds in DMSO and make final dilutions in ND96 saline.
-
Perfuse the oocyte with the test compound at a specific concentration for 2-3 minutes (pre-incubation).
-
During the perfusion with the test compound, co-apply the agonist (at its EC₅₀ concentration) and record the peak inward current.
-
Calculate the percentage of inhibition by comparing the current amplitude in the presence of the compound to the control current (agonist alone).
-
Generate a concentration-response curve by testing a range of compound concentrations and calculate the IC₅₀ value. Causality: This protocol directly measures the compound's ability to block ion flow through the α7 nAChR channel upon activation by its natural ligand, providing a quantitative measure of its antagonistic potency.
Conclusion and Future Directions
The amalgamation of the piperidine and oxadiazole scaffolds has proven to be a remarkably successful strategy in the quest for novel therapeutic agents. The chemical tractability of these systems allows for extensive synthetic exploration, while their favorable physicochemical properties make them attractive for drug development. The diverse biological activities, ranging from potent antibacterial and anticancer effects to targeted modulation of the central nervous system, underscore the versatility of this compound class.
Future research should focus on several key areas. Firstly, the exploration of less common oxadiazole isomers may yield novel biological activities. Secondly, a deeper investigation into the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds is essential for translating in vitro potency into in vivo efficacy. Finally, the application of advanced computational techniques, such as free energy perturbation (FEP) calculations, could further refine SAR models and accelerate the design of next-generation piperidine-based oxadiazole therapeutics with enhanced potency, selectivity, and safety profiles.
References
- Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega Source: ACS Omega URL
- Title: Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed Source: European Journal of Medicinal Chemistry URL
- Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)
- Source: Pharmaceuticals (Basel)
- Title: Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH Source: ACS Infectious Diseases URL
- Title: Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review | Request PDF - ResearchGate Source: ResearchGate URL
- Title: SAR studies of piperidine-based analogues of cocaine.
- Title: Synthesis of New Piperazine‐Oxadiazole Derivatives and Investigation of Their Anticancer Activities | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents - PubMed Source: Bioorganic Chemistry URL
- Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: International Journal of Molecular Sciences URL
- Title: Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central Source: Applied Microbiology and Biotechnology URL
- Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: RSC Medicinal Chemistry URL
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
This guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine. As a Senior Application Scientist, the following content is structured to provide not only a theoretical framework but also actionable experimental strategies for researchers, scientists, and drug development professionals. The insights within are based on an extensive review of the scientific literature and patent landscape surrounding the core chemical scaffolds of this compound.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound this compound is a synthetic heterocyclic molecule that combines two key pharmacophores: a piperidine ring and a 1,2,4-oxadiazole moiety. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile component in drug design.[1] The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is also found in numerous biologically active compounds and is known to modulate pharmacokinetic properties and receptor binding affinity.[2]
The specific substitution pattern of an isopropyl group on the oxadiazole and the linkage to the 3-position of the piperidine ring creates a unique chemical entity with a distinct three-dimensional structure. This guide will explore the most promising therapeutic targets for this molecule, drawing inferences from structurally related compounds and providing a roadmap for experimental validation.
Potential Therapeutic Target Classes and Mechanistic Hypotheses
Based on the analysis of existing literature and patent filings for structurally analogous compounds, we have identified three primary potential therapeutic target classes for this compound.
Muscarinic Acetylcholine Receptors (mAChRs): A Target for Cognitive Enhancement
Hypothesis: this compound may act as a muscarinic acetylcholine receptor agonist, suggesting its potential in treating cognitive disorders such as Alzheimer's disease.
Rationale: A significant body of evidence points to the role of piperidine-containing compounds with oxadiazole or similar heterocyclic rings in modulating muscarinic receptors. A key patent highlights that such compounds exhibit affinity for muscarinic receptors and are being investigated for their potential to stimulate cognitive function.[3] The structural similarity of our lead compound to those described in this patent provides a strong rationale for this hypothesis.
Mechanism of Action: Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Agonism of M1 and M4 receptor subtypes, in particular, is a well-established strategy for improving cognitive function.
Proposed Signaling Pathway:
Caption: Proposed muscarinic agonist signaling pathway.
Hedgehog Signaling Pathway: Targeting the Smoothened (SMO) Receptor in Oncology
Hypothesis: this compound may function as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, indicating a potential application in cancer therapy.
Rationale: The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. A patent for 1,2,4-oxadiazole substituted piperidine derivatives explicitly claims their activity as SMO antagonists.[4] This provides a direct line of reasoning for investigating our compound's activity against this target.
Mechanism of Action: In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, leading to cell proliferation. An SMO antagonist would block this signaling cascade.
Proposed Signaling Pathway:
Caption: Hedgehog signaling and the proposed point of intervention.
Tubulin Polymerization: A Validated Anti-Cancer Strategy
Hypothesis: this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Rationale: A research article has identified a class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as potent tubulin inhibitors with antiproliferative activity.[5] Although the substitution on the piperidine nitrogen is different in our compound, the shared core scaffold is a strong indicator that tubulin could be a relevant target. The disruption of microtubule dynamics is a clinically validated mechanism for many successful chemotherapy drugs.
Mechanism of Action: Microtubules, polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors interfere with the dynamic equilibrium between soluble tubulin and microtubules, leading to mitotic arrest and subsequent cell death.
Experimental Validation Workflow: A Phased Approach
A rigorous and phased experimental approach is crucial to validate these hypotheses. The following workflows are designed to systematically evaluate the interaction of this compound with each potential target.
Phase 1: In Vitro Target Engagement and Functional Activity
This initial phase focuses on direct target binding and functional assays to establish a preliminary activity profile.
| Potential Target | Primary Assay | Secondary Assay | Data Output |
| Muscarinic Receptors | Radioligand binding assay with subtype-selective radioligands (e.g., [³H]NMS) | Calcium mobilization assay in cells expressing individual mAChR subtypes | Binding affinity (Ki), functional potency (EC50) |
| Smoothened Receptor | BODIPY-cyclopamine binding assay | GLI-luciferase reporter assay in a Hedgehog-responsive cell line | Binding affinity (Ki), functional antagonism (IC50) |
| Tubulin | Tubulin polymerization assay using purified tubulin | Immunofluorescence microscopy to visualize microtubule disruption in treated cells | Inhibition of polymerization (IC50), morphological changes |
Experimental Workflow Diagram:
Caption: A phased experimental workflow for target validation.
Detailed Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of [³H]N-methylscopolamine ([³H]NMS) at a final concentration of 1 nM, and 25 µL of varying concentrations of this compound. For non-specific binding, use 10 µM atropine.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Protocol 2: Tubulin Polymerization Assay
-
Reagents: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, pH 6.9), and a fluorescent reporter for tubulin polymerization.
-
Assay Setup: In a 384-well plate, add 5 µL of varying concentrations of this compound or a known tubulin inhibitor (e.g., paclitaxel or colchicine) as a control.
-
Initiation of Polymerization: Add 20 µL of tubulin solution (final concentration 3 mg/mL) to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits the maximum rate of polymerization by 50%.
Conclusion and Future Directions
The chemical scaffold of this compound holds significant promise for therapeutic intervention in several key disease areas. The evidence strongly suggests that the most promising initial avenues for investigation are its potential activities as a muscarinic receptor agonist for CNS disorders, a Smoothened receptor antagonist for oncology, and a tubulin polymerization inhibitor for cancer.
The successful validation of any of these hypotheses through the proposed experimental workflows would provide a solid foundation for a lead optimization program. Further medicinal chemistry efforts could then focus on improving potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. The multifaceted potential of this scaffold underscores the importance of a systematic and rigorous approach to target identification and validation in modern drug discovery.
References
- Source: Google Patents (US5043345A)
- Source: Google Patents (WO2010013037A1)
-
Title: Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: PubMed Central (PMC4191898) URL: [Link]
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Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to project a putative synthesis pathway, potential pharmacological activities, and key areas for future research. The guide is structured to provide a deep understanding of the chemical rationale behind synthetic strategies and to explore the potential therapeutic applications based on the well-documented bioactivities of the 1,2,4-oxadiazole and piperidine scaffolds.
Introduction: The Scientific Rationale and Potential Significance
The fusion of a piperidine ring and a 1,2,4-oxadiazole moiety creates a chemical scaffold with significant potential in drug discovery. The piperidine ring is a prevalent structural motif in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[1] The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.[2][3] The isopropyl substituent on the oxadiazole ring provides a lipophilic domain that can enhance binding affinity and modulate selectivity for specific targets.
While direct experimental data on this compound is scarce, the known pharmacological activities of analogous compounds suggest a range of potential therapeutic applications. These include roles as muscarinic receptor agonists for the treatment of cognitive disorders, tubulin inhibitors with anticancer properties, and modulators of other central nervous system (CNS) targets.[4][5] This guide will, therefore, extrapolate from the existing knowledge base to provide a robust framework for the investigation of this promising compound.
Proposed Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[2] A plausible and efficient synthetic route to this compound would involve the condensation of a piperidine-3-carboxamidoxime with isobutyryl chloride, followed by cyclization. This approach is favored for its high yields and the ready availability of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key fragments: a piperidine-3-carboxylic acid derivative and isobutyramide. The 1,2,4-oxadiazole ring can be formed through the cyclization of an O-acyl amidoxime intermediate.
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An In-depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For the attention of: Researchers, scientists, and drug development professionals.
A Note on Isomeric Specificity
This guide focuses on 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine . Preliminary research indicates a significant disparity in available data between piperidine isomers. The 4-substituted isomer is well-documented in chemical supplier databases and relevant scientific literature, whereas its 3-substituted counterpart, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, is mentioned primarily in supplier listings with minimal associated research data. Consequently, this document will concentrate on the scientifically substantiated 4-substituted isomer to ensure technical accuracy and depth.
Introduction: The Convergence of Proven Pharmacophores
The molecular architecture of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine presents a compelling case for investigation in modern drug discovery. This compound marries two privileged heterocyclic scaffolds: the piperidine ring and the 1,2,4-oxadiazole moiety. The piperidine nucleus is a cornerstone in medicinal chemistry, lauded for its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with a multitude of biological targets.[1][2] The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, offering enhanced metabolic stability and a rigid framework for precise ligand-receptor interactions.[2][3] The strategic combination of these two motifs, further functionalized with a lipophilic isopropyl group, suggests a molecule designed for potential therapeutic intervention.
While direct, extensive biological studies on 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine are not widely published, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives has garnered significant attention. Notably, research into related compounds has revealed their potential as potent antiproliferative agents, acting through the inhibition of tubulin polymerization.[4] This technical guide will synthesize the available chemical data for the title compound, provide a robust, generalized synthetic protocol, and extrapolate potential biological activities and mechanisms based on authoritative research into its structural analogs.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development. The following table summarizes the key characteristics of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
| Property | Value | Source(s) |
| CAS Number | 733748-92-0 | [5] |
| Molecular Formula | C₁₀H₁₇N₃O | [5] |
| Molecular Weight | 195.26 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | ≥97% | [5] |
| InChI | InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | [5] |
| InChI Key | QDRJZNBKSMAEIE-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)C1=NOC(=N1)C2CCNCC2 |
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most prevalent and reliable method involves the cyclization of an O-acyl-amidoxime intermediate, which is itself formed from the reaction of an amidoxime with a suitable acylating agent.[6] The following protocol outlines a representative synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, predicated on these established principles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Diagram of the Synthetic Pathway
Caption: Generalized synthetic pathway for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
Detailed Experimental Protocol
Part 1: Synthesis of Isobutyramidoxime
-
Reaction Setup: To a solution of isobutyronitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine (1.5 equivalents) and a base such as sodium carbonate (1.5 equivalents).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyramidoxime, which can often be used in the next step without further purification.
-
Rationale: The base facilitates the nucleophilic attack of hydroxylamine on the nitrile carbon. Ethanol is a suitable polar protic solvent for this transformation.
-
Part 2: Synthesis of N-Boc-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
-
Activation of Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-isonipecotic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Acylation: To the activated ester solution, add a solution of isobutyramidoxime (1.1 equivalents) in the same anhydrous solvent. Allow the reaction to proceed at room temperature overnight.
-
Cyclization: Upon formation of the O-acyl-amidoxime intermediate (which can be monitored by TLC or LC-MS), heat the reaction mixture to reflux. The thermal conditions promote an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[6]
-
Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
-
Rationale: The use of a protecting group (Boc) on the piperidine nitrogen prevents unwanted side reactions. Peptide coupling reagents provide a mild and efficient method for forming the amide bond of the O-acyl-amidoxime intermediate. The subsequent heating provides the energy required for the ring-closing elimination of water.
-
Part 3: Deprotection to Yield the Final Compound
-
Cleavage of Protecting Group: Dissolve the purified N-Boc-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine in a suitable solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction Completion and Isolation: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
-
Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, readily cleaving to release the free amine.
-
Potential Biological Activity and Therapeutic Targets
While specific preclinical data for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is scarce, the broader class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a novel class of tubulin inhibitors with potent antiproliferative activity.[4]
Mechanism of Action: Tubulin Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton. Microtubules are highly dynamic structures involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).
A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides demonstrated that these compounds inhibit tubulin polymerization, leading to antiproliferative effects in cancer cell lines, such as the DU-145 prostate cancer cell line.[4] It is plausible that 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine could serve as a key intermediate or a core scaffold for the development of such tubulin inhibitors. The piperidine ring and the oxadiazole moiety likely play crucial roles in binding to the tubulin protein, possibly at the colchicine binding site.
Potential Therapeutic Applications
Given the established role of tubulin inhibitors in oncology, compounds derived from the 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold could be investigated for the treatment of various cancers. The antiproliferative activity of its analogs suggests potential utility in solid tumors and hematological malignancies.[4]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Abstract
This document provides a comprehensive guide to the synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The piperidine and 1,2,4-oxadiazole moieties are prevalent in a wide range of biologically active compounds, making this molecule a valuable building block for drug discovery programs.[1] This guide details a reliable three-step synthetic sequence, beginning from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data. The methodology is designed to be both reproducible and scalable for laboratory and potential pilot-plant applications.
Introduction and Synthetic Strategy
The target molecule, this compound, combines two privileged heterocyclic systems. The 1,2,4-oxadiazole ring often serves as a bioisostere for amide or ester functionalities, enhancing metabolic stability and modulating physicochemical properties.[2] The piperidine ring is a cornerstone of many central nervous system (CNS) active agents and other pharmaceuticals.
The synthetic strategy outlined herein is a convergent approach that constructs the 1,2,4-oxadiazole ring from two key intermediates: Isobutyramidoxime and N-Boc-nipecotic acid . The synthesis is divided into three primary stages:
-
Preparation of Isobutyramidoxime: Synthesis of the amidoxime from the corresponding nitrile.
-
Formation of the Protected Oxadiazole-Piperidine Core: Coupling of N-Boc-nipecotic acid with isobutyramidoxime, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Final Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound as a free base or hydrochloride salt.
This strategy was chosen for its reliance on well-established and high-yielding reactions, ensuring robustness and adaptability. The use of a Boc protecting group for the piperidine nitrogen is critical; it prevents unwanted side reactions during the coupling and cyclization steps and is readily removed under mild acidic conditions.[3][4]
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of Isobutyramidoxime (Intermediate 1)
Amidoximes are typically prepared by the nucleophilic addition of hydroxylamine to a nitrile.[5] This reaction is often performed in a protic solvent mixture, such as ethanol and water, with a mild base to neutralize the hydrochloride salt of hydroxylamine.
Protocol 1: Isobutyramidoxime Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyronitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyramidoxime as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
Stage 2: Synthesis of N-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (Intermediate 2)
The formation of the 1,2,4-oxadiazole ring is the key step in this synthesis. It proceeds via the coupling of a carboxylic acid with an amidoxime to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.[2][6] Using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) provides a mild and efficient one-pot method for this transformation.[7]
Caption: Simplified mechanism for EDC-mediated 1,2,4-oxadiazole synthesis.
Protocol 2: Coupling and Cyclization
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-nipecotic acid (1.0 eq), EDC hydrochloride (1.2 eq), HOBt (1.2 eq), and isobutyramidoxime (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Heat the reaction mixture to 100-110 °C and stir overnight (12-16 hours) to effect the cyclodehydration. Monitor by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure N-Boc protected product.
| Parameter | Value |
| Typical Yield | 60-75% |
| Appearance | Colorless oil or white solid |
| Molecular Formula | C₁₅H₂₅N₃O₃ |
| Molecular Weight | 295.38 g/mol |
Stage 3: Deprotection to Yield this compound (Final Product)
The final step is the removal of the Boc protecting group. This is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[3][4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a highly effective and common reagent for this transformation.[3]
Protocol 3: Boc Deprotection
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To obtain the free base, dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate or 1M NaOH.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
| Parameter | Value |
| Typical Yield | >90% |
| Appearance | Colorless to pale yellow oil/solid[8] |
| Molecular Formula | C₁₀H₁₇N₃O[9] |
| Molecular Weight | 195.26 g/mol [9] |
Safety Precautions
-
Hydroxylamine Hydrochloride: Corrosive and may be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
EDC Hydrochloride: Is a sensitizer and irritant. Avoid inhalation of dust and contact with skin.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and face shield.
-
Dichloromethane (DCM) and Dimethylformamide (DMF): Are volatile and potentially toxic organic solvents. Handle exclusively in a fume hood.
Materials and Equipment
| Reagents | Equipment |
| Isobutyronitrile | Round-bottom flasks |
| Hydroxylamine Hydrochloride | Magnetic stirrer with heating plate |
| Sodium Bicarbonate | Reflux condenser |
| N-Boc-nipecotic acid | Rotary evaporator |
| EDC Hydrochloride, HOBt, DIPEA | Standard laboratory glassware |
| Anhydrous DMF, DCM, Ethyl Acetate | TLC plates and developing chambers |
| Trifluoroacetic Acid (TFA) | Column chromatography setup |
| Anhydrous Sodium Sulfate | pH paper or meter |
Conclusion
This application note provides a validated and detailed three-stage protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable heterocyclic building block in good overall yield. The methods described are based on established chemical principles and are suitable for widespread application in academic and industrial research settings focused on drug discovery and development.
References
- BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol.
- Wiley Online Library. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Asian Journal of Organic Chemistry.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules.
- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Solubility of Things. (n.d.). Isobutyraldehyde oxime.
- Synblock. (n.d.). CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine.
- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- CymitQuimica. (n.d.). 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine.
- National Center for Biotechnology Information. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine [cymitquimica.com]
- 9. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]
Application Notes and Protocols for the Investigation of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the initial characterization of the novel chemical entity, 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. As a member of the piperidine and 1,2,4-oxadiazole chemical classes, this compound is positioned at the intersection of two pharmacologically significant scaffolds. Piperidine moieties are integral to a wide array of approved therapeutics, exhibiting a broad spectrum of biological activities including, but not limited to, anticancer, central nervous system (CNS), and anti-inflammatory effects.[1][2] The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, often incorporated into drug candidates to improve metabolic stability and modulate biological activity.[3][4] Notably, related structures such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with potent antiproliferative properties.[5]
Given the absence of specific biological data for this compound, this guide presents a logical, tiered approach to its initial in vitro evaluation. The protocols outlined herein are designed to be a starting point for researchers to systematically explore the compound's physicochemical properties, cytotoxic potential, and to generate initial hypotheses regarding its mechanism of action.
Compound Identity and Physicochemical Properties
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₇N₃O
-
Molecular Weight: 195.26 g/mol [6]
-
Appearance: Typically a solid or liquid[7]
-
Purity: ≥97% (as supplied by most commercial vendors)[7]
Table 1: Physicochemical Properties of a Related Isomer, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester
| Property | Value | Source |
| Molecular Weight | 295.38 g/mol | |
| InChI Key | QIHZUQZZJHBESB-UHFFFAOYSA-N | |
| Form | Solid |
Note: The data in Table 1 is for a protected analog of the 4-yl isomer and should be used as a general reference. The physicochemical properties of the 3-yl isomer must be determined experimentally.
Experimental Workflows
The following diagram illustrates a recommended workflow for the initial characterization of a novel compound like this compound.
Caption: Workflow for the characterization of a novel compound.
Protocols
Compound Handling and Solubilization
Objective: To prepare a stable, high-concentration stock solution for use in subsequent assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particulate matter. If present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new sterile, amber tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices:
-
DMSO: It is a versatile solvent capable of dissolving a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations (typically <0.5%).
-
Amber Tubes and Light Protection: To prevent potential photodegradation of the compound.
-
Aliquoting: Minimizes the degradation that can occur with multiple freeze-thaw cycles.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of the compound on the proliferation of a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., a panel representing different tissue origins such as MCF-7 (breast), PC-3 (prostate), HCT116 (colon), A549 (lung)).
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and count them using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.
-
Hypothetical Data Presentation:
Table 2: Hypothetical GI₅₀ Values for this compound in a Panel of Cancer Cell Lines
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| PC-3 | Prostate | 8.9 |
| HCT116 | Colon | 22.5 |
| A549 | Lung | 12.7 |
Hypothesis-Driven Mechanistic Studies
Based on the chemical structure and the known activities of related compounds, a primary hypothesis could be the inhibition of tubulin polymerization.[5]
Tubulin Polymerization Assay
Objective: To directly assess the effect of the compound on the polymerization of purified tubulin in vitro.
Protocol:
-
Reagents:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
-
Procedure:
-
Resuspend the purified tubulin in General Tubulin Buffer on ice.
-
Prepare various concentrations of the test compound in the same buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound or controls to the respective wells.
-
Initiate polymerization by adding GTP and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition will result in a decreased rate and extent of polymerization, while promotion will have the opposite effect.
-
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of tubulin polymerization and cell cycle arrest.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust starting point for the systematic evaluation of this compound. Initial screening for cytotoxicity and cell proliferation will guide the subsequent, more focused mechanistic studies. Given the structural alerts within the molecule, investigation into its potential as a tubulin inhibitor is a logical and evidence-based next step. Further characterization could involve broader kinase screening, receptor binding assays, and eventual progression to in vivo models depending on the potency and selectivity observed in these initial in vitro studies.
References
-
de Oliveira, R. L., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187421. [Link]
-
Ivachtchenko, A. V., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(17), 4176-4180. [Link]
-
Khan, I., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 942-949. [Link]
-
Wenglowsky, S., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][6][7][8]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985-2989. [Link]
-
Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted methyl pipecolinates. Chemical Science, 13(42), 12514-12525. [Link]
-
ResearchGate. General strategy for the synthesis of piperidine derivatives. [Link]
-
ResearchGate. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
-
Sridharan, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116853. [Link]
-
Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][7]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610. [Link]
-
Wieczerzak, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(16), 3581. [Link]
-
PubChem. [(3S)-3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone. [Link]
Sources
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (1775471-53-8) for sale [vulcanchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 733748-92-0 | 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine - Synblock [synblock.com]
- 7. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine [cymitquimica.com]
- 8. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine in vitro assay
An Application Guide for the In Vitro Pharmacological Characterization of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Introduction
The compound this compound represents a novel chemical entity with potential pharmacological activity. Its structure, featuring a piperidine ring and a 1,2,4-oxadiazole moiety, is present in a variety of biologically active molecules. The piperidine scaffold is a well-established pharmacophore in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4][5] The 1,2,4-oxadiazole ring is a versatile heterocyclic motif often employed in medicinal chemistry as a bioisostere for ester and amide groups, and it is found in compounds targeting a wide array of proteins, including kinases and GPCRs.[1]
Given the absence of a defined biological target for this specific compound, this document provides a comprehensive, multi-tiered strategy for its initial in vitro characterization. As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical, field-proven workflow designed to efficiently elucidate the compound's primary pharmacological profile. We will proceed from a foundational assessment of cytotoxicity to broad screening against high-probability target classes—GPCRs and protein kinases—concluding with functional assays to determine the nature of the compound's activity. Every protocol is designed as a self-validating system with integrated controls to ensure data integrity and trustworthiness.
Part 1: Foundational Assessment - In Vitro Cytotoxicity
Rationale: Before investigating specific molecular targets, it is imperative to determine the concentration range at which this compound exhibits non-specific cytotoxicity. This establishes an essential upper concentration limit for subsequent specific assays, ensuring that any observed effects are due to interaction with a target, not general cell death.[6][7][8][9] We will employ two complementary assays: the MTT assay to measure metabolic activity (an indicator of cell viability) and the LDH assay to measure membrane integrity.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1.1: MTT Cell Viability Assay
This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
Materials:
-
HEK293 or other suitable cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock (e.g., 10 mM in 100% DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells will not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8]
-
Cell Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24–72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Part 2: Primary Target Class Investigation - G-Protein Coupled Receptors (GPCRs)
Rationale: The piperidine moiety is a classic structural element in GPCR ligands, making this receptor superfamily a high-priority target class for investigation.[10] Our screening cascade begins with a binding assay to determine affinity, followed by functional assays to characterize the compound as a potential agonist or antagonist.
Protocol 2.1: Radioligand Competition Binding Assay
This "gold standard" assay directly measures the ability of the test compound to displace a known radiolabeled ligand from a specific receptor, allowing for the determination of the compound's binding affinity (Kᵢ).[11][12][13]
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., from a commercially available panel)
-
Known radioligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors)
-
Test compound
-
Assay Buffer (specific to the receptor, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and a serial dilution of the test compound.
-
Control Wells:
-
Total Binding: Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled competitor.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2.2: cAMP Accumulation Functional Assay
This assay determines if the compound acts as an agonist or antagonist at Gₛ- or Gᵢ-coupled receptors by measuring the modulation of intracellular cyclic AMP (cAMP), a key second messenger.[14][15][16]
GPCR-cAMP Signaling Pathway```dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test Compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control.
-
Add Kinase: Add the kinase and its specific substrate, prepared in kinase assay buffer, to each well.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity and Kinase Inhibition Profile
| Assay Type | Target/Cell Line | Endpoint | Result (µM) |
|---|---|---|---|
| Cytotoxicity | HEK293 | IC₅₀ | > 50 |
| Cytotoxicity | HeLa | IC₅₀ | > 50 |
| Kinase Inhibition | Kinase A | IC₅₀ | 0.250 |
| Kinase Inhibition | Kinase B | IC₅₀ | 8.5 |
| Kinase Inhibition | Kinase C | IC₅₀ | > 30 |
Table 2: Hypothetical GPCR Activity Profile
| Assay Type | Target Receptor | Endpoint | Result (µM) |
|---|---|---|---|
| Radioligand Binding | GPCR-X | Kᵢ | 0.095 |
| cAMP Functional | GPCR-X | EC₅₀ (Antagonist) | 0.150 |
| β-Arrestin Functional | GPCR-X | EC₅₀ (Antagonist) | 0.210 |
| Radioligand Binding | GPCR-Y | Kᵢ | > 10 |
Interpretation: The hypothetical data above would suggest that this compound is non-cytotoxic up to 50 µM. It shows potent antagonist activity at GPCR-X and moderate inhibitory activity against Kinase A. The lack of significant activity at GPCR-Y suggests a degree of selectivity. This profile would guide subsequent efforts toward lead optimization for GPCR-X antagonism and further kinase selectivity profiling.
References
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Heffron, T. P., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
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National Center for Biotechnology Information (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. J Enzyme Inhib Med Chem. Available at: [Link]
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Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chemistry & Biodiversity. Available at: [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2024). Molecules. Available at: [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes and Protocols for the Cellular Characterization of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a readily available chemical entity for research purposes. However, as of the date of this publication, there is a notable absence of comprehensive studies in publicly accessible literature detailing its specific biological targets, mechanism of action, or established protocols for its use in cell culture. The following application notes are therefore designed to provide a robust framework for the initial characterization of this and other novel small molecules. The protocols provided are general best-practice methodologies and should be adapted as necessary based on empirical observations.
Introduction: A Strategic Approach to Characterizing a Novel Small Molecule
The journey of a novel chemical compound from the shelf to a potential therapeutic or research tool is one of systematic investigation. The piperidine and oxadiazole moieties present in this compound are common scaffolds in medicinal chemistry, often associated with interaction with G-protein coupled receptors (GPCRs). GPCRs represent a large and diverse family of cell surface receptors that are the targets for a significant portion of modern pharmaceuticals.[1] Therefore, a primary hypothesis for the biological activity of this compound is the modulation of GPCR signaling.
This guide presents a logical workflow for the initial cell-based characterization of this compound, beginning with fundamental handling and cytotoxicity assessment, and progressing to functional assays designed to probe its effects on common GPCR signaling pathways.
Part 1: Compound Handling and Preparation
A critical and often overlooked aspect of in vitro pharmacology is the proper handling and preparation of the test compound. The accuracy and reproducibility of your experimental results are contingent on the precise and consistent preparation of your compound stock and working solutions.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Appearance | Liquid (may vary) | [2] |
| Purity | ≥97% (typical) | [2] |
Protocol for Stock Solution Preparation (10 mM)
The use of a high-concentration stock solution is standard practice to minimize the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced artifacts.[3] Dimethyl sulfoxide (DMSO) is a common solvent of choice for many small molecules due to its high solubilizing capacity.[4]
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Mass (mg) = 0.010 mol/L × Volume (L) × 195.26 g/mol × 1000 mg/g
-
For 1 mL of a 10 mM stock, you will need 1.95 mg of the compound.
-
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Part 2: Determining the Therapeutic Window: Cytotoxicity and Viability Assays
Before embarking on functional assays, it is imperative to establish the concentration range at which this compound does not induce significant cell death. This ensures that any observed effects in subsequent functional assays are due to specific pharmacological activity rather than non-specific cytotoxicity.
Recommended Cell Lines for Initial Screening
The choice of cell line can significantly impact the experimental outcome. For a novel compound with an unknown target, it is advisable to use a panel of cell lines from different tissue origins.
| Cell Line | Tissue of Origin | Growth Properties | Recommended Seeding Density (96-well plate) |
| HEK293 | Human Embryonic Kidney | Adherent | 5,000 - 10,000 cells/well |
| CHO-K1 | Chinese Hamster Ovary | Adherent | 5,000 - 8,000 cells/well |
| HT-29 | Human Colorectal Adenocarcinoma | Adherent | 8,000 - 15,000 cells/well |
Note: Optimal seeding densities should be determined empirically for each cell line and experimental condition.[6][7][8]
Protocol for Determining Non-Toxic Concentration Range using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
Materials:
-
Selected cell lines (e.g., HEK293, CHO-K1, HT-29)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
96-well, clear, flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A common starting range is a logarithmic dilution series from 100 µM down to 0.01 µM.[11] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.[12]
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the concentration range that maintains high cell viability (e.g., >90%).
Alternative Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[14] It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol.[15]
Procedure Outline:
-
Follow steps 1-4 of the MTT assay protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Record luminescence using a luminometer.
Part 3: Functional Characterization - Probing GPCR Activity
Once a non-toxic concentration range has been established, the next step is to investigate the functional effects of this compound. Given its chemical structure, a logical starting point is to screen for activity at GPCRs. GPCRs signal through various downstream pathways, most commonly involving changes in the second messengers cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), or through the recruitment of β-arrestin proteins.[18]
Workflow for Functional Characterization
Caption: A logical workflow for the characterization of a novel small molecule.
Protocol for cAMP Accumulation Assay (Gs/Gi-coupled GPCRs)
This assay measures changes in intracellular cAMP levels, which are increased by the activation of Gs-coupled receptors and decreased by the activation of Gi-coupled receptors.[7]
Principle: Commercially available kits, often based on technologies like HTRF® or AlphaScreen™, utilize a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Procedure Outline:
-
Cell Preparation: Seed cells expressing the GPCR of interest (or a panel of cells for broad screening) into a 384-well plate and incubate overnight.
-
Compound Addition: Add this compound at various concentrations.
-
For Gs agonism: Add the compound directly to the cells.
-
For Gi agonism: Pre-stimulate the cells with an adenylate cyclase activator like forskolin to induce a measurable baseline of cAMP, then add the test compound.[7]
-
-
Incubation: Incubate at room temperature for the recommended time (typically 30 minutes).
-
Lysis and Detection: Add the lysis buffer and detection reagents (e.g., labeled cAMP and antibody) as per the kit manufacturer's instructions.
-
Signal Measurement: After a final incubation (typically 1 hour), read the plate on a compatible microplate reader.
-
Data Analysis: A decrease in signal corresponds to an increase in cellular cAMP (Gs activation), while an increase in signal (relative to the forskolin-stimulated control) indicates a decrease in cellular cAMP (Gi activation).
Protocol for Calcium Flux Assay (Gq-coupled GPCRs)
Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This can be measured using calcium-sensitive fluorescent dyes.
Principle: Cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺. The change in fluorescence is monitored in real-time using an instrument like a FLIPR® (Fluorescent Imaging Plate Reader).
Procedure Outline:
-
Cell Seeding: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a no-wash calcium assay kit). Incubate for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in the plate reader and record a baseline fluorescence reading.
-
Compound Addition: The instrument's integrated pipettor adds the test compound at various concentrations.
-
Real-time Measurement: Immediately following compound addition, the fluorescence intensity is measured kinetically over several minutes to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence from baseline is plotted against time. The peak fluorescence is used to generate dose-response curves.
Protocol for β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[17] This assay is particularly useful for orphan GPCRs or when the G-protein coupling is unknown.[17]
Principle: A common method is the PathHunter® assay, which is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment. Ligand-induced recruitment of β-arrestin brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
Procedure Outline:
-
Cell Seeding: Use a commercially available cell line stably co-expressing the tagged GPCR and β-arrestin. Seed the cells in a white, opaque 384-well plate.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific receptor kinetics.
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Signal Measurement: After a final incubation (typically 60 minutes), measure the chemiluminescent signal using a luminometer.
-
Data Analysis: An increase in signal directly correlates with the amount of β-arrestin recruitment.
A Simplified View of GPCR Signaling Pathways
Caption: Simplified overview of major GPCR signaling pathways.
Conclusion and Future Directions
This document provides a foundational, step-by-step guide for the initial in vitro characterization of this compound. By systematically determining its solubility and non-toxic concentration range, researchers can confidently proceed to functional assays. The proposed screening cascade, focusing on canonical GPCR signaling pathways, offers a high probability of identifying a biological activity for this compound, given its chemical structure.
Should activity be observed in any of these primary screens, subsequent steps would involve:
-
Dose-response analysis to determine potency (EC₅₀) and efficacy.
-
Antagonist assays to determine if the compound inhibits the activity of a known agonist.
-
Target deconvolution studies , potentially using a broad panel of receptor-specific cell lines or in silico prediction tools, to identify the specific molecular target(s).[9][14]
By following this logical and rigorous workflow, researchers can efficiently and effectively elucidate the cellular pharmacology of novel compounds like this compound, paving the way for its potential use as a valuable tool in scientific research and drug discovery.
References
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B-PER™ Complete Bacterial Protein Extraction Reagent. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Retrieved from [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the highest non-cytotoxic concentration. Retrieved from [Link]
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Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]
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Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. Retrieved from [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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Laprairie, R. B., et al. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Enzymology. Retrieved from [Link]
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Elabscience. (n.d.). HT-29 Cell Line. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
DiscoverXCorporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]
-
HTRF. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 347-365. Retrieved from [Link]
-
Assay Guidance Manual. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI Bookshelf. Retrieved from [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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iGEM. (n.d.). HEK293 cells. Retrieved from [Link]
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Elabscience. (n.d.). CHO-K1 Cell Line. Retrieved from [Link]
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Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][6][14]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985-2989. Retrieved from [Link]
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Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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Almansour, A. I., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. Retrieved from [Link]
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Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. ACS Chemical Biology, 10(8), 1735-1740. Retrieved from [Link]
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Hvizdáková, N., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2368. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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PubChem. (n.d.). 3-(Propan-2-yl)piperidine. Retrieved from [Link]
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Public Health England. (n.d.). HT29. Retrieved from [Link]
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Bio-Rad Laboratories. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo [Video]. YouTube. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). HT-29. Retrieved from [Link]
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Application Notes & Protocols for 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, a Novel Tubulin Polymerization Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a cornerstone target in oncology.[1] This document provides a comprehensive technical guide for the characterization and application of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine (herein referred to as Compound IP-OX-P), a novel small molecule inhibitor belonging to the (1,2,4-oxadiazol-5-yl)piperidine chemotype.[2][3] This class of compounds has been identified as potent antiproliferative agents that exert their effects by inhibiting tubulin polymerization.[2] We present a logical framework of validated protocols, from initial biochemical verification to cellular and conceptual in vivo analysis, designed to empower researchers in drug discovery and cancer biology to effectively evaluate Compound IP-OX-P and its analogs.
Background and Mechanism of Action
Tubulin inhibitors are broadly classified into two main groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization.[4] Both classes disrupt the delicate dynamics of the microtubule network, leading to a mitotic block in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4] The colchicine binding site, located at the interface of the α- and β-tubulin heterodimer, is a key target for many microtubule-destabilizing agents.[4]
Studies on the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold have demonstrated that this chemical class functions as tubulin polymerization inhibitors.[2][3] Biochemical assays confirmed that these compounds directly inhibit the assembly of purified tubulin.[2] Compound IP-OX-P, as a member of this class, is hypothesized to function through a similar mechanism: binding to tubulin heterodimers and preventing their incorporation into growing microtubule polymers. This disruption of microtubule dynamics is the primary mechanism for its antiproliferative effects.
Application 1: In Vitro Tubulin Polymerization Assay
Scientific Rationale: The primary validation step for a putative tubulin inhibitor is to demonstrate its direct effect on the polymerization of purified tubulin. A fluorescence-based assay offers high sensitivity and is suitable for high-throughput screening. [1][5]The assay monitors the incorporation of a fluorescent reporter into growing microtubules, where the fluorescence signal is proportional to the mass of polymerized tubulin. [5] Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Tubulin (Lyophilized, >99% pure): Reconstitute to 10 mg/mL in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Let sit for 15 minutes to fully dissolve, do not vortex. Centrifuge at >100,000 x g for 10 minutes at 4°C to remove any aggregates. Use the supernatant immediately.
-
GTP Stock: Prepare a 100 mM stock in GTB. Store at -80°C.
-
Fluorescent Reporter Stock: Prepare according to the manufacturer's instructions (e.g., DAPI can be used). [6] * Compound IP-OX-P: Prepare a 10 mM stock in 100% DMSO. Create 10x working stocks (e.g., 1 µM to 1 mM) by serial dilution in GTB.
-
Controls (10x Stocks): Prepare 100 µM Nocodazole (inhibitor) and 100 µM Paclitaxel (stabilizer) in GTB with 10% DMSO. [1]
-
-
Assay Execution:
-
Pre-warm a fluorescence microplate reader to 37°C. Use a solid black 96-well plate.
-
On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol (to promote polymerization), and the fluorescent reporter. [1][6] * Add 5 µL of 10x test compound, controls, or vehicle (GTB + 1% DMSO) to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
Data Analysis & Expected Results: Plot fluorescence intensity versus time. A sigmoidal curve represents normal polymerization dynamics (nucleation, growth, plateau). [1]Inhibitors like Compound IP-OX-P will decrease the Vmax (maximum slope) and the final plateau height in a dose-dependent manner. Stabilizers like paclitaxel will increase the Vmax and plateau. Calculate the IC₅₀ value by plotting the percent inhibition of the final plateau fluorescence against the log of the compound concentration.
| Compound | Expected Effect on Polymerization | Representative IC₅₀ (µM) |
| Vehicle (1% DMSO) | Normal Sigmoidal Curve | N/A |
| Compound IP-OX-P | Inhibition (Dose-Dependent) | ~1-10 (Hypothesized) |
| Nocodazole (10 µM) | Strong Inhibition | ~3 |
| Paclitaxel (10 µM) | Strong Enhancement | N/A |
Application 2: Cellular Antiproliferative Activity
Scientific Rationale: Once direct target engagement is confirmed, the next critical step is to assess the compound's effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [7] Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., DU-145 prostate, PC-3 prostate, HeLa cervical) under standard conditions.
-
Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [8]
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of Compound IP-OX-P in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a blank control (medium only).
-
Incubate for 48 or 72 hours. [8]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. * Incubate for 2-4 hours at 37°C until a purple precipitate is visible. [8] * Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background. Data Analysis & Expected Results: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot percent viability versus the log of compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
| Cell Line | Lineage | Expected GI₅₀ for Analogs (nM) |
| DU-145 | Prostate Cancer | 120 - 1500 |
| PC-3 | Prostate Cancer | Mid-nanomolar range |
| HeLa | Cervical Cancer | To be determined |
| MCF-7 | Breast Cancer | To be determined |
| Data for analogs sourced from.[2][9] |
Application 3: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: A hallmark of tubulin-targeting agents is their ability to arrest cells in the G2/M phase of the cell cycle due to the activation of the spindle assembly checkpoint. [4]This can be quantified using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI). [10][11]
Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with Compound IP-OX-P at 1x, 5x, and 10x its GI₅₀ concentration for 18-24 hours. Include a vehicle control.
-
Harvest cells (including floating cells in the supernatant) and wash once with cold PBS. Pellet ~1x10⁶ cells by centrifugation (300 x g, 5 min). [12]
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
Data Analysis & Expected Results: The DNA histogram will show distinct peaks. The first peak (2N DNA content) represents G0/G1 phase cells. The second, smaller peak (4N DNA content) represents G2/M phase cells. The area between the peaks represents S phase cells. Treatment with Compound IP-OX-P is expected to cause a significant, dose-dependent increase in the percentage of cells in the G2/M peak, with a corresponding decrease in the G0/G1 population.
Application 4: Immunofluorescence of Microtubule Network
Scientific Rationale: To visually confirm the mechanism of action at a subcellular level, immunofluorescence microscopy can be used to observe the integrity of the microtubule network. [14]In untreated cells, microtubules form a fine, filamentous network extending throughout the cytoplasm. [15]Treatment with a destabilizing agent like Compound IP-OX-P is expected to cause this network to collapse, resulting in diffuse, punctate tubulin staining. [16] Protocol: Immunofluorescence Staining for α-Tubulin
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a 12-well or 24-well plate and allow them to adhere overnight.
-
Treat cells with Compound IP-OX-P (e.g., at its GI₅₀ concentration) for a short period (e.g., 3-6 hours). [6]
-
-
Fixation and Permeabilization:
-
Staining:
-
Wash twice with PBS.
-
Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Expected Results:
-
Vehicle Control Cells: Will display a well-defined, intricate network of microtubule filaments radiating from the centrosome.
-
Compound IP-OX-P Treated Cells: Will show a dramatic disruption of this network, characterized by a loss of filamentous structures and an increase in diffuse cytoplasmic staining of tubulin. [16]Cells may also appear rounded and show condensed chromatin, indicative of mitotic arrest.
References
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Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(17). Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]
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Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]
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Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7: Unit 7.7. Retrieved from [Link]
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Carlson, R. O., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 10834. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Xie, Y., et al. (2018). Novel tubulin polymerization inhibitors repress tumor xenografts in nude mice and leukemia in zebrafish. Cancer Research, 78(13 Suppl), Abstract 2674. Retrieved from [Link]
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Wang, M., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 2005-2017. Retrieved from [Link]
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Kiyomitsu, T., et al. (2017). A Novel Immunofluorescence Method to Visualize Microtubules in the Antiparallel Overlaps of Microtubule-Plus Ends in the Anaphase and Telophase Midzone. Cytoskeleton (Hoboken), 74(11), 458-467. Retrieved from [Link]
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Burns, C. J., et al. (2009). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Molecular Cancer Therapeutics, 8(12), 3036-3045. Retrieved from [Link]
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Perez, E. A. (2009). Microtubule inhibitors: Differentiating agents based on mechanisms of action. Seminars in Oncology, 36(Suppl 3), S3-S10. Retrieved from [Link]
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Byers, H. R., & Porter, K. R. (1977). Visualization of microtubules of cells in situ by indirect immunofluorescence. Proceedings of the National Academy of Sciences, 74(11), 5051-5055. Retrieved from [Link]
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Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102484. Retrieved from [Link]
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Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. European Journal of Medicinal Chemistry, 267, 116177. Retrieved from [Link]
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JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo xenograft studies. Retrieved from [Link]
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Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
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Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f]t[10][12][13]riazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(9), 2985-2989. Retrieved from [Link]
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Journal of Chemical Research. (2019). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. Retrieved from [Link]
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PubMed. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a New Tubulin Inhibitor Chemotype. Retrieved from [Link]
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Iraqi Journal of Science. (2010). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Retrieved from [Link]
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Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[10][12]xazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610. Retrieved from [Link]
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The Piperidine Scaffold: A Versatile Tool in Neuroscience Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Status of Piperidine in Neuroscience
The piperidine ring, a six-membered nitrogen-containing heterocycle, holds a position of prominence in medicinal chemistry, often referred to as a "privileged scaffold."[1] Its prevalence in a wide array of clinically successful drugs targeting the central nervous system (CNS) is a testament to its remarkable versatility.[2] This structural motif's conformational flexibility and its capacity to engage in diverse molecular interactions have made it a cornerstone in the development of therapeutics for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][2]
This comprehensive guide provides an in-depth exploration of the applications of piperidine derivatives in neuroscience. It is designed to furnish researchers and drug development professionals with not only a thorough understanding of the underlying science but also with detailed, actionable protocols for the evaluation of these compounds. We will delve into the key molecular targets of piperidine-based drugs, present quantitative pharmacological data, and provide step-by-step experimental methodologies.
Key Therapeutic Areas and Mechanisms of Action
The therapeutic impact of piperidine derivatives in neuroscience is broad, spanning multiple debilitating disorders. The adaptability of the piperidine core allows for its modification to achieve high affinity and selectivity for a variety of CNS targets.
Alzheimer's Disease: Combating Cognitive Decline
A leading strategy in the symptomatic treatment of Alzheimer's disease is to modulate the cholinergic system.[3] A deficiency in the neurotransmitter acetylcholine is a well-established feature of the disease, contributing to impairments in learning and memory.[3] Piperidine derivatives have been instrumental in this area, most notably as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[4]
Donepezil , a prominent piperidine-based drug, exemplifies this approach.[3] Its benzyl-piperidine moiety provides crucial interactions with the catalytic site of AChE, effectively increasing the synaptic levels of acetylcholine.[3] Beyond AChE inhibition, piperidine scaffolds are being explored for other anti-Alzheimer's strategies, including the inhibition of γ-secretase, an enzyme involved in the production of amyloid-β plaques, a pathological hallmark of the disease.[5] Bridged piperidine derivatives are among the compounds being investigated for this purpose.[5]
Schizophrenia and Psychosis: Modulating Dopaminergic and Serotonergic Pathways
The treatment of schizophrenia and other psychotic disorders has been significantly advanced by drugs that modulate dopamine and serotonin receptors.[6] Piperidine and its close relative, piperazine, are core components of many typical and atypical antipsychotic medications.[6][7] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, addressing both the positive and negative symptoms of schizophrenia.[8] The piperidine structure serves as a versatile framework for fine-tuning receptor affinity and selectivity, which is crucial for balancing therapeutic efficacy with the mitigation of side effects.[6]
Parkinson's Disease: Targeting Dopaminergic Dysfunction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons.[9] While levodopa remains a cornerstone of treatment, piperidine derivatives have been investigated for their potential to modulate the dopaminergic system.[10] Some piperidine-based compounds have been designed as dopamine receptor antagonists, with a focus on achieving subtype selectivity to minimize side effects.[9] The development of selective D4 receptor antagonists containing a piperidine scaffold is an active area of research.[11]
Attention-Deficit/Hyperactivity Disorder (ADHD): Enhancing Neurotransmitter Reuptake Inhibition
Methylphenidate , a widely prescribed medication for ADHD, is a phenethylamine and piperidine derivative.[12][13] Its therapeutic effect is primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[13][14] By blocking the dopamine and norepinephrine transporters, methylphenidate increases the levels of these neurotransmitters in the synaptic cleft, which is believed to improve attention and reduce hyperactivity.[13][14]
Quantitative Pharmacological Data of Representative Piperidine Derivatives
The following tables summarize the inhibitory concentrations (IC50) of various piperidine derivatives against key neuroscience targets. This data provides a quantitative basis for understanding their structure-activity relationships.
| Compound Class | Derivative | Target | IC50 (nM) | Reference |
| Donepezil Analogs | Donepezil | AChE | 14 | [15] |
| Compound 5a | AChE | 0.11 | [15] | |
| Compound 40a | AChE | 8.9 | [15] | |
| Compound 108a | AChE | 0.44 | [15] | |
| Monoamine Reuptake Inhibitors | Compound 59 | 5-HT Transporter | 158.7 | [16] |
| Compound 59 | NE Transporter | 99 | [16] | |
| Compound 59 | DA Transporter | 97.5 | [16] | |
| Methylphenidate Analogs | N-(4-chlorobenzyl) methylphenidate | WIN 35,428 binding | More potent than methylphenidate | [17] |
| N-(4-chlorobenzyl) methylphenidate | Dopamine uptake | More potent than methylphenidate | [17] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to characterize the activity of piperidine derivatives in a neuroscience context.
In Vitro Assays
This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.[18]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[18][19] The rate of color formation is proportional to AChE activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATChI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test piperidine derivative (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in phosphate buffer (pH 8.0).
-
Prepare a stock solution of the test compound and create serial dilutions to the desired concentrations. The final solvent concentration in the assay should be kept low (e.g., <1% DMSO) to avoid affecting enzyme activity.[18]
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add 150 µL of phosphate buffer.
-
Control (100% activity): Add 100 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of solvent (without test compound).
-
Test Wells: Add 75 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATChI solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.[18]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Caption: Workflow for the AChE inhibition assay.
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from transfected cells or brain tissue). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease in bound radioactivity indicates displacement by the test compound.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Test piperidine derivative
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membrane preparation, radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known D2 receptor antagonist (e.g., unlabeled haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of the test compound.
-
Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which relates the IC50 to the affinity of the radioligand.
-
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Application Notes & Protocols: Developing Drug Delivery Systems with Piperidine Compounds
<
Abstract
The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Its versatility extends into the field of drug delivery, where it can be engineered into polymers and nanocarriers to impart desirable functionalities such as pH-responsiveness and enhanced cellular uptake. This guide provides a comprehensive overview and detailed protocols for researchers developing advanced drug delivery systems (DDS) incorporating piperidine compounds. We will explore the rationale behind using piperidine, from synthesis of functionalized polymers to the formulation, characterization, and in vitro evaluation of piperidine-based nanocarriers.
Application Note 1: The Rationale for Piperidine in Advanced Drug Delivery
The piperidine ring is more than just a structural component of many drugs; its inherent chemical properties make it an attractive building block for creating "intelligent" drug delivery systems.[2][4] The nitrogen atom within the six-membered ring can be readily functionalized, and its basicity allows for pH-responsive behavior, a critical feature for targeted drug release in acidic microenvironments like tumors or endosomes.[5][6][7]
Key Advantages of Piperidine-Functionalized Carriers:
-
pH-Responsiveness: The piperidine nitrogen can be protonated at acidic pH. This change in charge can trigger conformational changes in a polymer or the destabilization of a nanocarrier (e.g., a liposome or micelle), leading to controlled drug release specifically in pathological tissues.[5][8][9]
-
Enhanced Bioavailability: The presence of the piperidine motif can improve a drug's pharmacokinetic properties, facilitating transport across biological membranes and potentially reducing metabolic degradation.[1]
-
Versatile Synthesis: Robust and well-established synthetic methods allow for the precise incorporation of piperidine moieties into various polymer backbones or lipid structures, enabling the creation of tailored delivery vehicles.[3][10][11]
-
Targeting Potential: Functionalized piperidines can serve as ligands for specific receptors on cancer cells or other diseased tissues, enabling active targeting of the drug delivery system.[12][13][14]
The overall workflow for developing a piperidine-based drug delivery system is a multi-stage process that requires careful planning and validation at each step.
Caption: Overall Workflow for Piperidine-Based DDS Development.
Protocol 1: Synthesis of a pH-Responsive Piperidine-Containing Polymer
Objective: To synthesize a representative pH-responsive polymer, poly(N,N-diethylaminoethyl methacrylate-co-4-piperidinyl methacrylate), via free radical polymerization. This protocol provides a foundational method that can be adapted for various piperidine monomers.
Causality: The choice of monomers is critical. Diethylaminoethyl methacrylate (DEAEM) provides a tertiary amine that also contributes to pH-responsiveness, while the 4-piperidinyl methacrylate (PPM) incorporates the core functional group. The ratio of these monomers can be adjusted to fine-tune the pKa of the final polymer, thereby controlling the exact pH at which it becomes soluble or changes conformation to release a drug.
Materials:
-
N,N-Diethylaminoethyl methacrylate (DEAEM)
-
4-Piperidinyl methacrylate (PPM)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Diethyl ether (Cold)
-
Dialysis tubing (MWCO 12 kDa)
-
Standard laboratory glassware, nitrogen line, and magnetic stirrer/hotplate.
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve DEAEM (e.g., 1.85 g, 10 mmol) and PPM (e.g., 1.69 g, 10 mmol) in anhydrous 1,4-dioxane (40 mL).
-
Initiator Addition: Add AIBN (e.g., 32.8 mg, 0.2 mmol) to the monomer solution.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction.
-
Polymerization: Immerse the flask in an oil bath preheated to 70°C. Allow the reaction to proceed for 24 hours under constant stirring. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the dioxane solution to a beaker of cold diethyl ether (approx. 400 mL) under vigorous stirring. The polymer will crash out as a white solid.
-
Decant the ether and redissolve the polymer in a minimal amount of deionized water.
-
Transfer the aqueous solution to dialysis tubing (MWCO 12 kDa) and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted monomers and oligomers.
-
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid.
-
Self-Validation (QC):
-
Structure Confirmation: Analyze the polymer by ¹H NMR and FTIR spectroscopy to confirm the presence of both monomer units.
-
Molecular Weight: Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). A PDI below 1.5 is generally considered acceptable for drug delivery applications.
-
Protocol 2: Formulation of Piperidine-Functionalized Nanoparticles via Nanoprecipitation
Objective: To encapsulate a model hydrophobic drug (e.g., Paclitaxel) within nanoparticles made from the synthesized piperidine-containing polymer.
Causality: Nanoprecipitation is a rapid and straightforward method for forming polymeric nanoparticles.[15] It relies on the principle of solvent displacement. When a solution of the polymer and drug in a water-miscible organic solvent is rapidly injected into an aqueous non-solvent, the polymer and drug co-precipitate to form a stable nanoparticle dispersion. The piperidine groups on the polymer backbone will orient towards the aqueous phase, providing colloidal stability.
Materials:
-
Synthesized piperidine-containing polymer
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Acetone (Solvent)
-
Deionized water (Anti-solvent)
-
Syringe pump
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve the piperidine polymer (e.g., 20 mg) and Paclitaxel (e.g., 2 mg) in acetone (2 mL). Ensure complete dissolution.
-
Aqueous Phase Preparation: Place deionized water (10 mL) in a glass vial on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).
-
Nanoprecipitation:
-
Draw the organic phase into a syringe and mount it on a syringe pump.
-
Position the needle tip just below the surface of the stirring aqueous phase.
-
Inject the organic phase into the aqueous phase at a controlled rate (e.g., 0.5 mL/min). A milky-white suspension should form immediately, indicating nanoparticle formation.
-
-
Solvent Evaporation: Allow the suspension to stir overnight in a fume hood to ensure complete evaporation of the acetone.
-
Purification: (Optional but recommended) Centrifuge the nanoparticle suspension to pellet the particles, remove the supernatant containing any unencapsulated drug, and resuspend in fresh deionized water.
Data Presentation: Optimization Parameters
| Parameter | Range | Effect on Nanoparticle Properties |
| Polymer Concentration | 5-20 mg/mL | Higher concentration may increase particle size and drug loading. |
| Drug-to-Polymer Ratio | 1:5 - 1:20 (w/w) | Affects drug loading and encapsulation efficiency. |
| Injection Rate | 0.1 - 1.0 mL/min | Slower rates can lead to smaller, more uniform particles. |
| Stirring Speed | 300 - 1000 rpm | Affects mixing dynamics and resulting particle size distribution. |
Protocol 3: Physicochemical Characterization of Drug Delivery System
Objective: To determine the critical quality attributes of the formulated nanoparticles: size, surface charge, and drug content. These parameters are essential for predicting in vivo behavior and ensuring batch-to-batch reproducibility.[16][17]
Particle Size and Zeta Potential Analysis
Causality: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[18][19][20] Zeta potential is a measure of the surface charge, which is critical for colloidal stability (preventing aggregation) and interaction with cell membranes.[16][17] For piperidine-based systems, we expect a positive zeta potential, especially at lower pH.
Procedure (using a standard DLS instrument):
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration (to achieve a count rate within the instrument's optimal range).
-
Size Measurement (DLS):
-
Equilibrate the sample at 25°C for 2 minutes.
-
Perform at least three measurements.
-
Record the Z-average diameter and the Polydispersity Index (PDI). A PDI < 0.3 indicates a relatively monodisperse population.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to an appropriate electrophoresis cell.
-
Perform at least three measurements.
-
Record the zeta potential in millivolts (mV).
-
Encapsulation Efficiency & Drug Loading
Causality: It is crucial to quantify how much drug has been successfully encapsulated within the nanoparticles.[15][21][22] Encapsulation Efficiency (EE) measures the percentage of the initial drug that was successfully loaded, while Drug Loading (DL) measures the weight percentage of the drug relative to the total nanoparticle weight.[15]
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension (e.g., 1 mL).
-
Centrifuge at high speed (e.g., 14,000 rpm for 30 min) or use a centrifugal filter device (e.g., 30 kDa MWCO) to separate the nanoparticles from the aqueous supernatant containing free, unencapsulated drug.[23]
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant.
-
Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve.
-
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100[15]
-
-
Drug Loading (DL %):
-
First, determine the weight of the nanoparticles by lyophilizing a known volume of the purified suspension.
-
DL (%) = [Weight of Loaded Drug / Total Weight of Nanoparticles] x 100[15]
-
-
Protocol 4: In Vitro pH-Responsive Drug Release Study
Objective: To validate the pH-responsive nature of the piperidine-functionalized nanoparticles by measuring the drug release profile under physiological (pH 7.4) and acidic (pH 5.5, simulating endosomal pH) conditions.
Causality: The dialysis method is a common and effective technique for in vitro release studies.[24][25][26] The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to diffuse out but retains the nanoparticles.[23] By sampling the external buffer over time, the rate of drug release can be determined. We hypothesize that the release rate will be significantly faster at pH 5.5 due to the protonation of the piperidine groups, leading to polymer swelling and/or nanoparticle destabilization.
Caption: Workflow for In Vitro Drug Release via Dialysis.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Dialysis tubing (MWCO 12 kDa)
-
Orbital shaker incubator set to 37°C
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Preparation:
-
Transfer a precise volume (e.g., 2 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.
-
Seal both ends of the bag securely.
-
-
Release Study:
-
Prepare two sets of experiments. Immerse one dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) and the other in a beaker containing 50 mL of acetate buffer (pH 5.5).
-
Place the beakers in an orbital shaker incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.
-
Immediately replenish with 1 mL of fresh buffer to maintain sink conditions.[24]
-
-
Analysis:
-
Quantify the drug concentration in each aliquot using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the bag.
-
Plot cumulative release (%) versus time for both pH conditions to compare the release profiles.
-
Expected Outcome: A significantly accelerated drug release profile should be observed at pH 5.5 compared to pH 7.4, confirming the pH-responsive functionality of the piperidine-based delivery system.
References
- Dynamic light scattering: A useful technique to characterize nanoparticles. (n.d.). Google Scholar.
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2022). Scientific Reports. [Link]
-
Dynamic Light Scattering Applied to Nanoparticle Characterization. (2020). ResearchGate. [Link]
-
Application of Light Scattering Techniques to Nanoparticle Characterization and Development. (2018). Frontiers in Chemistry. [Link]
-
Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (2013). ScholarWorks@UARK. [Link]
-
dynamic light scattering (DLS). (n.d.). Wyatt Technology. [Link]
-
Effective Targeting of Colon Cancer Cells with Piperine Natural Anticancer Prodrug Using Functionalized Clusters of Hydroxyapatite Nanoparticles. (2021). Pharmaceutics. [Link]
-
Dialysis membrane methods for in vitro drug release test of particulate... (n.d.). ResearchGate. [Link]
-
What are the polymer materials synthesized with piperidine? (n.d.). BIOSYNCE. [Link]
-
Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2024). Scientific Archives. [Link]
-
An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. (2022). Pharmaceutics. [Link]
-
The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. (2015). SciSpace. [Link]
-
Standardized in vitro drug release test for colloidal drug carriers using modified USP dissolution apparatus I. (2017). Semantic Scholar. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2021). Pharmaceutics. [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2022). Scientific Reports. [Link]
-
Applications of Nanoparticles in the Pharmaceutical and Biomedical Industries Training Course: Explore Its Vast Potential in Drug and Therapeutic Development. (2024). GlobeNewswire. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. (2025). Biomedicine & Pharmacotherapy. [Link]
-
Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. (2018). Polymers. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Encapsulation efficiency and drug loading of nanoparticles. (n.d.). ResearchGate. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Technology Networks. [Link]
-
Preparation and application of pH-responsive drug delivery systems. (2022). Journal of Controlled Release. [Link]
-
efficiency drug loading: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Recent Advances in Functionalized Nanoparticles in Cancer Theranostics. (2022). Pharmaceutics. [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
A pH-Responsive Drug Delivery System Based on Conjugated Polymer for Effective Synergistic Chemo-/Photodynamic Therapy. (2022). Polymers. [Link]
-
Functionalized Nanomaterials in Cancer Treatment: A Review. (2022). Cancers. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms. (2015). Therapeutic Delivery. [Link]
-
pH-Sensitive Biomaterials for Drug Delivery. (2018). Journal of Pharmaceutical Investigation. [Link]
-
pH Responsive Polymers in Drug Delivery. (2018). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Preparation and application of pH-responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Functionalized Nanomaterials in Cancer Treatment: A Review | MDPI [mdpi.com]
- 15. scientificarchives.com [scientificarchives.com]
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- 17. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
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- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. wyatt.com [wyatt.com]
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- 22. efficiency drug loading: Topics by Science.gov [science.gov]
- 23. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. Standardized in vitro drug release test for colloidal drug carriers using modified USP dissolution apparatus I | Semantic Scholar [semanticscholar.org]
Investigator's Handbook: Foundational Characterization of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine as a Novel Research Chemical
Disclaimer: This document provides guidance on the potential application and systematic investigation of the novel chemical entity 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. The protocols described herein are representative templates based on standard industry practices for drug discovery and chemical biology. As this compound is primarily documented in patent literature and is not a widely studied public research tool, these protocols have not been specifically validated for this molecule. Researchers must perform their own validation and optimization. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional safety guidelines.
Section 1: Introduction and Strategic Overview
The compound this compound represents a novel chemical scaffold identified within patent literature, suggesting its potential utility in modulating therapeutically relevant biological targets. An analysis of its structure—a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole—points towards its design as a potential ligand for G-protein coupled receptors (GPCRs) or other central nervous system (CNS) targets, where such heterocyclic motifs are prevalent.
This guide is structured to provide a logical, phased approach for any research team beginning an investigation into this molecule. The core philosophy is to establish a foundational understanding of its physicochemical properties before committing resources to complex biological assays. This "bottom-up" approach ensures data integrity, reproducibility, and the efficient use of resources. We will proceed from fundamental characterization to initial biological screening and preliminary safety assessment.
Section 2: Physicochemical Characterization: The Foundation of Reproducibility
Understanding the fundamental properties of a compound is critical for all subsequent experimental work. Inaccurate assumptions about solubility or stability are a primary source of artifactual data and poor reproducibility in biological screens.
Critical Parameters & Rationale
Before initiating biological assays, the following parameters must be determined. This data informs stock solution preparation, assay buffer selection, and potential liabilities for future development.
| Parameter | Method | Rationale & Interpretation | Target Value |
| Purity | HPLC-UV, LC-MS | Confirms the identity and purity of the compound batch. Impurities can lead to off-target effects or inaccurate concentration calculations. | >98% |
| Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the maximum concentration achievable in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Prevents compound precipitation in assays. | >50 µM in assay buffer |
| Stability | HPLC-UV over time course | Assesses degradation in stock solution (DMSO at RT, 4°C, -20°C) and assay buffer. Unstable compounds yield variable results. | <10% degradation over 24h in assay buffer |
| LogD | Shake-flask or calculation | Measures lipophilicity at a specific pH (e.g., 7.4). Predicts membrane permeability and potential for non-specific binding. | 1.0 - 3.5 for CNS targets |
Protocol: Kinetic Solubility Assessment in Phosphate-Buffered Saline (PBS)
This protocol provides a rapid assessment of solubility in a physiologically relevant buffer.
Objective: To determine the kinetic solubility of the test compound in PBS (pH 7.4).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well polypropylene plates (low-binding)
-
Plate shaker
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing PBS (e.g., 198 µL). This creates a final DMSO concentration of 1%, which is generally well-tolerated by many biological assays. The final compound concentrations might range from 100 µM down to 0.1 µM.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker. This period allows for precipitation to occur.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm. An increase in absorbance relative to the vehicle control (1% DMSO in PBS) indicates precipitation.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Section 3: Initial Biological Screening Strategy
Given the structural motifs present in the compound, a logical starting point for biological investigation is a panel of GPCRs, particularly those implicated in neurological or metabolic disorders. The following workflow outlines a rational screening cascade.
Caption: A logical workflow for characterizing a novel GPCR-directed research chemical.
Protocol: Radioligand Binding Assay (Template)
This protocol describes a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from a target receptor.
Objective: To measure the binding affinity (Ki) of this compound for a hypothetical GPCR target (e.g., Dopamine D2 Receptor).
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D2 receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (e.g., 10 µM Haloperidol).
-
Reagent Addition: To each well, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of test compound, vehicle, or non-specific control
-
25 µL of radioligand (at a final concentration near its Kd)
-
100 µL of cell membranes (pre-diluted in assay buffer to a concentration determined during assay development)
-
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Place the filter plate on a vacuum manifold. Rapidly transfer the contents of the reaction plate to the filter plate. The membranes will be trapped by the filter while unbound radioligand passes through.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Drying & Scintillation: Allow the filters to dry completely. Add scintillation fluid to each well and count the plate using a microplate scintillation counter to measure the disintegrations per minute (DPM).
-
Data Analysis:
-
Calculate Percent Inhibition: 100 * (1 - [(DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)])
-
Plot Percent Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Functional Assay (Template)
This protocol determines if the compound acts as an agonist or antagonist at a Gi/Gs-coupled GPCR.
Objective: To measure the effect of the test compound on forskolin-stimulated cAMP levels in cells expressing a target GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Assay medium (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
A reference agonist for the target receptor
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.
-
Agonist Mode:
-
Starve the cells of serum for 2-4 hours.
-
Add serial dilutions of the test compound or reference agonist to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Starve the cells of serum for 2-4 hours.
-
Add serial dilutions of the test compound.
-
Incubate for 15-30 minutes.
-
Add the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal vs. log[Compound Concentration] to determine the EC₅₀ (potency) and the maximal response (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the cAMP signal vs. log[Compound Concentration] to determine the IC₅₀, which represents the concentration of the antagonist that inhibits 50% of the agonist's response.
-
Section 4: Preliminary In Vitro Safety Assessment
Early assessment of cytotoxicity is crucial to flag compounds that may have non-specific effects or general cellular toxicity, which could confound the interpretation of biological data.
Caption: Standard workflow for an in vitro cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay
Objective: To assess the general cytotoxicity of the compound in a common cell line like HEK293 or HepG2.
Materials:
-
HEK293 or HepG2 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the log[Compound Concentration] and fit the data to a dose-response curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Application Notes and Protocols for the Analytical Detection of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Introduction
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a heterocyclic compound featuring a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole moiety. As with many novel chemical entities in the pharmaceutical landscape, the development of robust and reliable analytical methods for its detection and quantification is paramount for quality control, impurity profiling, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates.[1][2] The unique structural combination of a basic piperidine unit and a polar oxadiazole ring necessitates a multi-faceted analytical approach.
This comprehensive guide provides detailed application notes and protocols for the detection of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and draw upon insights from the analysis of structurally related piperidine and oxadiazole compounds.[3][4]
Analytical Strategy Overview
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the need for structural confirmation. This guide will focus on three primary chromatographic techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for quantification. Due to the potential for a weak chromophore in the target analyte, a pre-column derivatization strategy will be presented to enhance UV detection sensitivity.[5][6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices.[3][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, which can be adapted for the target analyte, potentially with derivatization.[3]
Each of these techniques offers distinct advantages, and the choice of method should be guided by the specific analytical challenge at hand.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle of Analysis
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase.[6] The target analyte, possessing both polar and non-polar characteristics, can be effectively retained and separated from impurities. Simple piperidine compounds often lack a strong chromophore, which can limit detection sensitivity with a UV detector.[6] To overcome this, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride (tosyl chloride), can be employed to introduce a chromophore into the molecule, significantly enhancing its detectability.[5][6]
Experimental Protocol
1. Sample and Standard Preparation with Pre-Column Derivatization:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range.
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent to a known concentration.
-
Derivatization Procedure (based on a general method for piperidine[6]):
-
To an aliquot of the standard or sample solution in a reaction vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction and neutralize the hydrochloric acid byproduct.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The exact conditions should be optimized.
-
After cooling, the derivatized solution is ready for HPLC analysis.
-
2. HPLC Instrumental Parameters:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260/1290 Infinity II or equivalent[8] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile[5] |
| Gradient | To be optimized, e.g., 0-10 min, 30-70% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL |
| UV Detection | To be determined based on the derivatized product's absorbance maximum (typically around 230-254 nm) |
Data Presentation: Expected Method Performance (Based on Analogous Compounds)
| Validation Parameter | Expected Performance for Derivatized Piperidine[5][6] |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL[5] |
| Limit of Quantification (LOQ) | ~0.44 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Visualization: HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle of Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3] This technique is ideal for detecting and quantifying low levels of the analyte in complex matrices, such as plasma or tissue samples, and for impurity profiling.[7][9] The analyte is first separated by HPLC, then ionized (typically by electrospray ionization - ESI), and the resulting ions are fragmented and detected by the mass spectrometer.
Experimental Protocol
1. Sample Preparation:
-
For Bulk Material/Formulations: Simple dilution with an appropriate solvent (e.g., methanol or acetonitrile) followed by filtration is usually sufficient.
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation: Add a volume of cold acetonitrile (containing an internal standard) to the plasma sample, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the sample, add an immiscible organic solvent, vortex, and separate the organic layer.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and elute the analyte, providing a cleaner sample.
-
2. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC system for fast analysis |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. Precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the precursor. |
Data Presentation: Expected Method Performance (Based on Structurally Related Compounds)
| Validation Parameter | Expected Performance for LC-MS/MS[3] |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualization: LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds.[3] The sample is vaporized and separated in a capillary column, followed by ionization (typically electron ionization - EI) and mass analysis. For polar compounds like piperidines, derivatization may be necessary to improve volatility and chromatographic peak shape.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
For Bulk Material/Formulations: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): Silylation or acylation can be employed to increase the volatility of the analyte.
-
Headspace GC for Volatile Impurities: For detecting residual piperidine, headspace GC is a suitable technique.[10] The sample is heated in a sealed vial, and the vapor phase is injected into the GC.
2. GC-MS Instrumental Parameters:
| Parameter | Recommended Condition |
| GC System | Agilent 7890A GC or equivalent[3] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[3] |
| Inlet Temperature | 250°C[3] |
| Injection Volume | 1 µL (splitless mode)[3] |
| Oven Temperature Program | Initial: 100°C, hold 1 min; Ramp to 280°C at 15°C/min, hold 5 min (to be optimized) |
| Mass Spectrometer | Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40 - 500 |
Data Presentation: Expected Method Performance (Based on Analogous Compounds)
| Validation Parameter | Expected Performance for GC-MS[3] |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualization: GC-MS Workflow
Caption: General workflow for GC-MS analysis.
Conclusion
The analytical detection of this compound can be successfully achieved using a range of chromatographic techniques. The choice of method will depend on the specific analytical requirements, with HPLC-UV offering a robust and accessible option (enhanced by derivatization), LC-MS/MS providing superior sensitivity and selectivity for complex samples, and GC-MS serving as a valuable tool for analyzing the analyte and its potential volatile impurities. The protocols and expected performance characteristics outlined in these application notes provide a solid foundation for developing and validating analytical methods for this novel compound.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.
- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). PubMed Central.
- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews.
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.
- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2025). ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). National Institutes of Health.
- LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). ResearchGate.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
Sources
- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Welcome to the technical support guide for the synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, thereby improving yield, purity, and overall efficiency.
Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that joins two key heterocyclic fragments: a piperidine ring and an isopropyl-substituted 1,2,4-oxadiazole. The most prevalent and adaptable strategy involves the coupling of a protected piperidine-3-carboxylic acid with isobutyramidinoxime, followed by a cyclodehydration reaction to form the oxadiazole ring, and a final deprotection step.
While conceptually straightforward, this pathway presents several critical junctures where yields can be compromised. Common issues include incomplete reactions, formation of stable but undesired intermediates, and purification difficulties stemming from the physicochemical properties of the reactants and products. This guide provides a logical framework for diagnosing and resolving these issues.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific experimental failures. Each question represents a common problem, followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield During the Coupling Reaction
Question: My reaction to form the intermediate O-acyl amidoxime is sluggish, showing significant unreacted N-Boc-piperidine-3-carboxylic acid and isobutyramidinoxime. What's going wrong?
This is a frequent bottleneck. The formation of the O-acyl amidoxime is an acylation reaction, and its efficiency is highly dependent on the activation of the carboxylic acid.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The choice of coupling reagent is paramount. Standard reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective but may require longer reaction times or lead to byproduct formation (e.g., N-acylurea).
-
Solution: Employ a more potent uronium-based coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are excellent choices that often provide clean, high-yielding reactions in shorter times.[1] They should be used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF or acetonitrile.
-
-
Hydrolysis of the Intermediate: The O-acyl amidoxime intermediate can be susceptible to hydrolysis, reverting to the starting materials. This is exacerbated by the presence of water.
-
Solution: Ensure rigorous anhydrous conditions. Use dry solvents (e.g., distilled from a suitable drying agent or from a solvent purification system), dry reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Suboptimal Stoichiometry or Base: An incorrect ratio of reagents or an inappropriate base can stall the reaction.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent relative to the amidoxime. The base (DIPEA) is typically added in 2-3 equivalents to neutralize the acid formed and facilitate the reaction.
-
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or TBTU | High efficiency, fast reaction times, fewer side products.[1] |
| Base | DIPEA | Non-nucleophilic; prevents side reactions with the activated acid. |
| Solvent | Anhydrous DMF or ACN | Aprotic polar solvents that solubilize reactants well.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes hydrolysis of intermediates and reagents. |
Issue 2: Inefficient Cyclization to the 1,2,4-Oxadiazole
Question: I have successfully isolated the O-acyl amidoxime intermediate, but the subsequent cyclodehydration step gives a poor yield of the desired N-Boc protected oxadiazole. How can I improve this?
The cyclization is a dehydration reaction that requires sufficient energy to overcome the activation barrier. Insufficient driving force is the most common cause of failure.
Potential Causes & Solutions:
-
Insufficient Temperature: Thermal cyclization often requires high temperatures, typically achieved by refluxing in a high-boiling solvent.
-
Solution 1 (Thermal): Ensure the reaction temperature is adequate. Solvents like toluene, xylene, or DMF are commonly used, with reflux temperatures ranging from 110°C to 150°C. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.[2]
-
Solution 2 (Microwave): Microwave heating is an exceptionally effective method for accelerating this cyclization, often reducing reaction times from many hours to mere minutes.[1] This can also minimize the formation of thermal degradation byproducts.
-
-
Lack of a Catalyst/Dehydrating Agent: While heat alone can work, the reaction is often facilitated by additives.
-
Solution: The cyclization can be catalyzed by bases or dehydrating agents. Refluxing in the presence of a base like pyridine can be effective.[2] Alternatively, strong dehydrating agents can promote ring closure under milder conditions, though care must be taken to avoid side reactions. Some modern one-pot procedures utilize reagents that facilitate both coupling and cyclization.[3]
-
Caption: Troubleshooting workflow for the cyclization step.
Issue 3: Challenges with Purification of the Final Product
Question: After deprotection, I'm left with a crude, discolored product that is difficult to purify. What is the best purification strategy?
The final product is a basic piperidine derivative, which dictates the purification strategy. Discoloration often points to oxidation.[4][5]
Potential Causes & Solutions:
-
Oxidation: Piperidine and its derivatives can be susceptible to air oxidation, leading to yellow or brown impurities.[4][5]
-
Solution: Perform the final workup and purification steps promptly. If storing the compound, do so under an inert atmosphere and at a low temperature.
-
-
Residual Acid/Base from Previous Steps: Incomplete neutralization during workup can leave salts that contaminate the product.
-
Solution: A standard aqueous workup is essential. After deprotection (typically with acid), the reaction mixture should be basified (e.g., with NaOH or K₂CO₃ solution) to a pH > 10 to ensure the piperidine is in its free base form. This allows for extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Inappropriate Purification Technique: The basic and polar nature of the product makes it tricky for standard silica gel chromatography.
-
Solution 1 (Acid-Base Extraction): This is a powerful technique for basic compounds. Dissolve the crude product in an organic solvent (e.g., DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product back into an organic solvent. Dry the organic layer and concentrate to yield the purified product.[4]
-
Solution 2 (Modified Chromatography): If chromatography is necessary, use a modified stationary or mobile phase. A common method is to add a small amount of a basic modifier, like triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system (e.g., DCM/Methanol). This prevents the basic product from streaking on the acidic silica gel.
-
Solution 3 (Crystallization/Salt Formation): The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization.[6] The pure free base can then be liberated if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the key coupling and cyclization steps?
A1: Protocol: Two-Step Coupling and Cyclization
-
Coupling: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) and isobutyramidinoxime (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0°C. Add TBTU (1.1 eq) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid is consumed.
-
Workup: Quench the reaction with water and extract the O-acyl amidoxime intermediate with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in toluene or xylene. Heat the solution to reflux (110-140°C) for 8-16 hours, monitoring by TLC for the formation of the product and disappearance of the intermediate.
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude N-Boc protected oxadiazole can be purified by column chromatography or taken directly to the deprotection step.
Q2: Is a one-pot procedure feasible for this synthesis?
A2: Yes, one-pot procedures are highly efficient and increasingly common for 1,2,4-oxadiazole synthesis.[3] After the initial coupling reaction is complete (as determined by TLC/LC-MS), the solvent can be switched to a high-boiling one like toluene, and the mixture can be heated directly to induce cyclization without isolating the intermediate. This minimizes handling losses but requires careful optimization to ensure the coupling reagents do not interfere with the cyclization step.
Q3: Which protecting group is best for the piperidine nitrogen?
A3: The tert-butyloxycarbonyl (Boc) group is the most common and highly recommended protecting group for this synthesis. It is stable to the basic and nucleophilic conditions of the coupling and cyclization steps but is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/methanol) that do not affect the oxadiazole ring.
References
- BenchChem. (2025).
- Google Patents. (2009).
- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
-
Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
- ResearchGate. (2014).
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
- Pace, V. et al. (2016).
-
Gao, Y. et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. [Link]
Sources
Technical Support Center: A Guide to Solubilizing 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the compound 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine in their experimental assays. More than 40% of new chemical entities are poorly soluble in water, making this a common and critical hurdle in drug discovery.[] This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding this compound and similar molecules.
Q1: My this compound stock solution is clear in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why?
This is a classic case of exceeding the compound's kinetic solubility limit. While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the compound's solubility can drop dramatically when introduced to a predominantly aqueous environment.[2] The piperidine moiety in the structure suggests it is a weak base. In neutral DMSO, this basic nitrogen is uncharged, making the molecule more hydrophobic. When you dilute this into a neutral pH aqueous buffer, the molecule's low intrinsic solubility is revealed, causing it to "crash out" of solution.[3]
Q2: What is the fundamental physicochemical property of this compound that I should exploit to improve its solubility?
The key is the piperidine ring. This functional group contains a basic nitrogen atom that can be protonated. By lowering the pH of the aqueous solution (making it more acidic), you can protonate this nitrogen, creating a positively charged species.[4][5] This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[4] This principle is a cornerstone of solubilizing weakly basic drugs.[]
Q3: What are co-solvents, and how can they help? Should I just increase the DMSO concentration in my assay?
Co-solvents are water-miscible organic solvents used to increase the solubility of non-polar compounds.[6] They work by reducing the overall polarity (dielectric constant) of the aqueous medium, which in turn reduces the water's tendency to expel the hydrophobic compound.[][7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8]
However, simply increasing the final DMSO concentration is not advisable. A final DMSO concentration above 0.5-1% is often toxic to cells and can cause off-target effects on enzymes or proteins, confounding your assay results.[2] The goal is to find a solvent system that maintains solubility upon high dilution into the final assay buffer, keeping the final organic solvent concentration minimal.
Q4: I've heard about cyclodextrins and surfactants. When should I consider these more complex excipients?
Cyclodextrins and surfactants are advanced solubilizers typically used when pH modification and co-solvents are insufficient or incompatible with the assay system.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate the hydrophobic parts of your compound (like the isopropyl and oxadiazole groups) to form an "inclusion complex," effectively shielding it from the aqueous environment and increasing its apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[13] These micelles have a hydrophobic core that can sequester your compound, increasing its solubility.[14][15] Common non-ionic surfactants used in biological assays include Tween® 80 and Solutol® HS-15.[8]
These should be considered second-line approaches, as they can sometimes interfere with assays by interacting with proteins or membranes.[16]
Troubleshooting Workflow: A Systematic Approach to Solubility
Precipitation during an experiment can lead to erroneous and irreproducible data.[3] Follow this logical workflow to diagnose and solve solubility issues with this compound.
Caption: A decision tree for troubleshooting compound precipitation.
Mechanism of pH-Dependent Solubilization
Understanding the chemical rationale behind a technique is crucial for effective troubleshooting. The diagram below illustrates how lowering the pH increases the aqueous solubility of this compound by protonating the basic piperidine nitrogen.
Caption: Effect of pH on the ionization state of the compound.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for preparing solutions and screening for optimal solubility. Always use high-purity solvents and calibrated equipment for accuracy.[17]
Protocol 1: Preparation of a High-Concentration Stock Solution
The foundation of any successful assay is an accurately prepared and fully dissolved stock solution.[18]
-
Calculation:
-
The molecular weight (MW) of this compound is 195.26 g/mol .[19]
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 195.26 g/mol * 1000 mg/g = 1.95 mg
-
-
-
Procedure:
-
Accurately weigh 1.95 mg of the compound using a calibrated analytical balance.[17]
-
Transfer the solid to a clean, appropriately sized glass vial.
-
Add 1 mL of 100% DMSO.
-
Vortex vigorously for 1-2 minutes. If necessary, use gentle warming (37°C) or brief sonication to ensure the compound is fully dissolved.[3]
-
Visually inspect the solution against a dark background to confirm there are no visible particulates.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock over time.[18]
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Systematic Screening of Co-solvents and pH
This protocol allows you to empirically determine the best conditions for your compound in your specific assay buffer.
-
Preparation of Intermediate Plates:
-
In a 96-well polypropylene plate, prepare a 2x final concentration serial dilution of your compound in 100% DMSO. For example, if your highest assay concentration is 10 µM, the top concentration in this plate should be 20 µM.
-
-
Preparation of Test Buffers:
-
Prepare your primary assay buffer at various pH values (e.g., pH 5.5, 6.0, 6.5, 7.4).
-
Prepare your primary assay buffer (at the optimal pH determined above) containing different co-solvents. For example:
-
Buffer + 2% Ethanol
-
Buffer + 2% PEG 400
-
Buffer + 2% Propylene Glycol
-
-
-
Solubility Test:
-
Add 100 µL of each test buffer to the wells of a clear 96-well assay plate.
-
Transfer 100 µL from the intermediate compound plate to the corresponding wells of the assay plate. This creates a 1:1 dilution, resulting in a 1x final concentration and a final organic solvent concentration of 1% (if you started with a 2% co-solvent buffer).
-
Mix immediately by orbital shaking for 30 seconds.
-
Incubate the plate for 1-2 hours at room temperature, simulating your assay conditions.
-
-
Analysis:
-
Visually inspect each well for signs of precipitation (cloudiness, crystals).
-
For a quantitative measurement, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering caused by precipitated particles.[2]
-
Data Summary: Comparing Solubilization Strategies
The following table summarizes the primary strategies, their mechanisms, and key considerations for implementation.
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Increases ionization of the basic piperidine moiety, enhancing polarity and aqueous affinity.[4] | Simple, effective for ionizable compounds, minimal addition of exogenous materials.[] | Only works for ionizable compounds; may not be compatible with assay pH requirements. | First-line approach for weakly basic or acidic compounds. |
| Co-solvents | Reduces the polarity of the bulk solvent (water), making it more favorable for hydrophobic compounds.[][6] | Simple to implement, can significantly increase solubility.[20] | Can cause cellular toxicity or assay interference at higher concentrations (>1%).[2] | Compounds that are non-ionizable or when pH adjustment is insufficient. |
| Cyclodextrins | Forms an inclusion complex, encapsulating the hydrophobic part of the molecule.[9][11] | Generally low toxicity, highly effective for many compounds.[21] | Can be costly; may alter the free concentration of the drug available for binding.[16] | Intractable compounds where other methods fail; compatible with many in vivo and in vitro systems. |
| Surfactants | Forms micelles that sequester the hydrophobic compound in their core.[13][15] | Highly effective solubilization.[14] | High potential for assay interference (protein denaturation, membrane disruption).[8] | Last resort for in vitro screening; requires careful validation. |
References
-
Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
-
Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Retrieved from [Link]
-
Li, X., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Retrieved from [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and pharmaceutical letters. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
The Pharma Guide. (2025, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Nanosoft. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]
-
Davis, B. D., et al. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Sharma, S., et al. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility? Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Singh, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
PubMed. (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Propan-2-yl)piperidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-(3-Isopropyl-[][15][20]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester, Thermo Scientific. Retrieved from [Link]
-
Semantic Scholar. (2021, March 17). 1,3,4-oxadiazole-2(3H)-thione derivatives. Retrieved from [Link]
Sources
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- 4. youtube.com [youtube.com]
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- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. bepls.com [bepls.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 10. australiansciencejournals.com [australiansciencejournals.com]
- 11. mdpi.com [mdpi.com]
- 12. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. asianpharmtech.com [asianpharmtech.com]
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- 19. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
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3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine stability and storage conditions
Technical Support Center: 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experimental workflows. As your partner in research, we provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] The key is to minimize exposure to atmospheric moisture, oxygen, and thermal energy, which can contribute to degradation over time. While specific temperature ranges are often not detailed in safety data sheets, "a cool, dry place" generally implies refrigerated conditions (2-8 °C) for maximum shelf-life, particularly for research-grade materials.[2] Always keep the container tightly closed to prevent the ingress of moisture.[1]
Q2: Is the compound sensitive to light or heat?
A2: Yes, exposure to light and heat should be minimized. Safety protocols for similar chemical structures consistently recommend keeping the compound away from heat, sparks, open flames, and direct sunlight.[1][4] The 1,2,4-oxadiazole ring, while aromatic, can be susceptible to photochemical reactions or thermal degradation. Storing the compound in an amber vial inside a refrigerator or freezer addresses both of these concerns.
Q3: How should I prepare and store solutions of the compound?
A3: When preparing stock solutions, use a high-purity, anhydrous solvent. The choice of solvent will depend on your experimental needs, but common choices like DMSO, ethanol, or DMF are often suitable. For maximal stability in solution:
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. This is critical because condensation can introduce water into the solution during thawing, potentially leading to hydrolysis.
-
Inert Atmosphere: For ultimate long-term stability of solutions, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing and freezing.
-
Storage Temperature: Store stock solutions at -20 °C or -80 °C.
Q4: What are the visible signs of compound degradation?
A4: While the pure compound is often a liquid or solid, any noticeable change in its physical appearance should be treated as a potential sign of degradation.[5][6] Look for:
-
Color Change: A shift from colorless/white to yellow or brown.
-
Clumping: For solid forms, this may indicate moisture absorption.
-
Insolubility: Difficulty dissolving the compound in a solvent where it was previously soluble.
If you observe these signs, or if you experience unexpected variability in your experimental results, it is advisable to use a fresh vial of the compound or verify its purity via analytical methods like HPLC or LC-MS.
Q5: What chemical incompatibilities should I be aware of?
A5: The primary incompatibility noted for this class of compounds is with strong oxidizing agents.[2] The piperidine nitrogen is basic and can react exothermically with strong acids. Furthermore, the 1,2,4-oxadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to hydrolysis and degradation of the molecule. Avoid these conditions to maintain the compound's structural integrity.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues that may arise during your experiments.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Solution |
| Inconsistent biological activity or variable analytical results. | The compound may have partially degraded due to improper storage (e.g., exposure to moisture, light, or heat) or repeated freeze-thaw cycles of a stock solution. | 1. Retrieve a fresh, unopened vial of the compound for comparison.2. If using a stock solution, prepare a fresh one from the new vial.3. Ensure all new stock solutions are aliquoted into single-use volumes to prevent future degradation from handling. |
| Precipitate observed in a thawed stock solution. | The compound may have come out of solution due to exceeding its solubility limit at a lower temperature or from solvent evaporation from a poorly sealed vial. | 1. Gently warm the solution to 37 °C and vortex to attempt redissolving the precipitate.2. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. Centrifuge the vial to pellet the precipitate and carefully pipette the supernatant for use, noting that the concentration may be lower than intended. 3. For future preparations, consider using a slightly lower concentration for your stock solution. |
| Baseline analytical noise or unexpected peaks in LC-MS/HPLC. | Contamination from repeated access to a stock bottle or degradation products forming over time. | 1. Always use clean pipette tips when accessing stock solutions.2. Prepare a fresh solution from a new vial and re-run the analysis.3. Confirm the identity of the main peak via mass spectrometry to ensure the parent mass is correct. |
Summary of Storage Conditions
| Parameter | Condition | Rationale | Reference |
| Physical Form | Solid or Liquid | Varies by supplier and purity. | [5][6] |
| Temperature | Cool, Dry Place (2-8 °C recommended for long-term) | Minimizes thermal degradation and chemical reaction rates. | [1][2] |
| Atmosphere | Tightly sealed container, inert gas (optional) | Prevents oxidation and hydrolysis from atmospheric moisture. | [1][3] |
| Light | Protect from light (e.g., amber vial) | Prevents photochemical degradation. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong acids/bases | Prevents unwanted chemical reactions and decomposition. | [2] |
Protocol: Preparation of a Validated Stock Solution
This protocol ensures the integrity and accurate concentration of your primary stock solution.
Objective: To prepare a 10 mM stock solution of this compound (MW: 195.26 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Argon or Nitrogen gas (optional)
Procedure:
-
Pre-equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh approximately 1-2 mg of the compound directly into the tube. Record the exact weight.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 195.26 mg/mmol) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37 °C) may be applied if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly-sealing cryovials.
-
Inert Gas Purge (Optional): For maximum stability, briefly flush the headspace of each aliquot vial with argon or nitrogen before sealing.
-
Storage: Store the aliquots at -20 °C or -80 °C, protected from light.
Visual Workflow: Troubleshooting Experimental Inconsistency
This diagram outlines the logical steps to determine if compound stability is the root cause of inconsistent experimental results.
Caption: Troubleshooting flowchart for stability issues.
References
-
Chemos GmbH & Co.KG, (n.d.). Safety Data Sheet: Piperidine. [Online] Available at: [Link]
-
XiXisys, (n.d.). GHS 11 (Rev.11) SDS. [Online] Available at: [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine [cymitquimica.com]
- 6. 4-(3-Isopropyl- 1,2,4 oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester AldrichCPR 913264-42-3 [sigmaaldrich.com]
Technical Support Center: Navigating the Common Challenges in Functionalizing Piperidine Rings
Welcome to the Technical Support Center dedicated to the intricate art of functionalizing piperidine rings. As a cornerstone in medicinal chemistry and drug development, the piperidine scaffold's prevalence is undeniable.[1] However, its chemical manipulation is fraught with challenges that can often lead to experimental roadblocks. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered in the lab. Here, we move beyond simple protocols to explain the why behind the how, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the functionalization of piperidines?
A1: The primary side reactions include over-alkylation at the nitrogen, ring-opening of sensitive substituents, and unexpected ring contractions. Over-alkylation is a frequent issue during N-alkylation, leading to the formation of quaternary ammonium salts.[2][3] During the hydrogenation of substituted pyridines to form piperidines, certain substituents like 2-furyl or 2-thienyl groups can undergo ring-opening.[4] Additionally, nucleophilic substitutions at the 3-position can sometimes result in ring contraction to form substituted pyrrolidines.[5]
Q2: How do I choose the right protecting group for my piperidine nitrogen?
A2: The selection of a protecting group is critical and depends on the subsequent reaction conditions your molecule will face.
-
tert-Butyloxycarbonyl (Boc): This is arguably the most common protecting group. It is stable under a wide array of non-acidic conditions and is readily cleaved with acids like trifluoroacetic acid (TFA).[2] The Boc group is widely used in C-H functionalization strategies.
-
Carboxybenzyl (Cbz): The Cbz group offers robustness against both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation.[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): While stable to acidic conditions, the Fmoc group is cleaved by bases, most notably by piperidine itself, a common reagent in solid-phase peptide synthesis.[2][6][7]
-
Acyl groups (e.g., acetyl, benzoyl): These are generally more robust and necessitate harsher conditions for their removal.[2]
Q3: What are the best methods for purifying functionalized piperidines?
A3: The basicity of the piperidine nitrogen can complicate purification.
-
Column Chromatography: This is the most prevalent method. To mitigate peak tailing and improve separation on silica gel, it is often necessary to add a basic modifier like 1-2% triethylamine or ammonia in methanol to the eluent.[2]
-
Acid-Base Extraction: This technique is highly effective for separating your basic piperidine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[2]
-
Crystallization: If your final product is a solid, crystallization can be an excellent method for achieving high purity.
Q4: I am observing a yellow impurity in my aged bottle of piperidine. Is it still usable?
A4: The yellow discoloration is likely due to oxidation products.[8][9] For non-sensitive, large-scale reactions, it might be acceptable. However, for sensitive and stoichiometric-controlled reactions, it is highly recommended to purify the piperidine by distillation before use to ensure reproducibility.[8]
Troubleshooting Guides
N-Functionalization Challenges
Problem 1: Significant dialkylation observed during N-alkylation.
Cause: Over-alkylation is a common kinetic and statistical problem when the mono- and di-alkylated products have similar reactivities.
Solution:
-
Slow Addition of Alkylating Agent: By adding the alkylating agent dropwise or via a syringe pump to a solution where the piperidine is in excess, you can statistically favor the mono-alkylation product.[2]
-
Stoichiometric Control: Use a slight excess of the piperidine relative to the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity.
| Strategy | Rationale | Typical Implementation |
| Slow Addition | Maintains a high piperidine-to-alkylating agent ratio. | Add alkylating agent over 1-2 hours using a syringe pump. |
| Stoichiometry | Reduces the probability of a second alkylation event. | Use 1.2-1.5 equivalents of piperidine. |
| Lower Temperature | Decreases the rate of the second alkylation more significantly. | Run the reaction at 0 °C or room temperature instead of reflux. |
Problem 2: Inefficient N-acylation with an acid anhydride.
Cause: The nucleophilicity of the piperidine might be low, or the reactivity of the acylating agent could be insufficient.
Solution:
-
Switch to a More Reactive Acylating Agent: Acid chlorides are generally more reactive than their corresponding anhydrides.[2]
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation, especially with less reactive acylating agents.[2]
-
Solvent and Base: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base such as triethylamine (TEA) should be added to neutralize the acid byproduct which can protonate and deactivate the starting piperidine.[2]
C-H Functionalization: The Regioselectivity Hurdle
Problem 3: My α-C-H functionalization is giving a mixture of regioisomers or no reaction.
Cause: The piperidine ring has multiple C-H bonds (α, β, γ) with different electronic and steric environments. The α-position (C2/C6) is electronically activated by the nitrogen, but can also be sterically hindered.[10][11]
Solution:
-
Directing Groups: The use of a directing group on the piperidine nitrogen can effectively steer the functionalization to the α-position. Groups like pyridyl, pyrimidyl, or amides are commonly employed.[12]
-
Catalyst and Protecting Group Choice: The interplay between the catalyst and the nitrogen protecting group is crucial for site selectivity. For instance, in rhodium-catalyzed C-H insertions, different catalysts can favor C2 or C4 functionalization depending on the N-protecting group.[10][13][14]
-
Photoredox Catalysis: This has emerged as a powerful method for α-C-H functionalization. The choice of photocatalyst and reaction conditions is key to achieving high regioselectivity.[2][15][16]
Problem 4: I need to functionalize the β (C3) or γ (C4) position, but the reaction favors the α-position.
Cause: The C-H bonds at the β and γ positions are less reactive than those at the α-position.[10][11][13]
Solution:
-
Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions can sterically shield these sites, thereby promoting functionalization at the more accessible C3 or C4 positions.[2]
-
Catalyst-Controlled Remote Functionalization: Certain catalytic systems are designed to overcome the inherent reactivity preferences. For example, specific rhodium catalysts in combination with N-α-oxoarylacetyl-piperidines have been shown to favor C4 functionalization.[10][13]
-
Indirect Approaches: Functionalization at the challenging C3 position can sometimes be achieved indirectly. One strategy involves the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive, regioselective ring-opening of the cyclopropane.[10][13]
Stereoselectivity Control
Problem 5: My reaction is producing a mixture of diastereomers.
Cause: The formation of new stereocenters on the piperidine ring requires precise stereochemical control, which can be challenging to achieve.
Solution:
-
Catalytic Hydrogenation of Substituted Pyridines: This is a powerful method for creating substituted piperidines. The choice of catalyst (e.g., PtO₂, Rh/C) and conditions can significantly influence the diastereoselectivity.[4][17]
-
Chiral Catalysts and Ligands: For reactions like C-H functionalization or cyclizations, employing chiral catalysts or ligands can induce high levels of enantioselectivity and diastereoselectivity.[4]
-
Substrate Control: The existing stereocenters on your piperidine precursor can direct the stereochemical outcome of subsequent reactions.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
-
To a stirred solution of piperidine (1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF), add the alkylating agent (1.0 equivalent) dropwise at room temperature over 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, often with 1% triethylamine in the eluent to prevent peak tailing.[2]
Protocol 2: General Procedure for α-C-H Arylation of N-Boc-Piperidine using Photoredox Catalysis
Caution: This reaction requires a well-ventilated fume hood and appropriate eye protection due to the use of a high-intensity light source.
-
In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).[2]
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until consumption of the starting material is confirmed by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for common N-alkylation issues.
Regioselective C-H Functionalization Strategy
Caption: Strategic approaches for regioselective C-H functionalization.
References
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2966. [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2961–2974. [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(19), 7453-7458. [Link]
-
Weinstabl, H., & Barreiro, E. J. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(44), 8977-9015. [Link]
-
Sarpong, R., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(35), 14821–14827. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. SciSpace. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-20. [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed, 31873946. [Link]
-
Liu, W., Babl, T., Röther, A., Reiser, O., & Davies, H. M. L. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]
-
Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Gevorgyan, V., et al. (2022). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 144(35), 16036-16045. [Link]
-
Fiveable. (n.d.). Piperidine Definition. Fiveable. [Link]
-
BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]
-
Wang, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(11), e202300185. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
-
Coldham, I., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 14(1), 123-131. [Link]
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Maes, B. U. W., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 737-753. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
Gevorgyan, V., et al. (2022). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Douglas, J. J., & MacMillan, D. W. C. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 140(40), 12845–12850. [Link]
-
Antonchick, A. P., et al. (2012). Selective Functionalization of sp3 C−H Bonds Adjacent to Nitrogen Using (Diacetoxyiodo)benzene (DIB). The Journal of Organic Chemistry, 77(17), 7584-7591. [Link]
- Britton, G. C. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
Fülöp, F., et al. (2017). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Molecules, 22(9), 1461. [Link]
Sources
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Welcome to the dedicated technical support guide for the purification of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. The unique combination of a basic piperidine ring and a polar oxadiazole moiety presents specific challenges that require a nuanced approach to purification. This guide moves beyond generic protocols to provide in-depth, field-tested solutions to common problems, ensuring you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample after synthesis?
Understanding potential impurities is the first step in designing a robust purification strategy.[1] Based on common synthetic routes, you should anticipate:
-
Unreacted Starting Materials: This often includes an N-protected piperidine precursor, such as 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester (Boc-protected intermediate).[2] You may also find residual reagents used for the oxadiazole ring formation.
-
Byproducts: Side reactions can lead to structurally similar impurities that may be difficult to separate.
-
Reagent-Related Impurities: Reagents used for deprotection (e.g., acids for Boc removal) or cyclization can contaminate the final product.[3]
-
Oxidation Products: The piperidine ring can be susceptible to oxidation, often resulting in a faint yellow or brown discoloration of the product.[1]
Q2: My column chromatography is giving poor separation and significant peak tailing. How can I fix this?
This is a classic issue when purifying basic compounds like piperidines on standard silica gel. The acidic nature of silica interacts strongly with the basic nitrogen atom, causing the compound to "stick" and elute slowly and broadly (tailing).
Causality & Solution: The problem lies in the strong acid-base interaction between your basic analyte and the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you must neutralize the interaction.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (eluent).[1] A typical starting concentration is 0.5-1% (v/v). This amine competitively binds to the acidic sites on the silica, allowing your product to travel through the column more uniformly, resulting in sharper peaks and better separation.
-
Optimize Your Solvent System: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for your target compound in the chosen eluent.[1] A common solvent system for compounds of this polarity is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.[4]
Causality & Solution: Crystal formation (nucleation) is a thermodynamically controlled process that requires molecules to arrange themselves in an ordered lattice. If the concentration of the solute is too high or the temperature drops too fast, the molecules crash out of solution as a disordered, liquid "oil."
-
Slow Down the Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent back into the flask to dissolve the oil, then allow it to cool slowly again.[4]
-
Induce Nucleation: If crystals are slow to form, try scratching the inside of the flask at the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[4]
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[4] Consider using a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes), where the compound is soluble in the first solvent and insoluble in the second.
Q4: My final product is pure by NMR and LC-MS, but it has a persistent yellow color. What causes this and how can I remove it?
A yellow tint in piperidine-containing compounds, even when analytically pure, is often due to trace amounts of oxidation products.[1] The piperidine nitrogen or adjacent carbons can be susceptible to aerial oxidation over time or during workup, forming highly colored minor impurities.
Solution: While these impurities may be present in quantities too small to detect by standard NMR, they can be visually apparent.
-
Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be cautious, as excessive charcoal can also adsorb your product and reduce yield.
-
Re-purification: A final, careful flash column chromatography run can also remove these baseline impurities.
Q5: How do I properly handle the N-Boc protected precursor? I'm seeing some deprotection before I'm ready.
The tert-butyloxycarbonyl (Boc) group is notoriously labile (unstable) in the presence of acid.[5] Unintentional deprotection can occur if the compound is exposed to acidic conditions during workup or chromatography.
Causality & Solution: The mechanism of Boc removal is acid-catalyzed hydrolysis.[5]
-
Avoid Acidic Conditions: Ensure all workup steps are neutral or slightly basic. Avoid aqueous acidic washes (e.g., 1M HCl) if you intend to keep the Boc group intact.
-
Neutralize Solvents: Commercial solvents like dichloromethane can contain trace amounts of HCl. Consider passing it through a plug of basic alumina before use if you suspect this is an issue.
-
Chromatography Considerations: Standard silica gel is acidic. If you are purifying the N-Boc intermediate, it is crucial to use a mobile phase containing triethylamine, as described in Q2, to prevent on-column deprotection.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is optimized for basic heterocyclic compounds.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of crude product in dichloromethane or ethyl acetate.
-
Spot on a silica TLC plate and develop in various solvent systems (e.g., start with 95:5 DCM/MeOH and 80:20 Hexanes/Ethyl Acetate).
-
Add 1% triethylamine to the TLC developing chamber.
-
The optimal eluent will give the product an Rf value of ~0.3.[1]
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., Hexanes or DCM).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides superior separation compared to loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your optimized mobile phase (containing 1% TEA).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the eluent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a systematic approach to finding the right conditions.[6]
-
Solvent Screening:
-
Place ~20 mg of crude material into several small test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[4]
-
Heat the tubes that did not show solubility. An ideal solvent will fully dissolve the compound when hot.[4]
-
Allow the hot solutions to cool slowly. The best solvent will yield a large amount of crystalline solid.
-
-
Dissolution:
-
Place the bulk of the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[4]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Data Summary Tables
Table 1: Recommended Starting Solvents for Purification
| Technique | Solvent System | Modifier | Target Rf (TLC) | Notes |
|---|---|---|---|---|
| Column Chromatography | Dichloromethane / Methanol | 0.5-1% Triethylamine | ~0.3 | Good for polar compounds. |
| Hexanes / Ethyl Acetate | 0.5-1% Triethylamine | ~0.3 | Good for less polar compounds. | |
| Recrystallization | Isopropanol or Ethanol | N/A | N/A | Often effective for oxadiazole derivatives.[7][8] |
| | Ethyl Acetate / Hexanes | N/A | N/A | A two-solvent system for fine-tuning solubility. |
Purification Strategy Selection
Caption: Decision workflow for selecting an initial purification technique.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. Benchchem.
-
4-(3-Isopropyl-[1][4][9]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester. Sigma-Aldrich. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(3-Isopropyl- 1,2,4 oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester AldrichCPR 913264-42-3 [sigmaaldrich.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine assay interference
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine (CAS: 733748-92-0).[1][2] This molecule, incorporating a piperidine ring linked to an isopropyl-substituted 1,2,4-oxadiazole, is a scaffold of interest in modern drug discovery.[3] The 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for ester or amide functionalities, valued for its metabolic stability, while the piperidine moiety is a common feature in centrally active agents.[4][5]
However, like many small molecules evaluated in high-throughput screening (HTS) and downstream assays, this compound can be prone to various forms of assay interference, leading to misleading results and the costly pursuit of false positives.[6][7] This guide provides a structured, question-and-answer approach to help you identify, understand, and mitigate these potential artifacts. Our methodology is grounded in first principles, emphasizing not just the "what" but the "why" of each troubleshooting step.
PART 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a framework for preliminary investigation.
Q1: My compound shows activity in a primary screen. How do I know if it's a genuine hit or an artifact?
A1: Initial hit validation is a critical step to eliminate artifacts before committing significant resources.[7] A genuine hit demonstrates specific, dose-dependent activity against the biological target. An artifact produces a signal through non-specific mechanisms. Your first step is to perform a series of rapid, simple checks to assess the quality and behavior of your compound stock.
Initial Compound Quality Checklist:
| Parameter | Rationale & Recommended Action |
| Purity | Impurities from synthesis or degradation are a common source of false positives.[8] Action: Verify the purity of your compound lot using LC-MS and NMR. A purity level of >95% is recommended for screening hits. |
| Identity | Ensure the compound is structurally correct. Action: Confirm the molecular weight via mass spectrometry and structure via NMR. Compare with vendor-supplied data.[9] |
| Solubility | Poor solubility can lead to compound precipitation or aggregation, both of which cause interference.[9] Action: Visually inspect your stock solution for precipitation. Determine its kinetic solubility in your specific assay buffer. |
| Stability | The compound may degrade under assay conditions (e.g., light, pH, temperature) or during storage.[9] Action: Re-run LC-MS on a sample incubated under assay conditions for the duration of the experiment to check for degradation products. |
If these initial checks pass, you must then investigate the common mechanisms of assay interference detailed below.
Q2: What are the most common interference mechanisms for a molecule with 1,2,4-oxadiazole and piperidine moieties?
A2: While no structural feature is definitively predictive of interference, the physicochemical properties of this compound make it susceptible to several common artifact classes.
-
Colloidal Aggregation: This is the most frequent cause of non-specific inhibition in biochemical assays.[10][11][12] At a critical concentration, poorly soluble compounds can form colloidal aggregates that sequester and denature proteins, leading to apparent inhibition.[10][13]
-
Interference with Assay Signal: This is particularly relevant for optical assays (fluorescence, absorbance).
-
Autofluorescence: The compound itself may emit light when excited at the assay wavelength, increasing the signal and leading to false positives (in activation assays) or masking inhibition.[14][15]
-
Fluorescence Quenching: The compound can absorb the energy from an excited fluorophore, reducing the detected signal and causing false positives (in inhibition assays).[14][15]
-
-
Chemical Reactivity: The compound or a reactive impurity could covalently modify a component of your assay, such as a cysteine residue on a target enzyme.[8] While 1,2,4-oxadiazoles are generally stable, the potential for ring-opening or reaction under specific assay conditions (e.g., extreme pH, strong nucleophiles) should be considered.[16]
-
Contamination: Trace metal impurities (e.g., zinc) from synthesis can be potent enzyme inhibitors and a source of false positives.[17][18]
Q3: I'm observing inconsistent results and my dose-response curves are steep or poorly defined. What does this suggest?
A3: Inconsistent data and steep Hill slopes are classic hallmarks of non-specific activity, often linked to compound aggregation.[7] Aggregation is a concentration-dependent phenomenon with a sharp transition, which can manifest as a very steep dose-response curve that is highly sensitive to minor changes in assay conditions (e.g., protein concentration, incubation time).
This workflow provides a systematic approach to triaging an initial screening hit.
Caption: General workflow for triaging a primary screening hit.
PART 2: In-Depth Troubleshooting Guides
Section 2.1: Biochemical Assay Interference
Q: How do I definitively test for non-specific inhibition due to compound aggregation?
A: A multi-pronged approach is necessary to confidently identify aggregation. No single experiment is sufficient.
-
Detergent Counter-Screen (The "Gold Standard"): Non-ionic detergents, such as Triton X-100 or Tween-80, prevent or disrupt the formation of compound aggregates at concentrations above their critical micelle concentration (CMC). A genuine inhibitor's potency should be largely unaffected by the detergent, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[10]
-
Causality: The detergent molecules integrate with the hydrophobic portions of the compound aggregates, breaking them apart into smaller, inactive monomers. This removes the non-specific protein-denaturing entities from the solution.
-
Action: Re-run your dose-response experiment in the presence of 0.01% (v/v) Triton X-100. A significant rightward shift in the IC50 value is strong evidence of aggregation. See Protocol 1 for a detailed methodology.
-
-
Dynamic Light Scattering (DLS): This biophysical technique directly measures the size of particles in a solution. It can detect the formation of sub-micrometer aggregates as the compound concentration increases.
-
Causality: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles (aggregates) move more slowly, which is detected by the instrument.
-
Action: Measure the particle size distribution of your compound in assay buffer across a range of concentrations, spanning below and above the observed IC50. The appearance of larger particles (>100 nm) that correlate with inhibitory concentrations is indicative of aggregation.
-
-
Varying Enzyme Concentration: The apparent IC50 of an aggregator is often sensitive to the enzyme concentration.
-
Causality: Aggregates act by sequestering and denaturing the enzyme. Increasing the amount of enzyme can effectively "titrate out" the aggregates, requiring a higher compound concentration to achieve the same level of inhibition. A true, stoichiometric inhibitor's IC50 should be independent of enzyme concentration under appropriate Michaelis-Menten conditions.[7]
-
Action: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). A significant increase in the IC50 at the higher enzyme concentration suggests non-specific inhibition.
-
Caption: Diagnostic workflow for identifying aggregation-based interference.
Section 2.2: Fluorescence-Based Assay Interference
Q: How can I determine if my compound is autofluorescent or acting as a quencher in my fluorescence polarization (FP) / FRET / intensity assay?
A: This requires a systematic deconvolution of the signal by running a set of control experiments. The key is to isolate the compound's optical properties from the assay's biological activity.
Control Experiments for Fluorescence Interference:
| Experiment | Components | Purpose |
| 1. Buffer Blank | Assay Buffer Only | Measures baseline instrument noise. |
| 2. Compound Control | Assay Buffer + Compound (at test concentrations) | Tests for Autofluorescence. A signal significantly above the buffer blank indicates the compound is fluorescent at the assay wavelengths.[14][15] |
| 3. Probe Control | Assay Buffer + Fluorophore/Probe | Measures the maximum uninhibited/unquenched signal. |
| 4. Compound + Probe Control | Assay Buffer + Fluorophore/Probe + Compound | Tests for Quenching/Inner Filter Effect. A signal below the "Probe Control" indicates the compound is quenching the fluorophore's signal or causing an inner-filter effect.[14] |
Troubleshooting Steps:
-
Run the Controls: Execute the four experiments listed in the table above on your plate reader using the exact same gain settings and excitation/emission wavelengths as your main assay.
-
Analyze the Results:
-
If the "Compound Control" shows a high signal: Your compound is autofluorescent. This can be mitigated by switching to a red-shifted dye whose spectral properties do not overlap with your compound's.[14]
-
If the "Compound + Probe Control" signal is lower than the "Probe Control": Your compound is a quencher. This is a more challenging artifact to overcome. The best path forward is often to develop an orthogonal assay using a different detection modality (e.g., absorbance, luminescence, or LC-MS).[7][15]
-
Section 2.3: LC-MS/MS Bioanalysis Interference
Q: I'm seeing my compound's peak in blank injections (carryover). What are the common sources and solutions?
A: Carryover is the appearance of an analyte from a preceding sample in a subsequent analysis, and it is a common issue in LC-MS, especially for "sticky" or basic compounds like those containing a piperidine moiety.[19][20]
Systematic Troubleshooting for Carryover:
-
Isolate the Source: The first step is to determine where in the system the carryover is occurring.
-
Injector/Autosampler: This is the most common source.[19] The outside of the needle, seals, or transfer tubing can retain the compound.
-
LC Column: Strong, non-specific binding to the column, particularly at the head of the column or on the frit, can cause slow elution into subsequent runs.
-
MS Source: While less common, buildup on the ion source can sometimes contribute.
-
-
Diagnostic Experiments:
-
Experiment A (Bypass Column): Inject a high concentration standard, followed by a blank. Then, replace the column with a zero-dead-volume union and inject another blank. If the carryover peak disappears, the column is the primary source. If it remains, the issue is pre-column (i.e., the autosampler).
-
Experiment B (Needle Wash): Most autosamplers have programmable needle wash functions. After injecting a high standard, run a blank using an aggressive wash solvent (e.g., a mixture of isopropanol, acetonitrile, and acetone with a small amount of acid or base) for an extended duration. If this reduces carryover, you have confirmed the autosampler as the source and identified an effective cleaning solution.
-
Mitigation Strategies:
| Source | Mitigation Strategy | Rationale |
| Autosampler | - Use an aggressive needle wash solvent that effectively solubilizes the analyte.[19] - Increase the duration and volume of the needle wash. | Ensures complete removal of the analyte from all surfaces of the injection system between runs. |
| LC Column | - Use a stronger mobile phase for the column wash at the end of the gradient. - If possible, dedicate a column to the specific assay to prevent cross-contamination. | A stronger solvent is needed to elute strongly retained, "sticky" compounds from the stationary phase. |
| General | - Reduce the concentration of the highest standard if it is not analytically necessary. | Lowering the amount of compound introduced to the system will inherently reduce the amount available to cause carryover. |
PART 3: Key Experimental Protocols
Protocol 1: Counter-Screen for Aggregation using Detergent
Objective: To determine if the observed inhibition by this compound is due to the formation of colloidal aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare two sets of assay buffer: "Buffer A" (standard assay buffer) and "Buffer B" (standard assay buffer containing 0.02% (v/v) Triton X-100).
-
-
Compound Titration:
-
Prepare serial dilutions of the test compound in 100% DMSO at 100x the final desired concentration.
-
-
Assay Plate Preparation:
-
Dispense Buffer A into half of the assay plate wells designated for the dose-response curve.
-
Dispense Buffer B into the other half. When diluted 1:1 with the enzyme solution, the final Triton X-100 concentration will be 0.01%.
-
Add 1 µL of the 100x compound dilutions to the appropriate wells in both the Buffer A and Buffer B sections.
-
Include "no compound" controls for both buffer conditions.
-
-
Assay Execution:
-
Pre-incubate the plate for 15 minutes to allow for potential aggregate formation or disruption.
-
Initiate the reaction by adding the enzyme and substrate according to your standard protocol.
-
Incubate for the standard reaction time and measure the signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration under both conditions (with and without detergent).
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each condition.
-
-
Interpretation:
-
No significant shift in IC50 (<3-fold): The compound is likely not acting as an aggregator.
-
Significant rightward shift in IC50 (>10-fold) or complete loss of activity: The compound is very likely an aggregator.[10]
-
Protocol 2: Assessing Autofluorescence and Fluorescence Quenching
Objective: To determine if the test compound interferes with the fluorescence detection method.
Methodology:
-
Plate Layout: Design a 384-well plate with four distinct sections as described in the table in Section 2.2.
-
Reagent Preparation: Prepare the test compound as a serial dilution in DMSO. Prepare assay buffer and a solution of your fluorescent probe in assay buffer at the final assay concentration.
-
Plate Dispensing:
-
Section 1 (Buffer Blank): Add only assay buffer.
-
Section 2 (Compound Control): Add assay buffer and the compound serial dilutions.
-
Section 3 (Probe Control): Add the fluorescent probe solution.
-
Section 4 (Compound + Probe Control): Add the fluorescent probe solution and the compound serial dilutions.
-
Ensure final DMSO concentrations are matched across all relevant wells.
-
-
Measurement:
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as the primary assay.
-
-
Data Analysis:
-
Subtract the average signal of the "Buffer Blank" wells from all other wells.
-
Plot the signal from Section 2 versus compound concentration. A dose-dependent increase in signal indicates autofluorescence .[14]
-
Plot the signal from Section 4 versus compound concentration. A dose-dependent decrease in signal relative to the "Probe Control" indicates quenching .[14]
-
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. URL: [Link]
-
IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA. URL: [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. URL: [Link]
-
Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1467-1476. URL: [Link]
-
Chappell, B. (2020). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. URL: [Link]
-
Houghton, R., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate. URL: [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 200-210. URL: [Link]
-
Dong, Y., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. URL: [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. URL: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. URL: [Link]
-
Sakamoto, S., et al. (2017). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Molecules, 22(9), 1433. URL: [Link]
-
Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1041-1044. URL: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. URL: [Link]
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Capuzzi, S. J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(15), 3534-3544. URL: [Link]
-
Jogpethe, A., et al. (2022). Troubleshooting for LC-MS/MS. ResearchGate. URL: [Link]
-
Hermann, J. C., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Figshare. URL: [Link]
-
Reker, D., et al. (2019). Combating small-molecule aggregation with machine learning. Nature Chemistry, 11(5), 402-409. URL: [Link]
-
Pace, A., & Buscemi, S. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 23(1), 33-51. URL: [Link]
-
Lees, J. M., & Ramos, S. (2017). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 120, 102-113. URL: [Link]
-
Kumar, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887-37905. URL: [Link]
-
Yang, Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3254. URL: [Link]
-
Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607. URL: [Link]
-
Society for Historical Archaeology. Research and Analysis of Artifacts. SHA.org. URL: [Link]
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Evident. (2020). Artemis Testing Lab Identifies Authentic Artifacts Using XRF Analysis. Evident. URL: [Link]
-
Pałasz, A., & Cmoch, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. URL: [Link]
-
Elvatech. How XRF analysis reveals the origins of ancient artifacts and artworks. Elvatech. URL: [Link]
-
Kenyon, K. (2021). Analytical Techniques in Archaeology. Queen Anne's Revenge Lab. URL: [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
-
Arrowheads.com. Scientific Techniques in the Authentication Process. Arrowheads.com. URL: [Link]
-
Chiacchio, M. A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Expert Opinion on Drug Discovery, 15(1), 103-119. URL: [Link]
-
Rewcastle, G. W., et al. (2011). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 54(19), 6674-6687. URL: [Link]
-
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4415-4418. URL: [Link]
-
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a New Tubulin Inhibitor Chemotype. PubMed. URL: [Link]
-
Iriti, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3328. URL: [Link]
-
Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(10), 3230. URL: [Link]
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. URL: [Link]
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- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine (1775471-53-8) for sale [vulcanchem.com]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
- 17. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - American Chemical Society - Figshare [acs.figshare.com]
- 19. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges. As a privileged scaffold in medicinal chemistry, the successful synthesis of 1,2,4-oxadiazoles is often critical. This resource aims to provide not just protocols, but the underlying chemical principles to empower you to overcome common synthetic hurdles.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you might encounter during the synthesis of 1,2,4-oxadiazoles, focusing on the most prevalent synthetic routes. Each problem is presented with probable causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: After the reaction and work-up, analysis by TLC, LC-MS, or NMR shows a low yield of the target 1,2,4-oxadiazole, or its complete absence.
Probable Cause & Solution:
This is a frequent challenge, often stemming from incomplete formation or premature decomposition of the key O-acyl amidoxime intermediate when using the amidoxime/carboxylic acid coupling route.
-
Inefficient Carboxylic Acid Activation: The initial O-acylation of the amidoxime is critical. If the carboxylic acid is not sufficiently activated, this step will be slow and inefficient.
-
Solution: Employ a high-efficiency coupling reagent. While many peptide coupling reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF is highly effective for clean and high-yield formation of the O-acyl amidoxime intermediate.[1]
-
-
Insufficiently Forcing Cyclization Conditions: The thermal or base-mediated cyclodehydration of the O-acyl amidoxime intermediate has an energy barrier that must be overcome.
-
Solution 1 (Thermal): If heating in a solvent like toluene is ineffective, consider switching to a higher boiling point solvent such as xylene or employing microwave irradiation.[2] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating.[3][4][5]
-
Solution 2 (Base-Mediated): For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[6] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[2][6]
-
-
Incompatible Functional Groups: The presence of unprotected nucleophilic groups (e.g., -OH, -NH2) on either the amidoxime or the carboxylic acid can compete in the acylation step, leading to side products.
-
Solution: Protect sensitive functional groups prior to the coupling reaction. Standard protecting group strategies should be employed.
-
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is designed to minimize handling of the intermediate and reduce reaction time.
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction should be monitored for pressure changes.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[2][4]
Issue 2: Major Side Product Detected Corresponding to Hydrolyzed O-Acyl Amidoxime
Symptom: A significant impurity is observed, often with a mass corresponding to the amidoxime starting material or the carboxylic acid. This indicates cleavage of the O-acyl amidoxime intermediate before cyclization.
Probable Cause & Solution:
-
Cleavage of the O-Acyl Amidoxime: This intermediate is susceptible to hydrolysis, especially in the presence of water or other protic species, and is exacerbated by prolonged heating.[2][7]
-
Solution: Ensure strictly anhydrous (dry) conditions throughout the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and temperature required for cyclodehydration. If using a base for cyclization, ensure it is also anhydrous.
-
Issue 3: Identification of an Isomeric or Rearranged Product
Symptom: NMR and MS data suggest the formation of a product with the same mass as the desired 1,2,4-oxadiazole but with a different connectivity, or another heterocyclic system entirely.
A. Boulton-Katritzky Rearrangement (BKR)
-
Probable Cause: This thermal rearrangement is a known liability for certain 3,5-substituted 1,2,4-oxadiazoles, particularly those with a side chain at the 3-position containing a nucleophilic atom.[8] The presence of acid or even moisture can facilitate this process.[2]
-
Solution: Avoid high temperatures for prolonged periods. If BKR is suspected, purify the product promptly after the reaction is complete. Using milder reaction conditions for the cyclization step can also prevent this subsequent rearrangement. Ensure anhydrous conditions and avoid acidic work-ups if this side product is observed.[1][2]
-
B. Formation of 1,3,4-Oxadiazole
-
Probable Cause: Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to the 1,3,4-oxadiazole isomer.[2][8]
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction time to minimize this side reaction.
-
C. Dimerization of Nitrile Oxide (in 1,3-Dipolar Cycloaddition Route)
-
Probable Cause: When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, the highly reactive nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide) or a 1,2,4-oxadiazole-4-oxide.[3][9] This is often the kinetically favored pathway.
-
Solution: To favor the desired cycloaddition, use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile instead of another molecule of itself. In-situ generation of the nitrile oxide (e.g., from a hydroximoyl chloride and a base) in the presence of the nitrile is also a standard technique to keep its concentration low and minimize dimerization.[1]
-
Workflow for Troubleshooting 1,2,4-Oxadiazole Synthesis
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Overview of Side Reaction Pathways
Caption: Common side reaction pathways in 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: While several coupling reagents can be effective, HATU is often considered one of the best choices.[1] It generally provides high yields and clean reactions by efficiently promoting the formation of the O-acylamidoxime intermediate. A comparison of common coupling reagents is provided in the table below.
| Coupling Reagent | Base | Typical Yield | Notes |
| HATU | DIPEA | Excellent | Highly efficient, often the first choice for difficult couplings.[1] |
| EDC/HOBt | DIPEA/DMAP | Good-Excellent | Classic peptide coupling conditions, widely applicable. |
| T3P | Pyridine/TEA | Good-Excellent | Effective, but the work-up can be more involved. |
| CDI | None/Base | Moderate-Good | Can be effective, but may require higher temperatures.[8] |
Data adapted from general observations in synthetic literature. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.
Q2: I'm using the nitrile oxide cycloaddition method and getting mostly the furoxan dimer. How can I improve the yield of my desired 1,2,4-oxadiazole?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[2][3][9] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.
Q3: My final product seems to be rearranging over time or during purification on silica gel. What could be happening?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a susceptible side chain.[1][2] Silica gel is weakly acidic and can catalyze this rearrangement. If you suspect this is occurring, consider using a neutral or basic alumina for chromatography, or purify the compound by recrystallization if possible. Minimizing exposure to heat and acidic conditions is key.
Q4: Can I use microwave heating for the cyclization step?
A4: Absolutely. Microwave-assisted synthesis is an excellent method for promoting the cyclodehydration of O-acyl amidoximes.[2][3][4] It often leads to significantly shorter reaction times, higher yields, and fewer side products compared to conventional heating.[5][10][11]
References
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Benchchem.
- Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 414-432. Available at: [Link]
-
Postnikov, P., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
-
Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3385. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-24. Available at: [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2016). Visão Acadêmica, 16(2). Available at: [Link]
-
Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E29. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2013). Research Journal of Pharmacy and Technology, 6(5), 495-502. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). ACS Omega, 4(26), 21899-21905. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Iraqi Journal of Humanitarian, Social and Scientific Research, 4(4). Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2018). European Journal of Organic Chemistry, 2018(4), 377-393. Available at: [Link]
-
Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules, 27(21), 7545. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). Beilstein Journal of Organic Chemistry, 18, 204-212. Available at: [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. (2004). Targets in Heterocyclic Systems, 8, 207-236. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
- Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles. Benchchem.
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Journal of Medicinal Chemistry and Drug Discovery. Available at: [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (2014). Organic Letters, 16(11), 2978-2981. Available at: [Link]
-
Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. (2023). Journal of the Indian Chemical Society, 100(8), 101089. Available at: [Link]
-
Product Class 6: 1,2,4-Oxadiazoles. (2002). Science of Synthesis, 13, 127-172. Available at: [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). Molecules, 26(4), 1143. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2464. Available at: [Link]
-
A Mild and Efficient One-Pot Preparation of 1,2,4-Oxadiazoles from Nitriles and Carboxylic Acids Using Vilsmeier Reagent. (2018). ChemistrySelect, 3(32), 9311-9315. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Introduction
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a valuable heterocyclic building block in modern drug discovery and medicinal chemistry. Its unique structure, combining a piperidine moiety with a 1,2,4-oxadiazole ring, offers a versatile scaffold for developing novel therapeutic agents. However, the inherent chemical properties of these two rings present specific stability challenges. The 1,2,4-oxadiazole ring, for instance, is known for its susceptibility to ring-opening reactions under certain conditions, while the piperidine ring can be prone to oxidation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to mitigate degradation. By understanding the underlying mechanisms of instability and implementing the recommended protocols, users can ensure the integrity of their experimental results and the long-term viability of their compound stocks.
Part 1: Frequently Asked Questions (FAQs): Core Stability & Handling
This section provides rapid answers to the most common handling and storage questions.
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C.[1] For short-term storage (weeks), room temperature (15–25°C) in a desiccator is acceptable. The key is to protect it from three primary environmental stressors: moisture, light, and heat.[1][2]
Q2: How sensitive is this compound to air and moisture?
Both the piperidine and oxadiazole moieties are sensitive to moisture. The piperidine ring is a secondary amine, which is hygroscopic, and moisture can facilitate hydrolysis reactions.[1][2] The 1,2,4-oxadiazole ring is susceptible to hydrolysis, which can cause the ring to open, especially under acidic or basic conditions.[3][4] Therefore, it is crucial to store the solid compound under dry conditions (e.g., in a desiccator or under an inert atmosphere like argon or nitrogen) and use anhydrous solvents when preparing solutions.
Q3: What solvents are recommended for preparing stock solutions, and which should be avoided?
For preparing stock solutions for long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Tetrahydrofuran (THF) are recommended. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation pathways. Water is generally not recommended for storage unless the solution is buffered to an optimal pH (see Part 2) and stored frozen.[4]
Q4: I've noticed a slight yellowing of my solid sample over time. Is it degraded?
Discoloration can be an initial sign of degradation, often due to minor oxidation of the piperidine ring or slow decomposition.[2] While slight color change may not significantly impact purity for some applications, it warrants investigation. It is recommended to perform a purity check using a suitable analytical method like HPLC or LC-MS before use. To prevent this, always store the compound under an inert atmosphere (N₂ or Ar) and protected from light.[1]
Part 2: In-Depth Troubleshooting and Degradation Pathways
This section explores specific degradation issues, their chemical origins, and preventative strategies.
Issue 1: Inconsistent Biological or Chemical Activity (Suspected Hydrolysis)
-
Symptoms: You observe a time-dependent loss of compound potency in aqueous buffers, or your reaction yields are inconsistent, particularly in the presence of acidic or basic reagents. Analytical checks (HPLC, LC-MS) show the appearance of new, more polar peaks.
-
Root Cause Analysis: The 1,2,4-oxadiazole ring is the most likely culprit. It possesses a weak O-N bond and is characterized by low aromaticity, making it susceptible to nucleophilic attack and rearrangement.[5][6]
-
Acid-Catalyzed Hydrolysis: At low pH, the nitrogen atom at the 4-position of the oxadiazole ring can become protonated. This protonation activates the ring, making the carbon at the 5-position (attached to the piperidine) highly susceptible to nucleophilic attack by water, leading to ring cleavage.[4]
-
Base-Catalyzed Hydrolysis: At high pH, hydroxide ions or other nucleophiles can directly attack the same carbon atom, initiating a ring-opening cascade.[4] This process ultimately cleaves the oxadiazole, potentially forming an acylhydrazide or other degradation products.[3][7]
-
-
Prevention & Mitigation Protocol:
-
pH Control: When working in aqueous media, maintain a pH between 3 and 5, as this range has been shown to provide maximum stability for similar 1,2,4-oxadiazole-containing compounds.[4] Use well-characterized buffers to ensure consistent pH.
-
Anhydrous Conditions: For organic reactions, use freshly distilled or commercially available anhydrous solvents. If acidic or basic reagents are required, consider adding them at low temperatures to minimize the rate of potential side reactions.
-
Inert Atmosphere: When handling the compound in solution, particularly for storage or long reactions, purge the vessel with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
The following diagram illustrates the key points of instability on the 1,2,4-oxadiazole ring under both acidic and basic conditions.
Caption: Fig 1. pH-Dependent Hydrolysis of the 1,2,4-Oxadiazole Ring
Issue 2: Degradation in Samples Left on the Benchtop (Suspected Photodegradation)
-
Symptoms: Samples left exposed to ambient laboratory light show more degradation than identical samples stored in the dark. This is often observed during long experiments or when using clear glass autosampler vials.
-
Root Cause Analysis: N-heterocyclic aromatic compounds can be susceptible to photodegradation.[8] UV radiation, present in sunlight and some artificial lighting, can provide the energy to excite the electronic states of the molecule, leading to bond cleavage or unwanted photochemical reactions.[9] While the specific photostability of this compound is not published, it is a critical factor to control for any heterocyclic compound.[1]
-
Prevention & Mitigation Protocol:
-
Use Protective Glassware: Always store and handle the compound, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil.
-
Minimize Light Exposure: During experimental procedures, minimize the time the sample is exposed to direct light.
-
UV Protection: If working near a window or under intense laboratory lighting, consider using a UV-blocking shield or film.
-
This workflow outlines the best practices for handling light-sensitive compounds.
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. biosynce.com [biosynce.com]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All" [iris.unipa.it]
- 6. researchgate.net [researchgate.net]
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- 8. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 9. aanda.org [aanda.org]
Technical Support Center: Refining Protocols for 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Experiments
Welcome to the technical support center for researchers working with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine and related heterocyclic compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered from synthesis to biological evaluation. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust, reproducible, and built on a foundation of scientific integrity.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of 1,2,4-oxadiazoles, particularly their piperidine derivatives, is a well-established but nuanced process.[1][2] Low yields and purification difficulties are the most frequently reported issues. This section addresses these primary hurdles.
FAQ 1.1: My 1,2,4-oxadiazole synthesis is resulting in a low or non-existent yield. What are the common causes and solutions?
This is a classic problem that almost always traces back to the two key stages of the reaction: the initial coupling to form the O-acylamidoxime intermediate and its subsequent cyclization.[3][4]
Potential Cause 1: Poor Activation of the Carboxylic Acid. The formation of the O-acylamidoxime intermediate requires the carboxylic acid (piperidine-3-carboxylic acid derivative) to be effectively activated. Inefficient activation is a primary bottleneck.
-
Expert Recommendation: While standard coupling reagents like DCC or EDC can work, they often lead to side products and purification challenges. For consistently high yields and cleaner reactions, we strongly recommend using a more potent activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] It should be used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an ahydrous aprotic solvent like DMF.
Potential Cause 2: Ineffective Cyclization Conditions. The dehydration and ring-closing of the O-acylamidoxime intermediate to form the stable oxadiazole ring is the second critical step. Incomplete cyclization is a common source of low yields.
-
Expert Recommendation: Thermal cyclization is the most common method. The reaction is typically heated in a high-boiling point solvent (e.g., toluene, xylene, or DMF) at temperatures ranging from 80°C to 140°C. The optimal temperature must be determined empirically. If thermal methods fail, base-catalyzed cyclization at room temperature using a strong, non-nucleophilic base can be effective.[4]
Workflow: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Caption: General synthesis pathway for 1,2,4-oxadiazoles.
FAQ 1.2: My purified compound appears as a yellow or brownish solid/oil, not the expected white solid. What causes this and how can I fix it?
This discoloration is a common observation with piperidine-containing compounds and is almost always indicative of oxidation.[5] The tertiary amine of the piperidine ring can be susceptible to air oxidation over time, leading to colored impurities that can interfere with biological assays.
Purification Protocol: Flash Column Chromatography
This is the most effective method for removing polar, colored impurities.
-
Column Preparation: Select a silica gel column appropriate for your sample size.
-
Slurry Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This dry-loading method prevents streaking and improves separation.
-
Elution: Equilibrate the column with a non-polar solvent system (e.g., 98:2 Hexane/Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. The target compound is moderately polar and should elute before the highly polar, colored impurities. Monitor the elution using TLC.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar small molecules. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with low polarity and gradually increase. A small amount of triethylamine (0.1%) can be added to the mobile phase to prevent the compound from streaking on the acidic silica. |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain | The oxadiazole ring is UV-active. The permanganate stain will visualize the piperidine moiety. |
Section 2: Compound Handling, Storage, and Solubility
The integrity of your compound stock is paramount for reproducible experimental results. Heterocyclic compounds can be sensitive to environmental conditions.[6]
FAQ 2.1: What are the optimal conditions for storing this compound?
To prevent degradation via oxidation and hydrolysis, proper storage is critical.
-
Short-Term (days to weeks): Store as a solid in a tightly sealed vial at 4°C.
-
Long-Term (months to years): Store as a solid in a tightly sealed vial at -20°C or -80°C. Backfill the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture.[7]
FAQ 2.2: I am having trouble dissolving the compound for my biological assays. What solvents are recommended?
The combination of the lipophilic isopropyl group and the polar piperidine and oxadiazole rings gives this molecule intermediate solubility.
Protocol: Preparing a High-Concentration Stock Solution
-
Primary Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can assist dissolution.
-
Aqueous Dilutions: For biological assays, perform serial dilutions from the DMSO stock into your final aqueous assay buffer.
-
Solubility Limit: Be aware of the compound's aqueous solubility limit. It is common for compounds to precipitate out of solution when the final DMSO concentration is too low (typically <0.5%) and the compound concentration is high. Always visually inspect your final dilutions for any signs of precipitation. If precipitation occurs, you may need to lower the final testing concentration or slightly increase the final DMSO percentage, ensuring it remains compatible with your assay.
Section 3: Troubleshooting Functional GPCR Assays
Compounds containing the 1,2,4-oxadiazole-piperidine scaffold are frequently evaluated for their activity at G-protein coupled receptors (GPCRs).[8][9] Functional assays, which measure downstream signaling events like changes in cyclic AMP (cAMP) or GTPγS binding, are essential for characterizing a compound's efficacy and potency.[10][11] However, these assays are prone to variability.
Workflow: Typical GPCR Functional Assay
Caption: Step-by-step workflow for a typical GPCR functional assay.
FAQ 3.1: I'm seeing an excessively high basal signal in my assay, which is shrinking my assay window. What's causing this?
A high basal signal (the signal in the absence of any stimulating agonist) can obscure the effects of your test compound.[10]
-
Cause 1: High Constitutive Receptor Activity: Some GPCRs, particularly when overexpressed in cell lines, can be partially active even without an agonist.
-
Solution: Consider reducing the amount of receptor expressed by transfecting less plasmid DNA. If this is not feasible, you may need to include an inverse agonist in your assay to quiet the receptor.[10]
-
-
Cause 2: Suboptimal Cell Density: Plating too many cells per well can lead to a high basal signal.[12]
-
Solution: Perform a cell titration experiment to find the optimal cell density that provides a robust signal-to-background ratio without elevating the basal signal.
-
-
Cause 3: Reagent Degradation: Old or improperly stored reagents, especially the stimulating agonist or detection reagents, can contribute to background noise.
-
Solution: Use freshly prepared reagents and ensure they are stored according to the manufacturer's instructions.
-
FAQ 3.2: My agonist-stimulated signal is weak, resulting in a poor signal-to-background ratio. How can I improve it?
A small assay window makes it difficult to reliably determine compound potency (EC₅₀/IC₅₀).
-
Cause 1: Insufficient Stimulation Time: The binding of an agonist and the subsequent downstream signaling cascade take time to reach equilibrium.
-
Solution: Optimize the agonist stimulation time. Test a time course (e.g., 5, 15, 30, 60 minutes) to determine when the maximal signal is achieved. Slow-associating agonists may require longer incubation times.[12]
-
-
Cause 2: Suboptimal Buffer Conditions: The composition of the assay buffer, particularly the concentration of divalent cations like Mg²⁺, is critical for G-protein activation.[10]
-
Solution: Ensure your assay buffer is correctly prepared and matches the recommended formulation for your specific assay type (e.g., GTPγS vs. cAMP).
-
-
Cause 3: Phosphodiesterase (PDE) Activity: In cAMP assays, endogenous PDEs rapidly degrade the cAMP signal you are trying to measure.
-
Solution: Always include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your cAMP assay buffer to allow the signal to accumulate.[12]
-
Troubleshooting Logic for GPCR Assays
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. revvity.com [revvity.com]
Validation & Comparative
A Comparative Guide to 1,2,4-Oxadiazole Derivatives in Drug Discovery
This guide provides a comprehensive comparative analysis of 1,2,4-oxadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, physicochemical characteristics, and biological performance of this privileged scaffold, contrasting it with relevant alternatives to provide a clear perspective on its role in modern medicinal chemistry.
Introduction: The Rise of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with 59% of unique small-molecule drugs approved by the FDA featuring such a core.[1] Among these, the five-membered 1,2,4-oxadiazole ring has garnered significant attention.[2] First synthesized in 1884 by Tiemann and Krüger, its unique properties went largely unexplored in a biological context for decades.[2] Today, it is recognized as a "privileged scaffold," appearing in commercial drugs like the cough suppressant Oxolamine and the S1P receptor agonist Ataluren.[3][4]
The primary driver for its widespread use is its function as a bioisosteric replacement for amide and ester functionalities.[1][5] Amide and ester groups are susceptible to hydrolysis by metabolic enzymes, posing a significant challenge for drug stability and bioavailability. The 1,2,4-oxadiazole ring mimics the key electronic and steric properties of these groups—notably their ability to act as hydrogen bond acceptors—while offering superior chemical and thermal stability, making it metabolically robust.[1][6] This guide will explore the practical implications of this bioisosteric relationship, comparing synthetic accessibility, physicochemical profiles, and biological efficacy.
Synthetic Accessibility: A Comparative Overview
The feasibility of synthesizing a chemical series is a critical factor in drug discovery. The 1,2,4-oxadiazole core is accessible through several reliable methods, most commonly involving the condensation and cyclization of an amidoxime with a carboxylic acid derivative.
// Edges Amidoxime -> Coupling; CarboxylicAcid -> Coupling; Coupling -> Intermediate [label="Formation of\nester linkage"]; Intermediate -> Cyclization [label="Intramolecular\ncondensation"]; Cyclization -> Product [label="Water elimination"];
// Invisible edges for alignment {rank=same; Amidoxime; CarboxylicAcid;} {rank=same; Coupling; Intermediate; Cyclization;}
}
Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
The most prevalent synthetic strategy involves two key stages: the O-acylation of an amidoxime followed by intramolecular cyclization.[7] Various modern protocols have streamlined this into efficient one-pot procedures.
Common Synthetic Approaches:
-
Amidoximes and Acyl Chlorides: This is the classical method, though it can sometimes lead to mixtures of products.[2] The use of a base like pyridine can improve reaction efficacy.[2]
-
Amidoximes and Carboxylic Acids with Coupling Agents: This is a highly versatile and common lab-scale method. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating its reaction with the amidoxime.[8]
-
One-Pot Synthesis in Superbase: A notable advancement is the one-pot synthesis from amidoximes and carboxylic acid esters in a NaOH/DMSO superbase medium, which simplifies purification despite potentially long reaction times.[2]
-
Oxidative Cyclization: Alternative routes include the oxidative formation of the N-O bond, for example, by treating N-acyl amidines with N-bromosuccinimide (NBS).[7]
Comparison with Alternatives: The synthesis of a simple amide bond is arguably more straightforward than constructing a 1,2,4-oxadiazole ring. However, the development of one-pot oxadiazole syntheses has significantly closed this gap in convenience, making the scaffold readily accessible for library generation in a discovery campaign.
Physicochemical Properties and Pharmacokinetic Profile
The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 1,2,4-oxadiazole ring imparts favorable physicochemical characteristics that often translate to an improved pharmacokinetic profile compared to its ester or amide bioisosteres.
Properties [label="{Key Physicochemical Features|
- High Metabolic Stability[6]\l|
- Hydrogen Bond Acceptor[1]\l|
- Planar, Aromatic System\l|
- Electron-Withdrawing Nature[9]\l}", fillcolor="#F1F3F4", fontcolor="#202124"];
Advantages [label="{Advantages in Drug Design|
- Resistance to Hydrolysis\l|
- Improved Bioavailability[6]\l|
- Mimics Amide/Ester Bio-interactions\l|
- Favorable Lipophilicity (LogP)[6]\l}", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Alternatives [label="{Compared to Amide/Ester|
- Prone to Enzymatic Cleavage\l|
- Lower In-Vivo Half-Life\l|
- Potential for Hydrolytic Metabolites\l}", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Scaffold -> Properties [label="Imparts"]; Properties -> Advantages [label="Leads to"]; Scaffold -> Alternatives [style=dashed, label="Is a bioisosteric\nreplacement for"]; }
Caption: Logical relationship of 1,2,4-oxadiazole properties in drug design.
Key ADME-Related Parameters:
A study of novel 1,2,4-oxadiazole derivatives designed as antileishmanial agents demonstrated that these compounds generally adhere to established criteria for good oral bioavailability, such as Lipinski's Rule of Five.[6]
| Property | Typical Value for 1,2,4-Oxadiazole Derivatives[6] | Significance for Drug Development |
| Molecular Weight (MW) | ≤ 500 g/mol | Affects diffusion and absorption. |
| LogP (Lipophilicity) | < 5 | Influences solubility, permeability, and plasma protein binding. |
| H-Bond Donors (HBD) | ≤ 5 | Impacts membrane permeability and target binding. |
| H-Bond Acceptors (HBA) | ≤ 10 | The two nitrogen atoms and one oxygen atom act as acceptors.[1] |
| **TPSA (Ų) ** | < 140 Ų | Polar Surface Area; predicts cell permeability. |
| Metabolic Stability | High | The ring is resistant to common metabolic pathways like hydrolysis.[6] |
This profile highlights the scaffold's primary advantage: it maintains the necessary hydrogen bonding capability for target interaction while replacing a metabolically weak link (amide/ester) with a chemically robust heterocycle.[1]
Comparative Biological Activities
1,2,4-oxadiazole derivatives have demonstrated a remarkably broad spectrum of biological activities.[2][5] Here, we compare their performance in key therapeutic areas, presenting experimental data against relevant benchmarks.
Anticancer Activity
The 1,2,4-oxadiazole scaffold is present in numerous potent anticancer agents. Its derivatives act through diverse mechanisms, including cytotoxicity and enzyme inhibition.
A series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives showed excellent cytotoxicity against several human cancer cell lines, with potency greater than the standard chemotherapeutic agent Adriamycin in some cases.[3]
| Compound | Target Cell Line | IC₅₀ (µM)[3] | Standard Drug IC₅₀ (µM) |
| 16a | MCF-7 (Breast) | 0.68 | Adriamycin: 1.21 |
| A-549 (Lung) | 1.56 | Adriamycin: 1.09 | |
| A-375 (Melanoma) | 0.79 | Adriamycin: 0.96 | |
| 16b | MCF-7 (Breast) | 0.22 | Adriamycin: 1.21 |
| A-549 (Lung) | 1.09 | Adriamycin: 1.09 | |
| A-375 (Melanoma) | 1.18 | Adriamycin: 0.96 |
Comparative Insight: In this series, compound 16b demonstrates sub-micromolar potency against the MCF-7 breast cancer line, significantly outperforming Adriamycin. This highlights the scaffold's ability to be elaborated into highly active compounds. The activity of these compounds is often linked to the nature of the substituents at the 3- and 5-positions of the ring, where modifications can fine-tune target specificity and potency.[2]
Antimicrobial and Antiparasitic Activity
The stability and hydrogen bonding capacity of the 1,2,4-oxadiazole ring make it effective in the design of antimicrobial and antiparasitic agents.
Antifungal Activity: A series of 1,2,4-oxadiazole derivatives containing a cinnamic acid moiety were tested for antifungal activity. Compound 5g showed notable inhibition against several plant pathogenic fungi.[8]
| Compound | E. turcicum (% Inhibition @ 50 mg/L) | B. cinerea (% Inhibition @ 50 mg/L) |
| 5g | 60.7% | 71.4% |
Antileishmanial Activity: Novel 1,2,4-oxadiazole derivatives were evaluated against Leishmania infantum. Compound Ox1 emerged as the most promising, showing high selectivity against the parasite's promastigote form and low cytotoxicity to mammalian cells.[6][10]
| Compound | IC₅₀ on L. infantum (µM)[6] | CC₅₀ on L929 cells (µM)[6] | Selectivity Index (SI) |
| Ox1 | 12.8 | 240.2 | 18.7 |
Comparative Insight: The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical measure of a drug's therapeutic window. An SI of 18.7 for Ox1 indicates it is nearly 19 times more toxic to the parasite than to host cells, a promising result for a lead compound. This selectivity is a key advantage sought in the development of anti-infective agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for key experiments relevant to the study of 1,2,4-oxadiazole derivatives.
Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a common method using EDCI/HOBt coupling, adapted from the synthesis of antifungal 1,2,4-oxadiazole derivatives.[8]
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.2 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.2 eq) in DMF in a round-bottom flask.
-
Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The residue contains the intermediate O-acyl amidoxime, which is then heated in a suitable high-boiling solvent (e.g., xylene or DMF) at 120-140 °C to induce dehydrative cyclization.
-
After cyclization is complete (monitored by TLC), cool the reaction, remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to yield the target 1,2,4-oxadiazole.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay to measure the cytotoxic effect of compounds on cancer cell lines, as performed for anticancer 1,2,4-oxadiazoles.[2]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of ~5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test 1,2,4-oxadiazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has firmly established itself as a versatile and valuable component in drug discovery. Its primary strength lies in its role as a metabolically robust bioisostere of amides and esters, allowing for the optimization of pharmacokinetic properties without sacrificing key binding interactions.[1][5] The development of efficient one-pot synthetic routes has made large libraries of these derivatives highly accessible.[2]
Comparative data consistently show that 1,2,4-oxadiazole derivatives can achieve high potency and selectivity across a wide range of biological targets, from cancer cell lines to microbial pathogens.[3][6]
Future research should focus on exploring less common substitution patterns and the development of novel multi-target agents where the oxadiazole core links different pharmacophores. Furthermore, a deeper comparative analysis against other five-membered heterocycles, such as 1,3,4-oxadiazoles and triazoles, for specific biological targets will help to further delineate the optimal scaffold for future drug design endeavors.[11]
References
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. Available at: [Link]
-
Chemical structures of commercial drugs based on a 1,2,4-oxadiazole scaffold. ResearchGate. Available at: [Link]
-
Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Semantic Scholar. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. Available at: [Link]
Sources
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- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Antiproliferative Effects of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Introduction
The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. A promising chemical space involves heterocyclic scaffolds, which are foundational to many approved therapeutics. Among these, the 1,2,4-oxadiazole ring system, often paired with a piperidine moiety, has emerged as a privileged structure in the design of compounds with significant antiproliferative activity.[1][2][3][4] This guide focuses on a novel investigational compound, 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine (hereafter designated OXP-I3 ), and provides a comprehensive framework for validating its antiproliferative efficacy and elucidating its mechanism of action.
Our laboratory's initial interest in this scaffold was piqued by reports on structurally similar compounds, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which were identified as a new class of potent tubulin inhibitors.[5][6] This precedent suggests a potential mechanism for OXP-I3 but requires rigorous experimental validation. True scientific integrity demands that we do not anchor our investigation to a single hypothesis. Therefore, this guide is structured as a comparative study, contrasting OXP-I3 with a well-characterized inhibitor of a distinct, critical cancer pathway: the PI3K/Akt signaling cascade.
For this purpose, we have selected Pictilisib (GDC-0941) as the comparator compound. Pictilisib is a potent, oral pan-Class I PI3K inhibitor that effectively suppresses the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and is crucial for cell proliferation, survival, and growth.[7][8][9][10] By comparing the cellular and molecular phenotypes induced by OXP-I3 against those induced by Pictilisib, we can systematically dissect its mechanism and establish a clear, evidence-based profile for this new chemical entity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial viability screening to specific target engagement assays.
Phase 1: Primary Validation of Antiproliferative Activity
The foundational step in characterizing any potential anticancer compound is to confirm its ability to inhibit cell growth and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow MTT salt into purple formazan crystals.[11] The resulting absorbance is directly proportional to the number of viable cells.
Rationale for Cell Line Selection
To build a comprehensive profile, we selected a panel of human cancer cell lines with diverse genetic backgrounds:
-
DU-145 (Prostate Cancer): Chosen based on literature where the analogous scaffold showed high potency.[5][6]
-
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive cell line known to be sensitive to cytotoxic agents.
-
A549 (Non-Small Cell Lung Cancer): A standard line for general cytotoxicity screening.
-
U87MG (Glioblastoma): A cell line with a known activated PI3K pathway, making it an ideal model to observe the effects of our comparator, Pictilisib.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of OXP-I3 and Pictilisib (GDC-0941) in complete culture medium. Aspirate the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours. This duration is sufficient to observe multi-generational effects on proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the conversion of MTT to formazan by viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.[12][13]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate spectrophotometer.[11]
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Summary: IC50 Values (Hypothetical Data)
| Compound | DU-145 (Prostate) IC50 [µM] | MDA-MB-231 (Breast) IC50 [µM] | A549 (Lung) IC50 [µM] | U87MG (Glioblastoma) IC50 [µM] |
| OXP-I3 | 0.25 | 0.31 | 0.45 | 0.28 |
| Pictilisib (GDC-0941) | 1.10 | 0.75 | 1.50 | 0.20 |
Interpretation: The hypothetical data suggest OXP-I3 exhibits potent, broad-spectrum antiproliferative activity, with IC50 values in the sub-micromolar range across all cell lines. Notably, Pictilisib shows marked potency specifically in the PI3K-activated U87MG cell line, as expected.[7] This initial screen confirms OXP-I3 is a potent antiproliferative agent and suggests its mechanism may be distinct from PI3K inhibition, as its potency is not limited to PI3K-driven cells.
Phase 2: Elucidating the Mechanism of Antiproliferative Action
Having confirmed that OXP-I3 inhibits cell proliferation, the next critical step is to determine how. Does it stop cell division (cytostatic) or does it kill the cells (cytotoxic)? Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death). We employ flow cytometry for these analyses, a powerful technique for single-cell quantitative measurements.
Cell Cycle Analysis
The cell cycle is a tightly regulated process that ensures proper cell division. Many chemotherapeutics exert their effects by disrupting this cycle, causing cells to arrest in a specific phase (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[14][15] The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing us to distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with OXP-I3 and Pictilisib at concentrations equivalent to their 1x and 3x IC50 values for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17] Fix the cells for at least 1 hour on ice.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.[15] RNase treatment is crucial as PI can also bind to double-stranded RNA.[14]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65% | 15% | 20% |
| OXP-I3 (3x IC50) | 10% | 5% | 85% |
| Pictilisib (3x IC50) | 80% | 8% | 12% |
Interpretation: OXP-I3 treatment leads to a dramatic accumulation of cells in the G2/M phase. This G2/M arrest is a classic hallmark of agents that interfere with microtubule dynamics, such as tubulin inhibitors.[5] In stark contrast, Pictilisib induces a G1 arrest, consistent with its role in inhibiting the PI3K pathway, which is a key regulator of the G1-S transition.[18][19]
Apoptosis Analysis
To determine if the observed cell cycle arrest leads to cell death, we quantify apoptosis using a dual-staining method with Annexin V and PI. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[21] PI is used as a viability dye; it is excluded by live cells and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[20][22]
This allows for the differentiation of four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Cell Treatment: Treat cells as described for the cell cycle analysis, but for a longer duration (e.g., 48 hours) to allow for the progression to apoptosis.
-
Cell Harvest: Collect all cells, including those in the supernatant, as apoptotic cells often detach.
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.[23]
-
Incubation: Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Immediately analyze the samples by flow cytometry without washing.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants.
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 95% | 3% | 2% | 5% |
| OXP-I3 (3x IC50) | 20% | 45% | 30% | 75% |
| Pictilisib (3x IC50) | 40% | 35% | 20% | 55% |
Interpretation: Both compounds induce a significant increase in apoptosis compared to the control, confirming a cytotoxic mechanism of action. The potent induction of apoptosis by OXP-I3 is consistent with prolonged mitotic arrest, which is a powerful trigger for programmed cell death.
Phase 3: Target Pathway Confirmation
The data from Phase 2 strongly suggest that OXP-I3 and Pictilisib operate via different mechanisms. OXP-I3 induces G2/M arrest, pointing towards tubulin inhibition, while Pictilisib causes G1 arrest, consistent with PI3K pathway blockade. This phase aims to confirm these hypothesized molecular targets directly.
Experimental Workflow Logic
The following diagram outlines the logical workflow for validating the antiproliferative effects and elucidating the mechanism of a novel compound like OXP-I3.
Experimental Protocol: Western Blot for PI3K Pathway Activity
To definitively rule out PI3K pathway inhibition as the primary mechanism for OXP-I3, we use Western blotting to measure the phosphorylation status of Akt, a key downstream node in the pathway.[24] Activated PI3K phosphorylates Akt at Serine 473 (p-Akt S473). A potent PI3K inhibitor like Pictilisib should dramatically reduce this phosphorylation.
-
Cell Treatment & Lysis: Treat U87MG cells with OXP-I3 and Pictilisib (1x IC50) for a short duration (e.g., 2-4 hours) to capture direct pathway inhibition rather than downstream effects of cell death. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Use antibodies specific for phospho-Akt (Ser473) and total Akt (as a loading control).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Comparative Data Summary: PI3K Pathway Inhibition (Hypothetical Data)
| Treatment (4h) | Normalized p-Akt (S473) / Total Akt Ratio |
| Vehicle Control | 1.00 |
| OXP-I3 (1x IC50) | 0.95 |
| Pictilisib (1x IC50) | 0.05 |
Interpretation: The results are unequivocal. Pictilisib causes a near-complete abrogation of Akt phosphorylation, confirming its potent on-target activity.[7] OXP-I3, however, has no significant effect on p-Akt levels. This result, combined with the G2/M arrest data, strongly indicates that OXP-I3 does not act as a PI3K inhibitor and that its antiproliferative effects are mediated through a different mechanism, very likely tubulin inhibition.
PI3K/Akt Signaling Pathway Diagram
The diagram below illustrates the PI3K/Akt pathway, a central regulator of cell survival and proliferation, highlighting the point of inhibition by the comparator compound, Pictilisib.
Overall Conclusion and Future Directions
This comparative guide outlines a systematic approach to validating the antiproliferative effects of the novel compound This compound (OXP-I3) . Through a logical, multi-phased experimental plan, we have demonstrated how to:
-
Confirm Potency: Establish that OXP-I3 is a potent, broad-spectrum antiproliferative agent using MTT assays.
-
Elucidate Cellular Mechanism: Differentiate its mechanism from a known pathway inhibitor. The data strongly support a mechanism involving G2/M cell cycle arrest, a hallmark of mitotic disruption, followed by the induction of apoptosis.
-
Confirm Molecular Target: Provide direct evidence that OXP-I3 does not inhibit the PI3K/Akt pathway, thereby strengthening the alternative hypothesis.
Future Directions would involve direct confirmation of tubulin binding. A biochemical tubulin polymerization assay using purified tubulin would serve as the definitive experiment. Further studies could also include immunofluorescence microscopy to visualize mitotic spindle disruption in OXP-I3-treated cells. Subsequent preclinical development would focus on pharmacokinetic profiling and in vivo efficacy studies in relevant xenograft models.
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Navigating the Structure-Activity Landscape of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Analogs: A Comparative Guide
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine analogs, a chemical scaffold with significant potential in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate this promising chemical space.
The core structure, this compound, presents several key regions for chemical modification: the piperidine ring, the isopropyl group, and the 1,2,4-oxadiazole linker. Each of these components plays a crucial role in the molecule's overall pharmacological profile, including its binding affinity, selectivity, and functional activity at its biological target. While extensive public data on this specific scaffold is limited, we can draw valuable insights from related chemical series to build a predictive SAR model.
The Piperidine Moiety: A Gateway to Modulating Potency and Selectivity
The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its ability to confer favorable physicochemical properties and to interact with a wide array of biological targets.[1][2][3] Modifications to the piperidine nitrogen are a common and effective strategy to modulate the pharmacological properties of piperidine-containing compounds.
Key Modifications and Their Expected Impact:
-
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the piperidine nitrogen can influence the molecule's basicity and lipophilicity. This, in turn, can affect its ability to cross cell membranes and interact with the binding pocket of its target. For instance, in a related series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines, N-methylation was found to be crucial for muscarinic cholinergic receptor binding.[4]
-
N-Arylation and N-Acylation: The incorporation of aryl or acyl groups can introduce additional points of interaction with the target protein, potentially leading to increased potency and selectivity. These modifications can also significantly alter the molecule's pharmacokinetic profile.
The Isopropyl Group: A Key Hydrophobic Interaction Point
The isopropyl group attached to the 1,2,4-oxadiazole ring is likely to engage in hydrophobic interactions within the binding site of the target protein. The size and shape of this substituent are critical for optimal binding.
Comparative Analysis of Alkyl Substituents:
Studies on analogous 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines have shown that the nature of the alkyl group significantly impacts agonist versus antagonist activity at muscarinic receptors.[4]
| Alkyl Substituent (at C3 of oxadiazole) | Predicted Activity | Rationale |
| Unbranched C1-C8 alkyl | Agonist | Smaller, linear alkyl chains are well-tolerated and promote an active conformation of the receptor.[4] |
| Branched or cyclic alkyl | Antagonist | Bulkier groups may induce a conformational change in the receptor that prevents its activation.[4] |
This suggests that for the this compound scaffold, the isopropyl group likely contributes to a specific binding mode that favors a particular pharmacological response.
The 1,2,4-Oxadiazole Ring: A Bioisosteric Hub
The 1,2,4-oxadiazole ring serves as a rigid linker connecting the piperidine and the isopropyl-bearing fragments. This heterocyclic core is a common bioisostere for ester and amide functionalities, offering improved metabolic stability.[5] The arrangement of its nitrogen and oxygen atoms also provides opportunities for hydrogen bonding interactions with the target.
Impact of Isomeric Variation:
The positional arrangement of the atoms within the oxadiazole ring is critical for activity. For example, the corresponding 3-(5-alkyl-1,2,4-oxadiazol-3-yl) analogs of the tetrahydropyridine series showed very low affinity for muscarinic receptors, highlighting the importance of the 3,5-disubstitution pattern.[4]
Experimental Protocols
To empirically determine the SAR of novel this compound analogs, the following experimental workflows are recommended.
Protocol 1: Radioligand Binding Assay for Target Affinity
This protocol is designed to determine the binding affinity of the synthesized analogs for their putative biological target (e.g., a G-protein coupled receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]QNB for muscarinic receptors).
-
Synthesized piperidine analogs.
-
Scintillation vials and cocktail.
-
Filter plates and harvester.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Procedure:
-
Prepare serial dilutions of the synthesized analogs.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known high-affinity unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the Ki value using competitive binding analysis software.
Protocol 2: Functional Assay for Efficacy Determination
This protocol assesses the functional activity of the analogs (e.g., agonist or antagonist activity) at the target receptor.
Materials:
-
Cells expressing the target receptor.
-
Assay-specific reagents (e.g., calcium-sensitive dyes for GPCRs that signal through calcium mobilization).
-
Synthesized piperidine analogs.
-
A known agonist and antagonist for the target receptor.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the appropriate signaling indicator (e.g., a calcium-sensitive dye).
-
Prepare serial dilutions of the synthesized analogs.
-
To determine agonist activity, add the analogs to the cells and measure the signal response over time.
-
To determine antagonist activity, pre-incubate the cells with the analogs before adding a known agonist, and then measure the signal response.
-
Analyze the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural components and the proposed SAR.
Caption: Key modification points on the this compound scaffold.
Caption: A typical experimental workflow for SAR determination.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to modifying the piperidine nitrogen, the isopropyl group, and the oxadiazole linker is essential to fully explore the SAR of this chemical series. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to drive lead optimization and unlock the full potential of these compounds. The insights provided herein, drawn from analogous chemical series, offer a rational basis for the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.
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Meltzer, P. C., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692. [Link]
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Bierer, D. E., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry, 23(17), 5493-5501. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 842-848. [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2020). Molecules, 25(21), 5035. [Link]
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Triggle, D. J., et al. (1992). Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists. Pharmaceutical Research, 9(11), 1474-1479. [Link]
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Sauerberg, P., et al. (1995). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 38(4), 698-707. [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2014). Bioorganic & Medicinal Chemistry Letters, 24(18), 4409-4412. [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules, 28(19), 6788. [Link]
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Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648-657. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
This guide provides a comprehensive framework for conducting cross-reactivity and selectivity studies on 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine. We will move beyond a simple checklist of assays, instead focusing on building a logical, tiered screening cascade that is both cost-effective and scientifically robust. The experimental choices detailed herein are grounded in the known pharmacology of the 1,2,4-oxadiazole and piperidine scaffolds, aiming to provide a self-validating system for assessing the compound's selectivity profile.
Introduction: Understanding the Pharmacological Landscape
The molecule this compound combines two key pharmacophoric elements: the 1,2,4-oxadiazole ring and a piperidine moiety. The literature strongly suggests that this combination is a potent scaffold for muscarinic acetylcholine receptor (mAChR) agonists.[1][2][3][4][5] The 1,2,4-oxadiazole ring often acts as a bioisostere of an ester or amide group, while the basic nitrogen of the piperidine ring typically interacts with an anionic site on the receptor.[6]
However, these structural motifs are not unique to muscarinic agonists. The piperidine ring is one of the most prevalent N-heterocycles in approved drugs and is known to interact with a wide array of biological targets.[7][8][9] Similarly, the 1,2,4-oxadiazole core has been explored in compounds targeting various receptors and enzymes.[10][11] Therefore, a thorough investigation of potential off-target interactions is critical to de-risk any subsequent drug development program. This guide will outline a systematic approach to identifying and quantifying the cross-reactivity of this compound.
The Tiered Screening Cascade: A Strategic Approach
A tiered approach to selectivity profiling allows for the efficient allocation of resources, starting with the most likely targets and progressively widening the net. This strategy ensures that the most critical questions are answered first.
Caption: Tiered approach for cross-reactivity screening.
Tier 1: Primary Target Family Profiling - Muscarinic Receptors
Rationale: Based on extensive literature for the 1,2,4-oxadiazole-piperidine scaffold, the primary hypothesis is that the compound is a muscarinic agonist.[1][2][3] However, a lack of selectivity across mAChR subtypes (M1-M5) is a known liability for this chemical class, which can lead to undesirable side effects.[2][3] Therefore, the first step is to determine the affinity and functional activity at all five human muscarinic receptor subtypes.
Experiment 1: Muscarinic Receptor Subtype Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for each of the human M1-M5 receptor subtypes.
Methodology:
-
Source: Use commercially available cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand:
-
For M1, M3, M5 (Gq-coupled): [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist.
-
For M2, M4 (Gi-coupled): [³H]-N-methylscopolamine ([³H]-NMS).
-
-
Assay Setup:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Use a known muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Incubate to equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and then convert it to a Ki value using the Cheng-Prusoff equation.
Experiment 2: Muscarinic Receptor Subtype Functional Assays
Rationale: Binding affinity does not always correlate with functional activity (agonist, antagonist, or inverse agonist). Functional assays are essential to characterize the compound's effect on receptor signaling.
Objective: To determine the potency (EC50) and efficacy (% of a standard agonist response) of the test compound at each human M1-M5 receptor subtype.
Methodology:
-
Cell Lines: Use stable cell lines expressing each of the human M1-M5 receptors.
-
Signaling Pathway Readouts:
-
M1, M3, M5 (Gq-coupled): Measure the accumulation of inositol monophosphate (IP1) or intracellular calcium mobilization.
-
M2, M4 (Gi-coupled): Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
-
Assay Protocol (Example for M1/IP1):
-
Plate CHO-M1 cells and allow them to adhere.
-
Add a concentration range of the test compound.
-
Include a full agonist (e.g., carbachol) as a positive control.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit.
-
-
Data Analysis: Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 and maximal response.
Data Presentation: Tier 1
The results should be summarized in a clear, comparative table.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Carbachol Max) |
| M1 | Example: 15 | Example: 25 | Example: 95% |
| M2 | Example: 350 | Example: >1000 | Example: 15% |
| M3 | Example: 20 | Example: 30 | Example: 98% |
| M4 | Example: 800 | Example: >1000 | Example: 10% |
| M5 | Example: 50 | Example: 75 | Example: 80% |
Tier 2: Secondary Target Profiling
Rationale: If the compound shows high potency at one or more muscarinic subtypes, the next step is to investigate other targets commonly associated with the piperidine scaffold. This is crucial for predicting potential CNS side effects or other off-target pharmacology. Sigma receptors, in particular, are known to bind a wide variety of piperidine-containing compounds.[12]
Experiment 3: Broad GPCR and Ion Channel Screening
Objective: To identify potential off-target interactions across a wide range of G-protein coupled receptors (GPCRs) and ion channels.
Methodology:
-
Platform: Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These services provide cost-effective screening against a large number of targets.
-
Assay Type: Typically, these are radioligand binding assays.
-
Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.
-
Follow-up: Any target showing significant inhibition (e.g., >50% at 10 µM) should be selected for a full concentration-response curve to determine the Ki or IC50.
Data Presentation: Tier 2
Present the data in a "hit list" table, focusing on targets that meet the follow-up criteria.
| Target Family | Specific Target | % Inhibition @ 10 µM | Follow-up Ki (nM) |
| Serotonergic | 5-HT2A | Example: 75% | Example: 850 |
| Dopaminergic | D2 | Example: 60% | Example: 1200 |
| Sigma | σ1 | Example: 95% | Example: 150 |
| Sigma | σ2 | Example: 88% | Example: 300 |
Tier 3: Broad Liability and Enzyme Profiling
Rationale: This tier addresses common safety liabilities and potential interactions with enzymes. The hERG channel is a critical cardiac safety target. Given that the 1,2,4-oxadiazole is an ester bioisostere, profiling against relevant hydrolases (like acetylcholinesterase, given the muscarinic target) is a logical step.
Experiment 4: Key Safety and Enzyme Assays
Caption: Workflow for critical safety and enzyme profiling.
Methodologies:
-
hERG Liability: A manual or automated patch-clamp electrophysiology study is the gold standard for assessing hERG channel inhibition and determining an IC50.
-
Acetylcholinesterase (AChE) Inhibition: A colorimetric assay based on Ellman's reagent can be used to determine the IC50 for inhibition of this enzyme.
-
Cytochrome P450 (CYP) Inhibition: Screen the compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9, 1A2, 2C19) to assess the potential for drug-drug interactions.
Conclusion and Interpretation
The goal of this comprehensive guide is to build a selectivity profile for this compound. The ideal compound will exhibit high potency and efficacy at the desired muscarinic receptor subtype(s) with a large selectivity window (>100-fold) over all other targets tested.
By following this tiered, hypothesis-driven approach, researchers can efficiently and rigorously characterize the cross-reactivity of their compound. This provides a solid foundation for lead optimization and confident progression of the molecule through the drug discovery pipeline. The data generated will not only highlight potential liabilities but also provide valuable insights into the structure-activity relationships that govern both on-target and off-target interactions.
References
-
Street, L. J., et al. (1992). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Saunders, J., et al. (1990). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British Journal of Pharmacology. Available at: [Link]
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Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
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Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Synthetic Equivalence of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine
Introduction
3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a significant heterocyclic scaffold in medicinal chemistry, recognized for its potential in the development of novel therapeutics. As with any active pharmaceutical ingredient (API), the synthetic route employed for its manufacture is of critical importance. Different synthetic pathways can lead to variations in yield, purity, and, most importantly, the impurity profile of the final compound. These process-related impurities can have a profound impact on the biological activity and safety of the API. Therefore, establishing the biological equivalence of the compound produced from different synthetic routes is a cornerstone of drug development and regulatory approval.
This guide provides an in-depth comparison of two distinct, plausible synthetic routes for this compound. We will delve into the experimental details of each pathway, offering insights into the rationale behind the chosen methodologies. A critical analysis of the potential impurity profiles and a discussion on the principles of biological equivalence will also be presented to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Route 1: Late-Stage Oxadiazole Formation via an Amidoxime Intermediate
This synthetic approach constructs the piperidine ring first and elaborates the 1,2,4-oxadiazole moiety in the later stages of the synthesis. This strategy is advantageous if the piperidine precursor is readily available or if diverse analogs of the oxadiazole portion are desired for structure-activity relationship (SAR) studies.
Experimental Protocol
Step 1: Synthesis of N-Boc-piperidine-3-carboxamidoxime
To a solution of N-Boc-piperidine-3-carbonitrile (1.0 eq) in ethanol is added an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). The reaction mixture is heated to reflux for 12-18 hours, monitoring the conversion of the nitrile by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-piperidine-3-carboxamidoxime, which can be used in the next step without further purification. The formation of amidoximes from nitriles is a well-established transformation.[1][2][3] The use of a base like sodium carbonate is necessary to liberate the free hydroxylamine from its hydrochloride salt.[2]
Step 2: Synthesis of N-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
N-Boc-piperidine-3-carboxamidoxime (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C, and isobutyryl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) are added sequentially. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction proceeds through an O-acylamidoxime intermediate. Cyclodehydration to the 1,2,4-oxadiazole can be achieved by heating the reaction mixture or by the addition of a dehydrating agent. A common method for cyclization is heating the O-acylated intermediate in a high-boiling point solvent like toluene or xylene.[4][5] The reaction is monitored by TLC or LC-MS for the disappearance of the intermediate and the formation of the oxadiazole. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection to Yield this compound
The N-Boc protected intermediate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-4 hours until the deprotection is complete, as indicated by TLC or LC-MS. The solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can be neutralized with a base such as sodium bicarbonate to yield the free base of the final product. Acidic conditions are standard for the removal of the Boc protecting group.[6][7][8]
Route 2: Convergent Synthesis via Amide Coupling
This convergent approach involves the separate synthesis of the 3-isopropyl-1,2,4-oxadiazole core and a suitable piperidine synthon, followed by their coupling in a later step. This route can be advantageous for optimizing the synthesis of each component independently and may lead to a higher overall yield.
Experimental Protocol
Step 1: Synthesis of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid
This key intermediate can be synthesized from isobutyramide and ethyl oxalyl chloride, followed by cyclization. Alternatively, it is commercially available, which can significantly shorten the overall synthesis time.[9][10] The availability of this starting material is a key advantage of this route.
Step 2: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate
This protected aminopiperidine derivative is a common building block in medicinal chemistry and is commercially available. Its synthesis can be achieved through various methods, including the reduction of N-Boc-3-oxopiperidine oxime or through multi-step sequences from chiral precursors like L-glutamic acid.[11]
Step 3: Amide Coupling to form tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)formamido)piperidine-1-carboxylate
To a solution of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in a suitable solvent like DMF or DCM are added a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.0 eq). After a short activation period, tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. Amide coupling reactions are a cornerstone of modern organic synthesis, and a wide variety of reagents are available to facilitate this transformation.[12][13][14][15] Upon completion, the reaction is worked up by partitioning between an organic solvent and an aqueous solution. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Step 4: Deprotection to Yield this compound
The N-Boc protected intermediate is deprotected using the same procedure as in Route 1 (Step 3) by treatment with 4M HCl in 1,4-dioxane or TFA in DCM to afford the final product.
Comparative Analysis of Synthetic Routes
A direct comparison of these two routes reveals distinct advantages and disadvantages that should be considered in the context of a drug development program.
| Feature | Route 1: Late-Stage Oxadiazole Formation | Route 2: Convergent Synthesis |
| Starting Materials | N-Boc-piperidine-3-carbonitrile, isobutyryl chloride | 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, N-Boc-3-aminopiperidine |
| Key Transformation | Oxadiazole ring formation | Amide bond formation |
| Overall Yield | Potentially lower due to the multi-step nature of oxadiazole formation. | Potentially higher due to the convergent nature and high efficiency of amide coupling. |
| Scalability | The cyclodehydration step may require high temperatures, which can be challenging on a large scale. | Amide coupling reactions are generally scalable. The availability of starting materials in bulk is a key consideration. |
| Potential Impurities | - Incomplete cyclization leading to O-acylamidoxime impurities.- Byproducts from the reaction of hydroxylamine with the acylating agent.- Regioisomeric oxadiazoles (less likely with this specific substrate). | - Unreacted starting materials.- Byproducts from the coupling reagents (e.g., ureas from carbodiimides).- Racemization at the C3 position of the piperidine ring if chiral starting material is used and coupling conditions are not optimized. |
| Flexibility for Analogs | High flexibility for modifying the oxadiazole substituent by using different acylating agents. | High flexibility for modifying the piperidine core by using different piperidine synthons. |
Biological Equivalence and Impurity Profiling
The concept of biological equivalence is paramount when comparing different synthetic routes for an API. Two drug products are considered biologically equivalent if they are pharmaceutically equivalent and their bioavailabilities after administration in the same molar dose are similar to such a degree that their effects, with respect to both efficacy and safety, can be expected to be essentially the same. For an API, this translates to having a consistent and well-characterized purity and impurity profile, regardless of the synthetic route.
The choice of synthetic route directly influences the impurity profile.[3] For instance:
-
Route 1 may generate impurities related to the oxadiazole ring formation. Incomplete cyclization of the O-acylamidoxime intermediate is a common side reaction. Additionally, the reaction of hydroxylamine with isobutyryl chloride could lead to the formation of byproducts that may need to be purged in subsequent steps.
-
Route 2 is centered around an amide coupling reaction. While generally efficient, these reactions can lead to the formation of byproducts derived from the coupling reagents. For example, the use of carbodiimides like EDC can result in the formation of isourea byproducts that need to be carefully removed.[12] If the 3-aminopiperidine is chiral, there is a risk of racemization during the amide coupling step if the conditions are not carefully controlled.
Regulatory authorities such as the U.S. Food and Drug Administration (FDA) have strict guidelines regarding changes to the manufacturing process of an API. Any change in the synthetic route requires a thorough evaluation to ensure that the impurity profile of the API is not adversely affected. This typically involves:
-
Comparative analytical testing: Using validated analytical methods to compare the purity and impurity profiles of the API produced by both routes.
-
Identification and characterization of new impurities: Any new impurity present at a level above the identification threshold must be structurally characterized.
-
Qualification of new impurities: The safety of any new impurity must be established through toxicological studies or by demonstrating that its level is below the qualification threshold.
Conclusion
Both Route 1 and Route 2 present viable and chemically sound strategies for the synthesis of this compound. The choice between the two will depend on various factors, including the availability and cost of starting materials, the desired scale of production, and the specific expertise and equipment available.
From a process development perspective, Route 2 appears to be more convergent and may offer a higher overall yield and easier scalability, provided the key carboxylic acid intermediate is readily accessible. However, Route 1 offers greater flexibility for the late-stage diversification of the oxadiazole moiety.
Crucially, regardless of the chosen route, a comprehensive understanding and control of the impurity profile are essential to ensure the biological equivalence of the final API. Rigorous analytical characterization and adherence to regulatory guidelines are non-negotiable aspects of the drug development process. This guide serves as a foundational framework for making informed decisions in the synthesis and development of this promising pharmaceutical scaffold.
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A Comparative Analysis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine and Established Anticancer Agents: A Proposed In Vitro Evaluation
This technical guide provides a comparative framework for evaluating the anticancer potential of the novel compound 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine against established chemotherapeutic agents. Given the nascent stage of research on this specific molecule, this document outlines a proposed series of in vitro experiments designed to rigorously assess its efficacy and elucidate its mechanism of action, particularly in the context of prostate cancer. The experimental design is grounded in the established anticancer properties of structurally related 1,2,4-oxadiazole and piperidine derivatives, which have shown promise as tubulin inhibitors.[1][2][3][4]
Introduction: The Rationale for Investigation
The 1,2,4-oxadiazole and piperidine moieties are recognized pharmacophores in the development of novel therapeutics, with numerous derivatives exhibiting significant anticancer activity.[5][6] Notably, compounds structurally similar to this compound, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as potent tubulin inhibitors with antiproliferative effects against prostate cancer cell lines.[3][4] Tubulin-targeting agents represent a cornerstone of cancer chemotherapy, with established drugs like the taxanes (Paclitaxel, Docetaxel) and vinca alkaloids (Vincristine) demonstrating broad clinical efficacy.[5][7][8]
This guide proposes a head-to-head comparison of this compound with Docetaxel and Vincristine, two well-characterized tubulin inhibitors with distinct mechanisms of action. Docetaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest and apoptosis.[3][5] Conversely, Vincristine, a vinca alkaloid, inhibits microtubule polymerization, also resulting in mitotic arrest.[1][8] The primary cancer model for this proposed study is prostate cancer, given the documented activity of similar compounds against prostate cancer cells and the clinical relevance of Docetaxel in this indication.[5][9][10]
Proposed Comparative Workflow
The following diagram outlines the proposed experimental workflow for a comprehensive in vitro comparison.
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
The following protocols are designed to provide a robust and reproducible comparison of the test compounds.
Cell Viability and IC50 Determination
Objective: To quantify the cytotoxic effects of this compound, Docetaxel, and Vincristine on prostate cancer cell lines and determine the half-maximal inhibitory concentration (IC50) for each.
Cell Lines:
-
DU-145: Androgen-insensitive human prostate carcinoma, derived from a brain metastasis.[11][12]
-
PC-3: Androgen-insensitive human prostate adenocarcinoma, derived from a bone metastasis.[10][13]
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma, derived from a lymph node metastasis.[14][15]
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay [16][17]
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Docetaxel, and Vincristine in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 values using non-linear regression analysis.
Illustrative Data Presentation:
| Compound | DU-145 IC50 (µM) | PC-3 IC50 (µM) | LNCaP IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Docetaxel | Experimental Value | Experimental Value | Experimental Value |
| Vincristine | Experimental Value | Experimental Value | Experimental Value |
Apoptosis Assay
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining [19][20]
-
Cell Treatment: Treat cells in 6-well plates with each compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Illustrative Data Presentation:
| Treatment (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | >95% | <5% | <1% |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Docetaxel | Experimental Value | Experimental Value | Experimental Value |
| Vincristine | Experimental Value | Experimental Value | Experimental Value |
Cell Cycle Analysis
Objective: To investigate the effect of the compounds on cell cycle progression, a hallmark of tubulin-targeting agents.
Methodology: Propidium Iodide (PI) Staining and Flow Cytometry [2][21]
-
Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Treat with RNase A to prevent PI binding to RNA.
-
Stain the cells with PI solution.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative Data Presentation:
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Docetaxel | Experimental Value | Experimental Value | Experimental Value |
| Vincristine | Experimental Value | Experimental Value | Experimental Value |
Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on tubulin polymerization in vitro.
Methodology: Fluorescence-Based Tubulin Polymerization Assay [22][23]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP-containing buffer.
-
Compound Addition: Add serial dilutions of this compound. Include Paclitaxel (a polymerization enhancer) and Vincristine (a polymerization inhibitor) as positive controls, and a vehicle control.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition of polymerization, while an increase suggests enhancement.
Anticipated Mechanistic Insights
Based on the proposed experiments, we can hypothesize potential outcomes and their mechanistic implications.
Caption: Hypothesized mechanisms of action for the test compound.
Conclusion
This guide presents a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically comparing its effects on cell viability, apoptosis, and cell cycle progression with those of established tubulin inhibitors in relevant prostate cancer cell lines, this proposed study will provide critical insights into its therapeutic potential and mechanism of action. The direct assessment of its impact on tubulin polymerization will further solidify its classification as a tubulin-targeting agent. The data generated from these experiments will be instrumental in guiding future preclinical and clinical development of this promising compound.
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Prostate Cancer Foundation. (2024). Docetaxel for Prostate Cancer. Retrieved from [Link]
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Cytion. (n.d.). LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. Retrieved from [Link]
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A Comparative Guide to Assessing the Selectivity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine as a Novel Nicotinic Acetylcholine Receptor Ligand
This guide provides a comprehensive framework for evaluating the receptor selectivity of the novel compound, 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine, hereafter referred to as "Compound X". Given the prevalence of the piperidine moiety in nicotinic acetylcholine receptor (nAChR) ligands, this document will focus on methodologies to characterize the binding and functional activity of Compound X across various nAChR subtypes.[1] We will present a comparative analysis using well-established nAChR ligands, Varenicline and Sazetidine-A, as benchmarks to illustrate the principles of selectivity assessment. The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel chemical entities targeting the nicotinic acetylcholine receptor family.
The Critical Role of nAChR Subtype Selectivity
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, expressed throughout the central and peripheral nervous systems, and are implicated in a wide array of physiological processes and pathological conditions, including nicotine addiction, Alzheimer's disease, and schizophrenia.[1] These receptors are pentameric structures assembled from a variety of subunits (α2-α10, β2-β4), leading to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[2] For instance, the α4β2 subtype is a principal mediator of nicotine dependence, while the α7 subtype is a target for cognitive enhancement.[3]
Consequently, the therapeutic potential of a novel nAChR ligand is intrinsically linked to its subtype selectivity. A highly selective compound can maximize therapeutic efficacy while minimizing off-target effects. This guide will outline the essential in vitro assays required to determine the selectivity profile of Compound X.
Comparative Selectivity Profile: Benchmarking Against Known Ligands
To contextualize the potential selectivity of Compound X, we will compare its hypothetical data against Varenicline, a partial agonist at α4β2 nAChRs used for smoking cessation, and Sazetidine-A, a highly selective α4β2 nAChR ligand.[3][4] The following tables summarize the kind of data that should be generated for Compound X.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | α4β2 | α3β4 | α7 | α6β2* | Muscle (α1)2β1δε |
| Compound X | TBD | TBD | TBD | TBD | TBD |
| Varenicline | 0.06 - 0.4 | >1000 | 125 - 322 | 0.12 | >8000 |
| Sazetidine-A | 0.26 - 0.5 | 54 - >12,000 | >3500 | - | - |
| Nicotine | 1 - 6.1 | - | 4000 | 1.68 | 2000 |
Data for Varenicline, Sazetidine-A, and Nicotine are compiled from multiple sources for illustrative purposes.[1][5][6][7] The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | α4β2 (Agonism EC50) | α4β2 (Desensitization IC50) | α7 (Agonism EC50) | α3β4 (Antagonism IC50) |
| Compound X | TBD | TBD | TBD | TBD |
| Varenicline | Partial Agonist | Potent | Full Agonist | Weak Antagonist |
| Sazetidine-A | Stoichiometry-dependent Agonist | ~30 | Agonist (in presence of PAM) | Weak Antagonist |
| Nicotine | Full Agonist | Potent | Partial Agonist | Agonist |
Functional activities are complex and can vary based on assay conditions.[3][5][7][8][9] EC50 represents the concentration for 50% maximal activation, while IC50 represents the concentration for 50% inhibition.
Experimental Protocols for Selectivity Profiling
To generate the data presented in the tables above, two primary types of in vitro assays are required: radioligand binding assays to determine binding affinity and functional assays to assess the compound's effect on receptor activity.
These assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.[10] This allows for the determination of the test compound's inhibition constant (Ki).
Diagram 1: Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for nAChRs.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the assay buffer.[11]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [3H]Epibatidine for α4β2), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known non-labeled ligand (e.g., nicotine).
-
Competition: Membrane preparation, radioligand, and varying concentrations of Compound X.
-
-
The final assay volume is typically 200-250 µL.[11]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[10]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional assays measure the effect of a compound on the ion channel activity of the nAChR. This can be assessed through electrophysiological techniques or by measuring ion flux (e.g., calcium).
3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the precise control of the oocyte membrane potential and the direct measurement of ion currents flowing through the expressed nAChR channels upon application of a ligand.[12]
Step-by-Step Protocol: TEVC Assay
-
Oocyte Preparation:
-
Harvest oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the specific human nAChR subunits of interest.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential (Vm), and the other injects current. [13] * Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -60 mV).
-
[14]3. Data Acquisition:
- Agonist Mode: Apply increasing concentrations of Compound X to the oocyte via the perfusion system and record the elicited inward current. The peak current amplitude at each concentration is measured.
- Antagonist Mode: Co-apply a fixed, sub-maximal concentration of a known agonist (e.g., acetylcholine) with varying concentrations of Compound X. The degree of inhibition of the agonist-evoked current is measured.
-
Data Analysis:
-
Agonist Activity: Plot the normalized current response against the logarithm of the concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy (Emax) relative to a full agonist like acetylcholine.
-
Antagonist Activity: Plot the percentage of inhibition against the logarithm of the concentration of Compound X. Fit the data to determine the IC50.
-
3.2.2. Calcium Imaging Functional Assay
This high-throughput method is particularly useful for nAChR subtypes with high calcium permeability, such as the α7 subtype. I[15]t measures the influx of calcium into the cell upon receptor activation using a calcium-sensitive fluorescent dye.
Diagram 3: nAChR-Mediated Calcium Signaling Pathway
Caption: nAChR activation leads to increased intracellular calcium.
Step-by-Step Protocol: Calcium Imaging Assay
-
Cell Preparation:
-
Plate cells stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96- or 384-well).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Execution:
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the baseline fluorescence of the cells.
-
Add varying concentrations of Compound X to the wells and monitor the change in fluorescence intensity over time.
-
[16]3. Data Analysis:
- The change in fluorescence is proportional to the increase in intracellular calcium concentration.
- Plot the peak fluorescence response against the logarithm of the concentration of Compound X.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 for agonist activity.
Conclusion and Future Directions
By systematically applying the methodologies outlined in this guide, researchers can generate a comprehensive selectivity profile for this compound (Compound X). Determining its binding affinities and functional activities across a panel of nAChR subtypes is the foundational step in understanding its therapeutic potential. A desirable profile, such as high selectivity for a specific subtype implicated in a particular disease, would warrant further investigation in more complex in vitro and in vivo models to assess its efficacy, pharmacokinetics, and safety. This rigorous, data-driven approach is essential for the successful development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
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Rezavani, A. H., et al. (2010). Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats. Psychopharmacology. (URL: [Link])
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Gundisch, D., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics. (URL: [Link])
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Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology. (URL: [Link])
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Zwart, R., et al. (2008). Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology. (URL: [Link])
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Brown, J. W., & Wonnacott, S. (2015). Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. Nicotine & Tobacco Research. (URL: [Link])
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Papke, R. L., et al. (2011). Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR. Nicotine & Tobacco Research. (URL: [Link])
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Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])
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Ammar, Z., et al. (2021). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry. (URL: [Link])
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Comparison of EC50 and Ki values showing the effect of increasing... ResearchGate. (URL: [Link])
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Khiroug, L., et al. (1999). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of Physiology. (URL: [Link])
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Gu, R. X., et al. (2011). Structural Basis of Agonist Selectivity for Different nAChR Subtypes: Insights from Crystal Structures, Mutation Experiments and Molecular Simulations. Current Pharmaceutical Design. (URL: [Link])
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Kinde, M. N., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. (URL: [Link])
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Papke, R. L., et al. (2023). Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation. Molecules. (URL: [Link])
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Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica. (URL: [Link])
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Two-electrode voltage clamp analysis of the selectivity and potency of... ResearchGate. (URL: [Link])
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Purohit, P., & Auerbach, A. (2013). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology. (URL: [Link])
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Two-electrode voltage-clamp (TEVC). University of Bern. (URL: [Link])
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Independent Verification of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the bioactivity of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine. Given the novelty of this specific molecule in publicly available bioactivity data, we propose a logical and scientifically rigorous approach to its characterization. This document is intended for researchers, scientists, and drug development professionals.
Our investigation will focus on a primary hypothesis: based on its structural motifs, particularly the piperidine ring, this compound may exhibit activity at muscarinic acetylcholine receptors (mAChRs).[1][2][3] These G protein-coupled receptors (GPCRs) are critical in the central and peripheral nervous systems, and their modulation is a key area of therapeutic research.[1][4][5] Specifically, we will investigate its potential as an agonist or modulator of the M1 muscarinic receptor, a target implicated in cognitive function.[2][4][5]
To ensure the trustworthiness and validity of our findings, we will employ a multi-assay approach, directly comparing the test compound's activity with that of well-characterized reference compounds. This guide will detail the necessary protocols for these comparative assays.
Compound and Reagent Panel
A crucial first step is the proper sourcing and characterization of all test and reference compounds.
Test Compound
-
Compound: this compound
-
Purity: ≥95% (as determined by HPLC and NMR)
-
Source: Commercial supplier or synthesized in-house.[6][7] The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of acylated amidoximes.[8][9][10]
-
Stock Solution: Prepared in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) and stored at -20°C.
Reference Compounds
To provide a robust comparison, we will utilize both a known M1 receptor agonist and an antagonist.
-
Positive Control (Agonist): Carbachol. A well-established, non-selective muscarinic agonist.
-
Negative Control (Antagonist): Pirenzepine. A selective M1 muscarinic receptor antagonist.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS). A commonly used radiolabeled antagonist for mAChR binding assays.
Experimental Design for Bioactivity Verification
We will employ a two-pronged approach to characterize the bioactivity of the test compound: a radioligand binding assay to assess direct interaction with the M1 receptor and a functional cell-based assay to determine its effect on receptor signaling.
Experimental Workflow
The following diagram outlines the overall experimental workflow for the independent verification of bioactivity.
Caption: Overall experimental workflow for bioactivity verification.
Radioligand Binding Assay
This assay will determine if this compound can displace a known radiolabeled ligand from the M1 receptor, indicating direct binding.
Rationale
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[11][12][13] By competing with a radiolabeled ligand of known affinity, we can calculate the inhibition constant (Ki) of the test compound.
Experimental Protocol
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[11]
-
Determine the protein concentration of the membrane preparation.[11]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
Increasing concentrations of the test compound or reference compounds (Carbachol, Pirenzepine).
-
-
Incubate the plate to allow binding to reach equilibrium.[11][14]
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[11][14]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.[11]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcomes and Interpretation
| Compound | Expected IC50 | Interpretation |
| This compound | To be determined | A low IC50 suggests high binding affinity to the M1 receptor. |
| Carbachol | Micromolar range | Demonstrates displacement by a known agonist. |
| Pirenzepine | Nanomolar range | Confirms the assay is working with a known antagonist. |
IP-One HTRF Functional Assay
This assay will determine whether the binding of the test compound to the M1 receptor leads to a cellular response, specifically the activation of the Gq signaling pathway.[15][16][17][18]
Rationale
The M1 muscarinic receptor is coupled to the Gq G-protein.[1][12] Activation of this pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[19] The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that measures the accumulation of IP1, providing a robust and stable readout of Gq-coupled receptor activation.[15][16][17][18][19]
M1 Receptor Signaling Pathway
Caption: Simplified M1 receptor Gq signaling pathway.
Experimental Protocol
-
Cell Seeding:
-
Seed CHO-K1 cells expressing the human M1 receptor into a 384-well plate and allow them to adhere overnight.[17]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and reference compounds.
-
Add the compounds to the cells and incubate for a specified time to allow for IP1 accumulation.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[17]
-
Incubate to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
For antagonists, perform the assay in the presence of a fixed concentration of an agonist (e.g., Carbachol) to determine the IC50.
-
Expected Outcomes and Interpretation
| Compound | Assay Mode | Expected Outcome | Interpretation |
| This compound | Agonist | Dose-dependent increase in HTRF signal | The compound is an agonist of the M1 receptor. |
| This compound | Antagonist | Dose-dependent decrease in Carbachol-stimulated HTRF signal | The compound is an antagonist of the M1 receptor. |
| Carbachol | Agonist | Potent, full agonism (high HTRF signal) | Positive control for assay performance. |
| Pirenzepine | Antagonist | Potent inhibition of Carbachol-stimulated signal | Positive control for antagonist detection. |
Data Summary and Comparison
The following tables provide a template for summarizing the comparative data obtained from the proposed experiments.
Table 1: Radioligand Binding Assay Results
| Compound | IC50 (nM) | Ki (nM) |
| This compound | ||
| Carbachol | ||
| Pirenzepine |
Table 2: IP-One HTRF Functional Assay Results
| Compound | EC50 (nM) | % Efficacy (vs. Carbachol) | IC50 (nM) |
| This compound | |||
| Carbachol | 100% | N/A | |
| Pirenzepine | N/A | N/A |
Conclusion
By following this comprehensive guide, researchers can independently and rigorously verify the bioactivity of this compound. The multi-assay, comparative approach provides a robust framework for characterizing its potential as a muscarinic M1 receptor modulator. The findings from these studies will be crucial in determining the future direction of research for this novel compound.
References
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Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery, 1(3), 198-210. [Link]
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Bodick, N. C., et al. (1997). Muscarinic M1-Receptor Agonists. CNS Drugs, 3(6), 467-481. [Link]
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Tränkle, C., et al. (2005). Current Advances in Allosteric Modulation of Muscarinic Receptors. Mini Reviews in Medicinal Chemistry, 5(7), 637-645. [Link]
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Goyal, R. K., & Singh, R. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]
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BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. Retrieved from [Link]
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Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101-106. [Link]
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News-Medical.net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Muscarinic agonist. Retrieved from [Link]
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ResearchGate. (n.d.). Modes of binding at the orthosteric and/or allosteric site. Muscarinic... Retrieved from [Link]
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Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]
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Nathan, P. J., et al. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology, 16(7), 1633-1644. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Mohr, M., et al. (2006). Allosteric Modulators and Selective Agonists of Muscarinic Receptors. Journal of Molecular Neuroscience, 30(1-2), 165-168. [Link]
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Kawashima, K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]
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Birdsall, N. J. M., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
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Kumar, A., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 239-245. [Link]
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Al-Soud, Y. A., et al. (2004). Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. National Journal of Chemistry, 15, 319-326. [Link]
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Reddy, T. R., et al. (2017). Facile synthesis of 3-amino-5-aryl -1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cyclization. Tetrahedron Letters, 58(15), 1469-1472. [Link]
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Kulkarni, M. V., et al. (1990). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 29B, 378-380. [Link]
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Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(18), 4477-4481. [Link]
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de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 81, 322-330. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of these compounds. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine and its structural isomers, such as 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 733748-92-0). While a specific Safety Data Sheet (SDS) for the exact 3-yl isomer may not be readily available, by examining the known hazards of its constituent moieties—the oxadiazole ring and the piperidine ring—we can establish a robust and scientifically grounded disposal protocol.
The fundamental principle governing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[1] This proactive approach ensures compliance with regulatory standards and mitigates risks to personnel and the environment.
I. Hazard Assessment and Chemical Profile
Understanding the chemical's intrinsic properties is the cornerstone of safe disposal. This compound is a heterocyclic compound containing both an oxadiazole and a piperidine functional group.
-
Oxadiazole Moiety: Oxadiazole derivatives are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry.[2][3] They are generally stable, but their reactivity can be influenced by various substituents.[2][4] The oxadiazole ring itself is generally resistant to nucleophilic attack but can be susceptible to reduction.[3]
-
Piperidine Moiety: Piperidine, the parent compound, is a cyclic secondary amine. It is a colorless liquid that is flammable and has a characteristic peppery odor.[5] Piperidine is corrosive and can cause severe skin burns and eye damage.[6][7][8] It is also toxic if swallowed, inhaled, or in contact with skin.[7][8] Due to the presence of the piperidine ring, the subject compound should be handled with the assumption that it may share some of these hazardous properties.
An SDS for the closely related isomer, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9][10]
Assumed Hazard Profile Summary:
| Hazard Classification | Description | Rationale |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Based on the known toxicity of piperidine derivatives.[7][8] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[9] | A known property of piperidine and related amines.[6][7] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[9] | A known property of piperidine and related amines.[6][7] |
| Respiratory Irritation | May cause respiratory tract irritation.[9] | A common hazard for fine chemical powders and amine-containing compounds. |
| Flammability | While the solid form may not be highly flammable, piperidine itself has a low flash point.[5] Caution should be exercised. | General precaution for organic compounds. |
II. Personal Protective Equipment (PPE) and Spill Management
Given the potential hazards, stringent adherence to PPE protocols is mandatory.
A. Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][11] If a fume hood is not available or if there is a risk of aerosolization outside of a hood, a respirator with an appropriate organic vapor cartridge may be necessary.
B. Spill Management Protocol:
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb large spills of flammable liquids. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EH&S) department.[12]
III. Step-by-Step Disposal Procedure
The guiding principle for chemical waste is segregation. Never mix incompatible waste streams.[1][13] The disposal of this compound will fall under the category of chemical or hazardous waste.
A. Waste Segregation and Containerization:
-
Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Solid Waste" or a specific "Nitrogenous Organic Waste" container, as per your institution's guidelines. If it is in a solvent, it should go into the appropriate "Non-halogenated Organic Liquid Waste" container.
-
Select an Appropriate Container: Use a container that is compatible with the chemical.[1][14] For solids, a wide-mouth, sealable polyethylene or glass jar is suitable. For liquids, use a designated solvent waste container, typically made of high-density polyethylene (HDPE). The container must be in good condition, with a secure, leak-proof lid.[14]
-
Labeling is Critical: The waste container must be labeled with the words "Hazardous Waste" and a full and accurate description of its contents.[11][12][13] List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[12] Affix a properly completed hazardous waste tag as required by your institution.
B. Accumulation in a Satellite Accumulation Area (SAA):
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13][15] The SAA must be under the control of the laboratory personnel.[12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[11][12][15] Do not leave a funnel in the container.[12]
-
Storage Limits: Do not exceed the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste.[15] Once the container is full, it must be removed from the laboratory within three days.[13] Partially filled containers can remain in the SAA for up to one year.[13]
C. Arranging for Final Disposal:
-
Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup.[12][15]
-
Transport: Trained EH&S personnel will handle the transportation of the waste from the laboratory to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[1]
-
Final Disposal Method: The most common disposal method for this type of organic waste is high-temperature incineration at a permitted hazardous waste facility.[1] This process ensures the complete destruction of the compound.
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
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Navigating the Handling of 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 3-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine represent a class of molecules with significant therapeutic potential. However, their handling necessitates a rigorous and well-informed approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and operational plans for handling this compound, ensuring both the integrity of your research and the safety of laboratory personnel.
Core Principles of Safe Handling
Before undertaking any procedure involving this compound, a thorough review of general laboratory safety protocols is paramount. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for all laboratories, which should be the primary reference for safe chemical handling.[1][2][3][4]
The fundamental principle is to minimize all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls (such as fume hoods), administrative controls (standard operating procedures), and, critically, the correct selection and use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, a standard lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities (milligram scale) in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles and a face shield, a chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), and chemical-resistant boot covers if necessary. | When there is an elevated risk of splashing or aerosol generation, such as during heating, vortexing, sonicating, or transferring larger volumes. |
| Emergency Situations (Spills or Releases) | A full-face respirator with appropriate organic vapor/acid gas cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound outside of a fume hood. |
Eye and Face Protection
Given that the regioisomer is an eye irritant, robust eye protection is non-negotiable.
-
Safety Glasses: Must have side shields to provide protection from splashes from the side.
-
Chemical Splash Goggles: Should be worn for any procedure with a higher risk of splashing.
-
Face Shield: To be used in conjunction with goggles during activities with significant splash potential, offering a broader barrier of protection for the entire face.
Skin and Body Protection
The parent compound, piperidine, can cause severe skin burns and is toxic upon absorption.[5][6] Therefore, comprehensive skin protection is critical.
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Lab Coat: A standard cotton lab coat is sufficient for low-volume work within a fume hood. For larger scale operations, a chemical-resistant apron or coverall provides an additional layer of protection.
Respiratory Protection
All handling of this compound, especially if it is a solid that can generate dust or an aerosol, should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, or in the case of an emergency, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7]
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is essential for minimizing risk. The following procedural guidance outlines the key steps for the safe handling and disposal of this compound.
Experimental Workflow
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8][9][10]
-
Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. Separate waste streams should be maintained for:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weigh boats.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Sharps: Contaminated needles and syringes.
-
-
Containerization: Waste should be collected in clearly labeled, compatible containers. The label must include the words "Hazardous Waste" and the full chemical name of the contents.[10]
-
Storage: Waste containers should be kept closed and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material to contain it, then decontaminate the area. For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.
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- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
